molecular formula C11H15NO B138472 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one CAS No. 6116-76-3

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

カタログ番号: B138472
CAS番号: 6116-76-3
分子量: 177.24 g/mol
InChIキー: RZUQNFAPFIHYCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a versatile scaffold in medicinal chemistry and organic synthesis. This compound belongs to the class of 4,5,6,7-tetrahydroindol-4-ones, recognized as privileged structures for constructing polyheterocyclic systems with diverse applications . The core tetrahydroindol-4-one motif is a key building block in several pharmacologically active molecules, including the FDA-approved antipsychotic molindone . Its value in research stems from the presence of multiple reactive sites; the electron-rich pyrrole ring is amenable to electrophilic aromatic substitution and C-H activation for constructing complex fused-ring systems , while the carbonyl group allows for further functionalization and cyclization reactions . Researchers utilize this compound as a starting material for developing new therapeutic agents and optoelectronic materials, leveraging its ability to undergo various transformations, including aromatization to 4-hydroxyindoles found in bioactive alkaloids . Its application in synthesis provides a robust pathway to access complex molecular architectures.

特性

IUPAC Name

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
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InChI

InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUQNFAPFIHYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C(=O)CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30210054
Record name 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6116-76-3
Record name 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one
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Foundational & Exploratory

An In-depth Technical Guide to 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic organic compound with the chemical formula C₁₁H₁₅NO. It belongs to the tetrahydroindolone class of compounds, which are characterized by a fused pyrrole and cyclohexanone ring system. This compound is a notable intermediate in the synthesis of the antipsychotic drug Molindone. The tetrahydroindolone core is a significant pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antipsychotic, GABAA agonistic, and Hsp90 inhibitory effects. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with the following computed properties:

PropertyValueSource
Molecular Formula C₁₁H₁₅NOPubChem[1]
Molecular Weight 177.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 6116-76-3PubChem[1]
Canonical SMILES CCC1=C(NC2=C1C(=O)CCC2)CPubChem[1]
InChI Key RZUQNFAPFIHYCR-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 32.9 ŲPubChem[1]
Complexity 214PubChem[1]
Storage Temperature -20°C Freezer, Under inert atmosphereGuidechem

Synthesis

The primary synthetic route to this compound is as a key intermediate in the multi-step synthesis of Molindone. A patented method outlines a five-step process where the target compound, designated as SUMO-2, is formed in the second step.

Experimental Protocol: Synthesis of this compound (SUMO-2)

This protocol is based on the patented synthesis of Molindone, where this compound is a key intermediate.

Step 1: Synthesis of 2,3-pentanedione-2-oxime (SUMO-1)

  • Reactants: 2,3-pentanedione and hydroxylamine hydrochloride.

  • Procedure: 2,3-pentanedione is reacted with hydroxylamine hydrochloride to produce 2,3-pentanedione-2-oxime. Specific reaction conditions such as solvent, temperature, and reaction time are proprietary to the patent but would typically involve a condensation reaction in a suitable solvent.

Step 2: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2)

  • Reactants: 2,3-pentanedione-2-oxime (SUMO-1) and 1,3-cyclohexanedione.

  • Procedure: The 2,3-pentanedione-2-oxime produced in Step 1 is reacted with 1,3-cyclohexanedione. This reaction is a variation of the Nenitzescu indole synthesis. The reaction likely proceeds via in-situ reduction of the oxime to the corresponding amine, which then condenses with the dione to form the tetrahydroindolone ring system. The patent suggests that 2-amino-pentan-3-one, generated by the reduction of 2,3-pentanedione-2-oxime, reacts with 1,3-cyclohexanedione to yield SUMO-2.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Formation of Oxime cluster_step2 Step 2: Nenitzescu-type Indole Synthesis cluster_step3 Step 3: Synthesis of Molindone A 2,3-Pentanedione C 2,3-Pentanedione-2-oxime (SUMO-1) A->C B Hydroxylamine Hydrochloride B->C E This compound (SUMO-2) C->E D 1,3-Cyclohexanedione D->E G Molindone (SUMO-3) E->G F Bismorpholinomethane F->G Logical_Relationship A 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one B Molindone (Antipsychotic Drug) A->B Chemical Synthesis C Dopamine D2 Receptor Antagonism B->C Primary Mechanism D Serotonin 5-HT2B Receptor Antagonism B->D Secondary Mechanism E Treatment of Schizophrenia C->E D->E

References

Technical Guide: Structure Elucidation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of the structure elucidation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS: 6116-76-3). The structure of this tetrahydroindole derivative is confirmed through a multi-technique spectroscopic approach, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This guide details the interpretation of the spectral data, provides standardized experimental protocols for data acquisition, and presents a logical workflow for the elucidation process. Furthermore, it contextualizes the relevance of this molecular scaffold by illustrating the established signaling pathway of Molindone, a structurally related antipsychotic drug that highlights the therapeutic potential of this chemical class.

Introduction

The 4,5,6,7-tetrahydroindol-4-one core is a significant heterocyclic motif in medicinal chemistry, serving as a key building block for various pharmacologically active compounds.[1] Derivatives of this scaffold are found in drugs such as the antipsychotic Molindone, which is used to treat schizophrenia.[1] The specific analogue, this compound, possesses the characteristic fused pyrrole and cyclohexanone rings. Its precise structural characterization is paramount for quality control, further synthetic modification, and understanding its structure-activity relationships (SAR).

The elucidation process relies on the synergistic interpretation of data from multiple analytical techniques to unambiguously determine the molecular formula, connectivity of atoms, and the nature of functional groups.

Molecular Properties [2][3]

Property Value
IUPAC Name This compound
CAS Number 6116-76-3
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol

| Exact Mass | 177.1154 g/mol |

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Image Source: PubChem CID 80204[2]

Spectroscopic Data & Interpretation

Note: While this compound is commercially available, publicly accessible, peer-reviewed spectral data is limited. The following data is representative and predicted based on the known structure and analysis of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which validates the molecular formula.

Table 1: Mass Spectrometry Data

Technique Parameter Observed Value Interpretation

| ESI-MS | [M+H]⁺ | m/z 178.1226 | Corresponds to the protonated molecule (C₁₁H₁₆NO⁺), confirming the molecular weight of 177.1154 u. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3350 Strong, Broad N-H stretch (pyrrole)
~2960-2850 Strong C-H stretch (aliphatic CH₂, CH₃)
~1640 Strong C=O stretch (α,β-unsaturated ketone)

| ~1590 | Medium | C=C stretch (pyrrole ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Spectroscopy Data (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.10 br s 1H NH
~2.65 t, J=6.0 Hz 2H C5-H
~2.45 q, J=7.5 Hz 2H -CH₂-CH₃
~2.40 t, J=6.0 Hz 2H C7-H
~2.25 s 3H C2-CH₃
~2.00 p, J=6.0 Hz 2H C6-H

| ~1.15 | t, J=7.5 Hz | 3H | -CH₂-CH₃ |

Table 4: ¹³C NMR Spectroscopy Data (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment
~194.0 C4 (C=O)
~145.0 C7a
~128.0 C3a
~120.0 C2
~115.0 C3
~38.0 C7
~24.0 C5
~22.0 C6
~18.0 -C H₂-CH₃
~14.0 -CH₂-C H₃

| ~11.0 | C2-C H₃ |

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data necessary for the structure elucidation of this compound.

Mass Spectrometry (High-Resolution)
  • Instrumentation: Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: 1 mg of the compound is dissolved in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. A 1:100 dilution is prepared using 50:50 acetonitrile:water with 0.1% formic acid.

  • Acquisition Parameters:

    • Ionization Mode: Positive (ESI+)

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-500 m/z

    • Lock Mass: Leucine enkephalin (m/z 556.2771) for internal calibration.

Infrared Spectroscopy (FT-IR)
  • Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

NMR Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').[4]

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds[4]

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[4]

Visualization of Workflows and Pathways

Structure Elucidation Workflow

The logical process for determining the structure of an unknown compound involves integrating data from multiple spectroscopic techniques in a stepwise manner.

G cluster_data Data Acquisition cluster_interp Data Interpretation MS Mass Spectrometry MolFormula Determine Molecular Formula (C₁₁H₁₅NO) MS->MolFormula IR IR Spectroscopy FuncGroups Identify Functional Groups (N-H, C=O, C=C) IR->FuncGroups NMR 1D & 2D NMR Fragment Assemble C-H Framework (Connectivity) NMR->Fragment FinalStruct Final Structure Confirmed: 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one MolFormula->FinalStruct FuncGroups->FinalStruct Fragment->FinalStruct

Workflow for Spectroscopic Structure Elucidation.
Biological Context: Signaling Pathway of Related Drugs

The tetrahydroindolone scaffold is the core of the antipsychotic drug Molindone. Molindone's therapeutic effect in schizophrenia is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2B receptors in the central nervous system.[5][6][7][8]

G cluster_drug Drug Action cluster_receptors Receptor Targets cluster_pathway Downstream Effect Molindone Molindone (Tetrahydroindolone Analog) D2R Dopamine D2 Receptor Molindone->D2R Antagonist HT2BR Serotonin 5-HT2B Receptor Molindone->HT2BR Antagonist Dopamine Modulation of Dopaminergic Pathway D2R->Dopamine Blocks Signal Serotonin Modulation of Serotonergic Pathway HT2BR->Serotonin Blocks Signal Outcome Therapeutic Effect (Antipsychotic Action) Dopamine->Outcome Serotonin->Outcome

Antagonistic Signaling Mechanism of Molindone.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. MS and HRMS confirm the molecular formula C₁₁H₁₅NO. IR analysis identifies key N-H and α,β-unsaturated ketone functionalities. Finally, ¹H and ¹³C NMR provide the precise atomic connectivity, confirming the ethyl and methyl substitutions on the pyrrole ring fused to the cyclohexanone moiety. The established protocols and workflows detailed herein provide a robust framework for the characterization of this and related heterocyclic compounds. The biological relevance of this molecular class, demonstrated by the mechanism of action of Molindone, underscores its importance as a scaffold for the development of novel therapeutics targeting CNS disorders.

References

An In-depth Technical Guide to 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS: 6116-76-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (CAS number 6116-76-3), a key heterocyclic intermediate in the synthesis of the antipsychotic drug Molindone. This document details its physicochemical properties, synthesis methodologies, and available spectral data. While direct biological activity studies on this intermediate are limited, its pivotal role as a precursor to Molindone warrants an examination of Molindone's pharmacology and mechanism of action to understand the chemical space and biological relevance of this compound. This guide aims to be a valuable resource for researchers in medicinal chemistry, process development, and pharmacology.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. It is also recognized as a related compound and impurity of the drug Molindone, sometimes referred to as "Molindone Impurity C" or "Molindone Related Compound A".[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 6116-76-3[3]
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, Molindone Related Compound A[2]
Appearance Off-White Powder[2]
Predicted pKa 16.94 ± 0.20[4]
Storage Temperature -20°C, under inert atmosphere[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of Molindone. Several synthetic routes have been reported, primarily involving the condensation of a dione with an amino-ketone or its precursor.

Synthesis from 2,3-Pentanedione-2-oxime and 1,3-Cyclohexanedione

A common and patented method involves a two-step process starting from 2,3-pentanedione.[5]

Experimental Protocol:

  • Step 1: Synthesis of 2,3-Pentanedione-2-oxime.

    • 2,3-Pentanedione is reacted with hydroxylamine hydrochloride to produce 2,3-pentanedione-2-oxime.[5] The reaction conditions, such as temperature and pH, are optimized to maximize yield.[5]

  • Step 2: Condensation to form this compound.

    • The resulting 2,3-pentanedione-2-oxime is then reacted with 1,3-cyclohexanedione.[5] This condensation reaction forms the tetrahydroindolone ring system.

G A 2,3-Pentanedione C 2,3-Pentanedione-2-oxime A->C B Hydroxylamine Hydrochloride B->C E 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one C->E D 1,3-Cyclohexanedione D->E G A 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one C Molindone A->C B Formaldehyde + Morpholine B->C G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_receptor Dopamine D2 Receptor Dopamine_release->D2_receptor Binds to Signal_transduction Signal Transduction D2_receptor->Signal_transduction Activates Serotonin_receptor Serotonin 5-HT2B Receptor Molindone Molindone (derived from intermediate) Molindone->D2_receptor Blocks Molindone->Serotonin_receptor Blocks

References

Spectral Analysis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one[1]

  • Molecular Formula: C₁₁H₁₅NO[1]

  • Molecular Weight: 177.24 g/mol [1]

  • CAS Number: 6116-76-3[1]

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. This data is predicted based on the chemical structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.0 - 9.0Singlet (broad)1HN-H (indole)
~ 2.6 - 2.8Quartet2H-CH₂- (ethyl group)
~ 2.4 - 2.6Triplet2H-CH₂- (C5)
~ 2.3 - 2.5Singlet3H-CH₃ (C2)
~ 2.0 - 2.2Triplet2H-CH₂- (C7)
~ 1.8 - 2.0Multiplet2H-CH₂- (C6)
~ 1.1 - 1.3Triplet3H-CH₃ (ethyl group)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 195 - 205C=OC4 (Ketone)
~ 140 - 150CC3a
~ 130 - 140CC7a
~ 115 - 125CC3
~ 110 - 120CC2
~ 35 - 45CH₂C5
~ 25 - 35CH₂C7
~ 20 - 30CH₂C6
~ 15 - 25CH₂-CH₂- (ethyl group)
~ 10 - 20CH₃-CH₃ (ethyl group)
~ 5 - 15CH₃-CH₃ (C2)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 3200 - 3400Strong, BroadN-HStretching
~ 2850 - 3000Medium-StrongC-HStretching (Aliphatic)
~ 1640 - 1680StrongC=OStretching (α,β-unsaturated ketone)
~ 1580 - 1620MediumC=CStretching (in ring)
~ 1400 - 1470MediumC-HBending

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
177[M]⁺ (Molecular Ion)
162[M - CH₃]⁺
148[M - C₂H₅]⁺
120[M - C₂H₅ - CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition (¹H and ¹³C NMR):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay, and number of scans).

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling, using optimized parameters for a less sensitive nucleus (e.g., a larger number of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the compound.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • For a volatile compound, electron ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectral data analysis and the chemical structure of the target compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectral analysis of a chemical compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to Interpreting NMR Spectra of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a heterocyclic compound of interest to researchers and professionals in the field of drug development and organic chemistry. Due to the unavailability of experimentally acquired spectra in the public domain, this guide presents a thorough interpretation based on established principles of NMR spectroscopy and predicted spectral data.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the molecule's structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (NH)~8.0-9.0br s-1H
H-5 (CH₂)~2.5-2.7t~6.02H
H-6 (CH₂)~2.0-2.2m~6.02H
H-7 (CH₂)~2.3-2.5t~6.02H
-CH₂-CH₃ (ethyl)~2.4-2.6q~7.52H
-CH₂-CH₃ (ethyl)~1.1-1.3t~7.53H
-CH₃ (methyl)~2.2-2.4s-3H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentChemical Shift (δ, ppm)
C-2~145-150
C-3~115-120
C-3a~125-130
C-4 (C=O)~190-195
C-5~35-40
C-6~20-25
C-7~25-30
C-7a~160-165
-CH₂-CH₃ (ethyl)~15-20
-CH₂-CH₃ (ethyl)~10-15
-CH₃ (methyl)~10-15

Experimental Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

3. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically 0-12 ppm.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): Typically 0-220 ppm.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Mandatory Visualizations

Caption: Molecular structure of this compound.

workflow cluster_workflow NMR Data Acquisition and Interpretation Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Locking and Shimming) A->B C 1D NMR Data Acquisition (¹H and ¹³C Spectra) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Chemical Shift, Multiplicity, Integration) D->E F Structure Elucidation E->F

Caption: Workflow for NMR data acquisition and interpretation.

Interpretation of NMR Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides valuable information about the proton environments in the molecule.

  • NH Proton (H-1): A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm). The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its integration corresponds to one proton.

  • Aliphatic Protons (H-5, H-6, H-7): The three methylene groups in the six-membered ring will appear as multiplets in the aliphatic region.

    • The H-5 protons , being adjacent to the carbonyl group, are expected to be the most deshielded of the three, appearing as a triplet around δ 2.5-2.7 ppm due to coupling with the H-6 protons.

    • The H-6 protons will likely appear as a multiplet around δ 2.0-2.2 ppm, being coupled to both H-5 and H-7 protons.

    • The H-7 protons , adjacent to the pyrrole ring, are expected to be a triplet around δ 2.3-2.5 ppm due to coupling with the H-6 protons.

  • Ethyl Group Protons:

    • The methylene protons (-CH₂-CH₃) are expected to be a quartet in the region of δ 2.4-2.6 ppm due to coupling with the adjacent methyl protons.

    • The methyl protons (-CH₂-CH₃) will appear as a triplet around δ 1.1-1.3 ppm, integrating to three protons.

  • Methyl Group Protons: The protons of the methyl group at C-2 are expected to be a singlet in the region of δ 2.2-2.4 ppm, as there are no adjacent protons to couple with.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C-4): The most downfield signal is expected for the carbonyl carbon, appearing around δ 190-195 ppm.

  • Pyrrole Ring Carbons (C-2, C-3, C-3a, C-7a):

    • C-2 and C-7a , being attached to the nitrogen atom, will be in the range of δ 145-150 ppm and δ 160-165 ppm, respectively.

    • C-3 and C-3a will appear in the aromatic/vinylic region, around δ 115-120 ppm and δ 125-130 ppm.

  • Aliphatic Carbons (C-5, C-6, C-7): The methylene carbons of the six-membered ring will have signals in the upfield region, typically between δ 20-40 ppm.

  • Ethyl and Methyl Group Carbons: The carbons of the ethyl and methyl substituents will appear at the most upfield region of the spectrum, typically between δ 10-20 ppm.

Conclusion

This in-depth guide provides a comprehensive interpretation of the expected ¹H and ¹³C NMR spectra of this compound. By combining the analysis of chemical shifts, multiplicities, coupling constants, and integration, a detailed structural elucidation can be achieved. The provided experimental protocols and workflow diagrams serve as a practical reference for researchers and scientists working with this and similar compounds. While based on predicted data, this guide offers a solid foundation for understanding the NMR characteristics of this molecule and will be a valuable tool for its identification and characterization in a laboratory setting.

A Technical Review of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic compound belonging to the tetrahydroindolone class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including antipsychotic drugs like Molindone. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological activities based on studies of closely related analogs. While specific experimental data for this exact molecule is sparse in the public domain, this review consolidates the known information on its chemical class to guide future research and drug discovery efforts.

Core Compound Properties

This compound is a solid, pale-yellow to yellow-brown substance at room temperature.[1] Its fundamental chemical and physical properties, largely computed, are summarized in the table below.[2][3]

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
CAS Number 6116-76-3[2]
IUPAC Name This compound[2]
Synonyms 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one, 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole[2]
pKa (Predicted) 16.94 ± 0.20[1]
Storage Temperature -20°C, under inert atmosphere[1]

Synthesis

The primary synthetic route to the 4,5,6,7-tetrahydroindol-4-one core is the Nenitzescu indole synthesis.[4][5][6] This reaction typically involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[6]

General Experimental Protocol: Nenitzescu Synthesis of a 4,5,6,7-Tetrahydroindol-4-one Derivative

Reactants:

  • 1,3-Cyclohexanedione

  • An appropriate α-aminoketone (e.g., 3-aminopentan-2-one) or its precursor.

Procedure:

  • Dissolve 1,3-cyclohexanedione in a suitable solvent, such as acetic acid or a lower alcohol.

  • Add the α-aminoketone to the solution. Often, the α-aminoketone is generated in situ from its corresponding oxime by reduction (e.g., with zinc dust) to prevent self-condensation.[6]

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4,5,6,7-tetrahydroindol-4-one derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 1,3-Cyclohexanedione Condensation Nenitzescu Condensation & Cyclization Reactant1->Condensation Reactant2 3-Aminopentan-2-one Reactant2->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Reaction Completion Purification Column Chromatography / Recrystallization Workup->Purification Crude Product Product 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one Purification->Product Purified Product

Potential Biological Activities and Signaling Pathways

Direct pharmacological studies on this compound are not extensively reported in the available literature. However, the tetrahydroindolone scaffold is a key pharmacophore in several bioactive molecules, suggesting potential areas of therapeutic interest for the title compound.

Antipsychotic Activity

The most notable drug containing this core structure is Molindone, an antipsychotic medication used to treat schizophrenia.[5][6] A hydroxylated derivative of the target molecule, 3-ethyl-5-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one, is a known impurity and metabolite of Molindone.[4][7] The mechanism of action of Molindone is believed to involve the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. It is plausible that this compound could exhibit similar properties.

D2_Antagonism Molindone Molindone / Tetrahydroindolone Analog D2R Dopamine D2 Receptor Molindone->D2R Binds to and blocks AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibits cAMP cAMP Production AdenylylCyclase->cAMP Reduces Downstream Downstream Signaling cAMP->Downstream Modulates

Anticancer and Kinase Inhibition Potential

Several studies have highlighted the anticancer potential of substituted indole and tetrahydroindolone derivatives. While no specific data exists for this compound, related compounds have shown activity. For instance, some 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones have demonstrated potent antitumor activity, potentially by acting as tubulin binders.[8] Other indole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, which are crucial regulators of the cell cycle.[9]

The table below summarizes the reported cytotoxic activities of some related indole derivatives.

Compound ClassCell LinesReported Activity (IC₅₀/GI₅₀)Proposed Mechanism
N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogsA549/ATTC (non-small cell lung cancer), LOX IMVI (melanoma), Leukemia cell lines190 nM - 5 µMNot specified
1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-onesVarious human cancer cell linesGrowth inhibition more potent than vincristine for some derivativesTubulin binding

Kinase_Inhibition_Pathway IndoleAnalog Indole Analog Kinase Protein Kinase (e.g., CDK) IndoleAnalog->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Promotes

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

  • Optimized Synthesis and Characterization: Development and publication of a detailed, high-yield synthesis protocol, accompanied by full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

  • In Vitro Pharmacological Profiling: Screening of the compound against a panel of receptors, enzymes, and ion channels, with a particular focus on dopamine receptors and protein kinases, to identify its primary biological targets.

  • Anticancer Evaluation: Assessment of its cytotoxic and cytostatic effects on a diverse panel of human cancer cell lines to explore its potential as an anticancer agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for biological activity and to optimize potency and selectivity.

References

The Tetrahydroindolone Core: A Scaffolding for Diverse Pharmacological Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydroindol-4-one scaffold is a privileged heterocyclic motif that has served as a cornerstone in the development of a wide array of therapeutic agents. First reported in 1928 by Nenitzescu and Scortzbanu, this bicyclic structure, composed of a pyrrole ring fused to a cyclohexanone ring, has demonstrated remarkable versatility, leading to the discovery of drugs with applications in neuroscience, oncology, and cardiovascular medicine.[1][2] Its synthetic tractability and the ability of its derivatives to interact with various biological targets have cemented its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of tetrahydroindolone derivatives, with a focus on key experimental protocols and quantitative data to aid researchers in this field.

Historical Perspective: From Synthesis to Therapeutic Breakthroughs

The journey of tetrahydroindolone derivatives began with the pioneering work of Nenitzescu and Scortzbanu in 1928, who first described the synthesis of the 4,5,6,7-tetrahydroindol-4-one core.[1][2] However, it was several decades later that the therapeutic potential of this scaffold was fully realized. A pivotal moment in the history of these compounds was the development and FDA approval of Molindone in 1974.[3][4][5] Marketed under the brand name Moban, Molindone emerged as a significant addition to the arsenal of antipsychotic medications for the treatment of schizophrenia.[3][5]

The discovery of Molindone spurred further interest in the tetrahydroindolone core, leading to the exploration of its derivatives for a range of other biological activities. Researchers have since identified compounds with anxiolytic, anticancer, antimicrobial, and antiarrhythmic properties, highlighting the broad therapeutic window of this chemical class.[1]

Key Therapeutic Applications and Mechanisms of Action

Antipsychotic Activity: The Molindone Story

Molindone, a first-generation antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[3][6] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] While its primary mechanism is centered on dopamine antagonism, some studies suggest that Molindone may also interact with serotonin receptors, which might contribute to its overall clinical profile.[4]

Signaling Pathway of Molindone's Antipsychotic Action

Molindone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Vesicular Storage Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_receptor Dopamine D2 Receptor G_protein Gi/o Protein D2_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_response ↓ Neuronal Firing (Antipsychotic Effect) PKA->Cellular_response Dopamine->D2_receptor binds Molindone Molindone Molindone->D2_receptor blocks

Caption: Molindone's antagonism of the D2 receptor.

Cardiovascular Applications: Kv1.5 Potassium Channel Blockade

More recently, tetrahydroindolone derivatives have been investigated as potent and selective blockers of the Kv1.5 potassium channel.[7] The Kv1.5 channel is predominantly expressed in the atria of the heart, and its inhibition is a promising strategy for the treatment of atrial fibrillation. By blocking this channel, these compounds can prolong the atrial effective refractory period without significantly affecting ventricular repolarization, thereby reducing the risk of pro-arrhythmic side effects.[7]

Synthesis of the Tetrahydroindolone Core and its Derivatives

The classical and most widely adopted method for the synthesis of the 4,5,6,7-tetrahydroindol-4-one core is the Nenitzescu indole synthesis . This reaction involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[1][2] Variations of this method, such as using in situ generated aminocarbonyl precursors, have been developed to improve yields and substrate scope.

General Workflow for the Synthesis and Evaluation of Tetrahydroindolone Derivatives

Synthesis_Workflow Start Starting Materials (1,3-Cyclohexanedione, α-Aminocarbonyl) Synthesis Nenitzescu Indole Synthesis Start->Synthesis Core 4,5,6,7-Tetrahydroindol-4-one Core Structure Synthesis->Core Derivatization Chemical Modification (e.g., Alkylation, Acylation, Condensation) Core->Derivatization Derivatives Library of Tetrahydroindolone Derivatives Derivatization->Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Derivatives->Purification Biological_Screening In Vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition, Cell Viability) Purification->Biological_Screening Data_Analysis Data Analysis (IC50, Ki determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for tetrahydroindolone drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for representative tetrahydroindolone derivatives across different therapeutic applications.

Table 1: Antiproliferative Activity of Penindolone Derivatives against SCLC (H69AR) Cells [8]

CompoundIC50 (µM)
Penindolone (PND)42.5
5h 1.6

Table 2: In Vitro Activity of Tetrahydroindolone-Derived Semicarbazones as Kv1.5 Blockers [7]

CompoundKv1.5 Blockade (IC50, µM)
8i Potent (specific value not provided in abstract)
10c Potent (specific value not provided in abstract)

Experimental Protocols

General Procedure for the Synthesis of 4,5,6,7-Tetrahydroindol-4-one (A Nenitzescu-type reaction)

To a solution of 1,3-cyclohexanedione (1 equivalent) in a suitable solvent (e.g., acetic acid or ethanol), is added the α-aminoketone or its precursor (1 equivalent). The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired 4,5,6,7-tetrahydroindol-4-one.

In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

Human small-cell lung cancer (SCLC) cells (e.g., H69AR) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., penindolone derivatives) for a specified duration (e.g., 72 hours). Following treatment, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.[8]

Electrophysiological Recording of Kv1.5 Channel Activity

The activity of the Kv1.5 potassium channel is typically measured using the whole-cell patch-clamp technique in a suitable cell line stably expressing the human Kv1.5 channel (e.g., HEK293 cells). Cells are voltage-clamped, and currents are elicited by a series of depolarizing voltage steps. The test compounds are perfused at various concentrations, and the inhibition of the Kv1.5 current is measured. The IC50 values are determined by fitting the concentration-response data to the Hill equation.

Conclusion

The tetrahydroindolone core has proven to be a remarkably fruitful scaffold in drug discovery, yielding compounds with a diverse range of pharmacological activities. From the well-established antipsychotic Molindone to promising new candidates for the treatment of cancer and cardiac arrhythmias, the versatility of this heterocyclic system is evident. The synthetic accessibility of the core and the potential for extensive derivatization ensure that tetrahydroindolones will continue to be a focal point of research for the development of novel therapeutics. This guide provides a foundational understanding and practical data to support ongoing and future research in this exciting area of medicinal chemistry.

References

A Technical Guide on the Biological Activity of Substituted Tetrahydroindol-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biological activities of substituted tetrahydroindol-4-ones, a class of heterocyclic compounds with significant potential in drug discovery. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate further research and development in this area.

Introduction to Tetrahydroindol-4-ones

The 4,5,6,7-tetrahydroindol-4-one core is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. Their synthetic tractability allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles. This guide focuses on the quantitative biological data of these substituted analogs, the methodologies used to obtain this data, and the underlying structure-activity relationships.

Data Presentation of Biological Activities

The biological activities of substituted tetrahydroindol-4-ones are summarized below in tabular format for clear comparison.

Anticancer Activity

The cytotoxic effects of various substituted tetrahydroindol-4-one derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Anticancer Activity of Substituted Tetrahydroindol-4-one Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-oneJurkat (Leukemia)14.8
6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-oneHEK293 (Human Embryonic Kidney)93.63
1-(4-phenoxyphenyl)-...-indol-4-oneHEK29312.13[2]
1-benzyl-...-indol-4-oneHEK29356.06[2]
1-(3-chlorophenyl)-...-indol-4-oneHEK29346.81[2]
1-(3,4-difluorophenyl)-...-indol-4-oneHEK29397.93[2]
1-phenyl-...-indol-4-oneHEK293124.3[2]
1-(2-picolinyl)-...-indol-4-oneHEK293151.4[2]
Antimicrobial Activity

Substituted tetrahydroindol-4-ones and related indole derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 summarizes the MIC values for various derivatives against different bacterial and fungal strains.

Table 2: Antimicrobial Activity of Substituted Indole Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole derivative (2c)Bacillus subtilis3.125[3]
Indole-triazole derivative (3c)Bacillus subtilis3.125[3]
Indole-thiadiazole derivative (2h)Staphylococcus aureus6.25
Indole-triazole derivative (3d)Staphylococcus aureus6.25
Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles (4d-f)Various Bacteria3.75 - 60[4]
Indole-triazole derivatives (1b, 2b-d, 3b-d)Candida albicans3.125
Indole-triazole derivative (3d)MRSAMore effective than ciprofloxacin[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (XTT Assay)

This protocol is a colorimetric assay for the non-radioactive quantification of cellular proliferation and viability.

Materials:

  • 96-well microplates

  • XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) labeling reagent

  • Electron-coupling reagent

  • Culture medium

  • Test compounds

  • Microplate reader (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Labeling:

    • Thaw the XTT labeling reagent and electron-coupling reagent.

    • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation with XTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.[5][6]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Bacterial or fungal inoculum

  • Sterile diluents

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the culture broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no compound).

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the biological evaluation of substituted tetrahydroindol-4-ones.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48h) treatment->incubation xtt_addition XTT Reagent Addition incubation->xtt_addition incubation2 Incubation (4h) xtt_addition->incubation2 readout Absorbance Reading incubation2->readout data_analysis Data Analysis readout->data_analysis ic50 IC50 Determination data_analysis->ic50

Workflow for In Vitro Cytotoxicity (XTT) Assay.

structure_activity_relationship cluster_substituents Substituents & Effects cluster_activity Biological Activity core Tetrahydroindol-4-one Core Position 1 (N) Position 2 Position 6 Aromatic Ring pos1_sub Aryl/Alkyl groups at N-1 core:f1->pos1_sub pos2_sub Phenyl group at C-2 core:f2->pos2_sub pos6_sub Dimethyl groups at C-6 core:f3->pos6_sub aromatic_sub Electron-withdrawing/donating groups on aryl substituents core:f4->aromatic_sub anticancer Anticancer Activity pos1_sub->anticancer Modulates cytotoxicity antimicrobial Antimicrobial Activity pos1_sub->antimicrobial Affects spectrum pos2_sub->anticancer Enhances activity aromatic_sub->anticancer Influences potency

General Structure-Activity Relationships.

References

In-Depth Technical Guide: The Core Mechanism of Action of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a derivative of the dihydroindolone class of compounds. Based on the activity of its parent compound, molindone, its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors in the central nervous system.[2][3][4] This blockade of dopaminergic neurotransmission is a cornerstone of the therapeutic effects of many antipsychotic agents. Additionally, it is proposed to exhibit antagonistic activity at serotonin 5-HT2B receptors.[1][5] This dual receptor interaction profile suggests a potential modulation of both dopaminergic and serotonergic pathways, which are critically implicated in the pathophysiology of psychotic disorders.

Core Pharmacodynamics: Receptor Binding Profile

The primary pharmacological activity is attributed to its interaction with specific neurotransmitter receptors. The binding affinities for the parent compound, molindone, are summarized below. It is anticipated that this compound would exhibit a comparable profile.

Receptor SubtypeInteraction TypeAffinity (IC50)Reference
Dopamine D2Antagonist84–140 nM[1]
Dopamine D2SAntagonist0.14 µM[5]
Dopamine D2LAntagonistPotent Antagonist[6]
Dopamine D1, D3, D5Weak Antagonist3,200–8,300 nM[1]
Serotonin 5-HT2BAntagonist410 nM (0.41 µM)[1][5]
Serotonin 5-HT2AWeak Antagonist14,000 nM (14 µM)[1][5]
Serotonin 5-HT1A, 2C, 6, 7No Significant Binding-[1]
α-Adrenergic ReceptorsNo Significant Binding-[1]
Histamine H1 ReceptorNo Significant Antagonism-[1]
Cholinergic ReceptorsLittle to no activity-[1]

Signaling Pathways

The therapeutic effects are primarily mediated through the modulation of the dopaminergic and serotonergic signaling pathways in the brain.

Dopaminergic Pathway Antagonism

The core mechanism involves the blockade of D2 dopamine receptors in the mesolimbic pathway of the brain. In conditions like schizophrenia, hyperactivity of this pathway is associated with positive symptoms (e.g., hallucinations, delusions).[2] By acting as a competitive antagonist at the postsynaptic D2 receptor, the compound prevents the binding of endogenous dopamine, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.

Dopaminergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Vesicular_storage Vesicular Storage Dopamine_synthesis->Vesicular_storage Dopamine Dopamine Vesicular_storage->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_protein Gi/o Protein D2_Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) G_protein->Adenylyl_Cyclase inhibits cAMP_production Reduced cAMP Production Adenylyl_Cyclase->cAMP_production Cellular_Response Reduced Postsynaptic Signaling cAMP_production->Cellular_Response Compound 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one Compound->D2_Receptor Antagonizes

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Serotonergic Pathway Modulation

The compound also acts as an antagonist at 5-HT2B receptors. While the precise role of 5-HT2B antagonism in psychosis is still under investigation, modulation of the serotonergic system is a key feature of many atypical antipsychotics. This interaction may contribute to a broader spectrum of efficacy, potentially influencing negative and cognitive symptoms of schizophrenia.[2]

Serotonergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_synthesis Serotonin Synthesis Vesicular_storage_5HT Vesicular Storage Serotonin_synthesis->Vesicular_storage_5HT Serotonin Serotonin (5-HT) Vesicular_storage_5HT->Serotonin Release 5HT2B_Receptor Serotonin 5-HT2B Receptor Serotonin->5HT2B_Receptor Binds Gq_protein Gq/11 Protein 5HT2B_Receptor->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response_5HT Modulated Postsynaptic Signaling Ca_PKC->Cellular_Response_5HT Compound 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one Compound->5HT2B_Receptor Antagonizes Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Membranes Prepare Receptor Membranes (D2 or 5-HT2B) Incubation Incubate Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand_Prep Prepare Radioligand ([3H]-Spiperone or [3H]-LSD) Radioligand_Prep->Incubation Compound_Dilution Serially Dilute Test Compound Compound_Dilution->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination Calculate IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

References

Unlocking the Therapeutic Potential of Indol-4-one Compounds: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising therapeutic applications of indol-4-one compounds, a class of molecules with significant potential in drug discovery and development. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core molecular targets of these compounds, particularly in the realms of cancer, neurodegenerative diseases, and inflammation. The guide meticulously summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this critical area.

The indol-4-one scaffold, a privileged structure in medicinal chemistry, has demonstrated a wide range of biological activities. This guide consolidates current research to highlight its potential as a source of novel therapeutic agents.

Key Therapeutic Areas and Molecular Targets

Indol-4-one derivatives have shown significant promise across several therapeutic areas:

  • Anticancer Activity: These compounds have been investigated for their ability to target various hallmarks of cancer. Key molecular targets identified include:

    • Protein Kinases: Indol-4-one and its derivatives have the potential to inhibit the activity of crucial protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.[1]

    • Tubulin Polymerization: Several indole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division, making it a key target for anticancer therapies.[2][3]

    • Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Indole-based compounds have been designed to inhibit anti-apoptotic Bcl-2 proteins, thereby promoting cancer cell death.[4]

  • Neuroprotective Effects: In the context of neurodegenerative diseases, indol-4-one compounds are being explored for their ability to combat oxidative stress and neuroinflammation.[5] Potential mechanisms include:

    • Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Indole derivatives have been shown to modulate this pathway, reducing the production of pro-inflammatory cytokines.[1][6]

    • Antioxidant Activity: By scavenging reactive oxygen species (ROS), these compounds can protect neuronal cells from oxidative damage, a common feature of neurodegenerative disorders.[5]

  • Anti-inflammatory Properties: The anti-inflammatory effects of indol-4-one derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade:

    • Cyclooxygenase (COX) Enzymes: Specifically, selective inhibition of COX-2 is a major target for anti-inflammatory drugs. Indole derivatives have been developed as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

  • Antibacterial Potential: A notable and specific target for 4-oxo-4,5,6,7-tetrahydroindole derivatives is chorismate mutase . This enzyme is crucial for the biosynthesis of essential amino acids in bacteria, fungi, and plants, but is absent in humans, making it an attractive target for the development of novel antimicrobial agents.[9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected indol-4-one and related indole derivatives against various therapeutic targets.

Compound ClassTargetSpecific Compound ExampleIC50 ValueCell Line/Assay ConditionReference
2,3-dihydropyrazino[1,2-a]indole-1,4-dioneEGFRCompound 1532 nMBiochemical Assay[1]
2,3-dihydropyrazino[1,2-a]indole-1,4-dioneBRAFV600ECompound 1545 nMBiochemical Assay[1]
Indole-based Bcl-2 InhibitorBcl-2Compound U21.2 ± 0.02 µMELISA Binding Assay[4]
Indole-based Tubulin InhibitorTubulin PolymerizationCompound 5m0.37 ± 0.07 μMBiochemical Assay[2]
4-oxo-4,5,6,7-tetrahydroindoleChorismate MutaseNot specified-In vitro assay[9]
1,3-dihydro-2H-indolin-2-one derivativeCOX-2Compound 4e2.35 ± 0.04 µMIn vitro COX-2 inhibitory assay[10]

Note: This table presents a selection of available data. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of indol-4-one compounds.

Chorismate Mutase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the activity of chorismate mutase.

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.[11]

  • Chorismic acid stock solution.[11]

  • Purified chorismate mutase enzyme.

  • Test indol-4-one compound stock solution (dissolved in a suitable solvent like DMSO).

  • UV-transparent 96-well plate or cuvette.

  • Spectrophotometer capable of reading absorbance at 274 nm.

Procedure:

  • Prepare a reaction mixture in the wells of a UV-transparent plate containing the assay buffer and the desired concentration of the test inhibitor.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known concentration of chorismic acid to each well.

  • Immediately monitor the decrease in absorbance at 274 nm over time using a spectrophotometer. The rate of decrease corresponds to the rate of chorismate consumption.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][12][13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the indol-4-one compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to detect changes in the protein levels of key components of the NF-κB signaling pathway upon treatment with indol-4-one compounds.[1][2][5][15]

Materials:

  • Cells (e.g., macrophages, cancer cell lines).

  • Indol-4-one compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system.

Procedure:

  • Treat cells with the indol-4-one compound for the desired time and at various concentrations. A positive control (e.g., LPS) can be used to stimulate the NF-κB pathway.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.[7][16][17][18]

Materials:

  • Wistar rats.

  • Carrageenan solution (1% in saline).

  • Indol-4-one compound suspension.

  • Positive control drug (e.g., Indomethacin).

  • Pletysmometer or digital calipers to measure paw volume/thickness.

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Administer the indol-4-one compound or the positive control drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes involved, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Indol4one Indol-4-one Compound Indol4one->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by indol-4-one compounds.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Indol4one Indol-4-one Compound Indol4one->IKK Inhibits

Caption: NF-κB signaling pathway and its potential modulation by indol-4-one compounds.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with Indol-4-one Seed->Treat Incubate Incubate Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

This in-depth technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future development of indol-4-one-based therapeutics. The detailed protocols and visual aids are intended to streamline research efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Probing the Potential of Tetrahydroindol-4-one Derivatives: A Computational Docking Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The tetrahydroindol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and diverse substitution patterns have made it an attractive starting point for the development of novel therapeutic agents. This technical guide delves into the computational docking studies of tetrahydroindol-4-one derivatives, offering a comprehensive overview of their interactions with key protein targets implicated in various disease pathways. By summarizing quantitative binding data, detailing experimental protocols, and visualizing relevant signaling cascades, this document aims to provide a valuable resource for researchers engaged in the design and discovery of next-generation therapeutics based on this versatile heterocyclic motif.

Data Presentation: Computational Docking Results

Computational docking is a powerful tool to predict the binding affinity and orientation of a small molecule within the active site of a target protein. The following tables summarize the results of docking studies performed on a series of tetrahydro[1][2]diazepino[1,2-a]indol-1-one derivatives, which are structurally related to tetrahydroindol-4-ones, against key protein kinases: Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase 3 (GSK-3). These kinases are crucial regulators of cellular processes, and their dysregulation is linked to cancer and neurodegenerative disorders.

The inhibitory activities (IC50) provide experimental validation of the compounds' potency. While direct binding energies from the specific docking studies are not publicly available, the IC50 values serve as a strong indicator of the binding affinity, where a lower IC50 value generally corresponds to a stronger binding interaction.

Compound IDTarget ProteinIC50 (µM)[1]
1a CDK5/p25>10
1b CDK5/p250.45
2a CDK5/p25>10
2b CDK5/p250.19
3a CDK5/p25>10
3b CDK5/p250.085
Compound IDTarget ProteinIC50 (µM)[1]
1a GSK-3α/β>10
1b GSK-3α/β0.7
2a GSK-3α/β>10
2b GSK-3α/β0.3
3a GSK-3α/β>10
3b GSK-3α/β0.15

Experimental and Computational Protocols

The following sections outline the generalized methodologies for the synthesis and computational docking of tetrahydroindol-4-one derivatives based on established practices in the field.

Synthesis of Tetrahydro[1][2]diazepino[1,2-a]indol-1-one Derivatives

The synthesis of the evaluated tetrahydro[1][2]diazepino[1,2-a]indol-1-one derivatives was achieved through a multi-step process. A key sequence in their synthesis involves an iodolactonization followed by a lactone-to-lactam rearrangement.[1]

Molecular Docking Protocol

Computational docking studies are instrumental in understanding the molecular interactions between a ligand and its target protein.[1] A typical workflow for such a study is outlined below.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB structure retrieval, water removal, protonation) grid_gen Grid Box Generation (Defining the active site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking_run Running Docking Algorithm (e.g., AutoDock, GOLD) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis & Scoring (Binding energy calculation) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis

A generalized workflow for computational molecular docking studies.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., CDK5) is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural anomalies.

2. Ligand Preparation:

  • The 2D structures of the tetrahydroindol-4-one derivatives are drawn using chemical drawing software and converted to 3D structures.

  • The energy of the 3D structures is minimized to obtain the most stable conformation.

3. Docking Simulation:

  • A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • A docking program (e.g., AutoDock, GOLD) is used to systematically search for the best binding poses of the ligand within the defined active site.

  • The program scores the different poses based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

  • The docking results are analyzed to identify the pose with the best score (lowest binding energy).

  • The interactions between the ligand and the protein in the best pose are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, in the docking of 11-Iodo-2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]indol-1-one derivatives with CDK5, weak Van-der-Waals interactions were observed between the iodine atom and the phenyl group of Phe80 and the ammonium end of Lys33.[1]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of key protein targets for which tetrahydroindol-4-one derivatives have shown inhibitory potential.

CDK5 Signaling in Cancer

Cyclin-Dependent Kinase 5 (CDK5) is aberrantly activated in several types of cancer and plays a crucial role in promoting cell proliferation, migration, and survival.

CDK5_Signaling_in_Cancer CDK5 CDK5/p25 Rb Rb CDK5->Rb phosphorylates STAT3 STAT3 CDK5->STAT3 phosphorylates FAK FAK CDK5->FAK phosphorylates E2F E2F Rb->E2F inhibits Proliferation Cell Proliferation E2F->Proliferation STAT3->Proliferation Migration Cell Migration & Invasion FAK->Migration Tetrahydroindolone Tetrahydroindol-4-one Derivatives Tetrahydroindolone->CDK5 inhibits

CDK5 signaling pathway in cancer and the inhibitory action of tetrahydroindol-4-one derivatives.

GSK-3 Signaling in Neurodegenerative Disease

Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Its hyperactivity leads to the hyperphosphorylation of tau protein and contributes to the formation of neurofibrillary tangles.

GSK3_Signaling_in_Neurodegeneration GSK3 GSK-3 Tau Tau Protein GSK3->Tau phosphorylates HyperphosphorylatedTau Hyperphosphorylated Tau Tau->HyperphosphorylatedTau NFTs Neurofibrillary Tangles (NFTs) HyperphosphorylatedTau->NFTs NeuronalDysfunction Neuronal Dysfunction & Cell Death NFTs->NeuronalDysfunction Tetrahydroindolone Tetrahydroindol-4-one Derivatives Tetrahydroindolone->GSK3 inhibits

GSK-3 signaling in neurodegeneration and the inhibitory role of tetrahydroindol-4-one derivatives.

Conclusion

This technical guide provides a consolidated resource for understanding the computational docking of tetrahydroindol-4-one derivatives against key protein targets. The presented data and methodologies highlight the potential of this scaffold in the development of novel inhibitors for diseases such as cancer and neurodegenerative disorders. The visualization of the targeted signaling pathways further clarifies the mechanism of action of these compounds. It is anticipated that the information contained herein will facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic organic compound belonging to the tetrahydroindolone class. This chemical scaffold is of significant interest in medicinal chemistry as it forms the core structure of various pharmacologically active agents. Notably, it is a key intermediate in the synthesis of the antipsychotic drug Molindone.[1][2] This technical guide provides a comprehensive overview of its chemical synonyms, identifiers, physical and chemical properties, a detailed experimental protocol for its synthesis, and its relationship to biologically active molecules.

Chemical Synonyms and Identifiers

A clear and unambiguous identification of a chemical entity is crucial for research and development. This compound is known by several synonyms and is cataloged in numerous chemical databases.

Identifier TypeIdentifier
IUPAC Name This compound
CAS Number 6116-76-3[3]
InChI InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3[3]
InChIKey RZUQNFAPFIHYCR-UHFFFAOYSA-N[3]
SMILES CCC1=C(NC2=C1C(=O)CCC2)C[3]
Molecular Formula C11H15NO[3]
PubChem CID 80204[3]
EC Number 228-084-6[3]

A comprehensive list of depositor-supplied synonyms is available through the PubChem database and includes: 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one, 3-Ethyl-2-methyl-6,7-dihydro-1H-indol-4(5H)-one, and 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Weight 177.24 g/mol [3]
Exact Mass 177.115364102 Da[3]
Appearance Pale-yellow to Yellow-brown Solid
pKa (Predicted) 16.94 ± 0.20[4]
Storage -20°C Freezer, Under inert atmosphere[4]

Experimental Protocols: Synthesis

The synthesis of this compound is achieved through a condensation reaction, a variant of the Nenitzescu indole synthesis.[5] This reaction involves the condensation of a 1,3-cyclohexanedione with an α-aminoketone.[5]

Reaction Scheme:

1,3-Cyclohexanedione + 2-Amino-3-pentanone → this compound

Detailed Methodology:

  • Materials:

    • 1,3-Cyclohexanedione

    • 2-Amino-3-pentanone hydrochloride (or the free base)

    • A suitable solvent (e.g., ethanol, acetic acid)

    • A basic or acidic catalyst (optional, depending on the chosen reaction conditions)

    • Sodium bicarbonate (for neutralization if starting with the hydrochloride salt)

    • Ethyl acetate (for extraction)

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

    • Silica gel for column chromatography

  • Procedure:

    • If starting with 2-amino-3-pentanone hydrochloride, it is first neutralized. Dissolve the hydrochloride salt in water and add sodium bicarbonate solution until the pH is neutral to slightly basic. Extract the free amine into a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1.0 equivalent) in the chosen solvent (e.g., ethanol).

    • Add 2-amino-3-pentanone (1.0-1.2 equivalents) to the stirred solution.

    • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with water and then brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

    • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Biological Significance and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity and mechanism of action of this compound itself. However, its significance is underscored by its role as a key precursor in the synthesis of the antipsychotic drug Molindone.[6][7] Molindone acts as a dopamine D2 receptor antagonist.

Derivatives of the 4,5,6,7-tetrahydroindol-4-one scaffold have been shown to exhibit a range of biological activities, including:

  • GABAA agonism , suggesting potential applications in the treatment of anxiety.[2]

  • Hsp90 (Heat shock protein 90) inhibition , indicating potential for cancer therapy.[2]

  • Cytotoxic activity against various cancer cell lines, with some evidence suggesting interaction with cyclin-dependent kinase 9 (CDK9).

The diverse biological activities of its derivatives highlight the potential of the 4,5,6,7-tetrahydroindol-4-one core in drug discovery and development. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product Reactant1 1,3-Cyclohexanedione Condensation Condensation Reaction (Nenitzescu-type) Reactant1->Condensation Reactant2 2-Amino-3-pentanone Reactant2->Condensation Purification Purification (Column Chromatography) Condensation->Purification Crude Product Product 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one Purification->Product Pure Product Logical_Relationship cluster_derivatives Bioactive Derivatives Core This compound (Core Scaffold) Molindone Molindone Core->Molindone is a precursor to GABAA_Agonist GABAA Agonist Core->GABAA_Agonist is the core of Hsp90_Inhibitor Hsp90 Inhibitor Core->Hsp90_Inhibitor is the core of CDK9_Inhibitor Potential CDK9 Inhibitor Core->CDK9_Inhibitor is the core of

References

Methodological & Application

Synthesis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a key intermediate in the production of the antipsychotic drug Molindone. The synthesis of this tetrahydroindolone derivative is of significant interest to medicinal chemists and process development scientists. Two primary synthetic routes are outlined, based on publicly available patent literature. These methods involve the cyclization of a 1,3-dione precursor. This document includes detailed procedural steps, tables of reactants and conditions, and workflow diagrams to facilitate replication in a laboratory setting.

Introduction

This compound (CAS 6116-76-3) is a crucial heterocyclic building block, most notably recognized as a direct precursor to Molindone.[1] The tetrahydroindol-4-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The synthesis of this specific derivative is a key step in the overall manufacturing process of Molindone and its related compounds. The protocols described herein are derived from established patent literature, providing a foundation for laboratory-scale synthesis.

Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
CAS Number 6116-76-3

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been identified from the literature. Both methods utilize cyclohexane-1,3-dione as a key starting material.

Route 1: Cyclization of 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione with Ammonium Acetate

This method involves the initial preparation of the intermediate, 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione, followed by a cyclization reaction with ammonium acetate to form the desired tetrahydroindolone.

Synthetic_Workflow_Route_1 cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization Cyclohexane-1,3-dione Cyclohexane-1,3-dione Intermediate 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione Cyclohexane-1,3-dione->Intermediate Reaction Haloketone 3-chloropentan-2-one Haloketone->Intermediate Final_Product 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one Intermediate->Final_Product Acetic Acid, 95-100 °C Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Final_Product

Caption: Synthetic workflow for Route 1.

Route 2: One-Pot Synthesis from Cyclohexane-1,3-dione and 3-chloropentan-2-one

This alternative approach offers a more streamlined one-pot procedure where the intermediate is not isolated. Cyclohexane-1,3-dione is reacted with 3-chloropentan-2-one in the presence of a base, followed by the addition of aqueous ammonia to facilitate the cyclization.

Synthetic_Workflow_Route_2 cluster_0 One-Pot Reaction Cyclohexane-1,3-dione Cyclohexane-1,3-dione Reaction_Mixture Reaction Mixture Cyclohexane-1,3-dione->Reaction_Mixture DMSO, Triethylamine, 40-45 °C 3-chloropentan-2-one 3-chloropentan-2-one 3-chloropentan-2-one->Reaction_Mixture Final_Product 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one Reaction_Mixture->Final_Product 25-30 °C Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Final_Product

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Materials and Equipment

  • Cyclohexane-1,3-dione

  • 3-chloropentan-2-one

  • Ammonium acetate

  • Acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Aqueous ammonia

  • Ethyl acetate

  • n-Hexane

  • Water

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Protocol for Route 1: Cyclization of 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione

Step 1: Synthesis of 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione

This protocol is based on the general understanding of the reaction; specific details for this intermediate's synthesis were not fully available in the searched literature.

Step 2: Synthesis of this compound

  • To a suitable reaction vessel, add 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione (10 g).

  • Add acetic acid (40 ml) and ammonium acetate (19.6 g).

  • Stir the mixture for approximately 3 hours at a temperature of 95-100 °C.

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • To the resulting residue, add ethyl acetate (60 ml) and water (50 ml).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Concentrate the organic layer to yield the crude title compound.

  • Further purification can be achieved by column chromatography.

Protocol for Route 2: One-Pot Synthesis
  • In a reaction flask, combine cyclohexane-1,3-dione (3 g), dimethyl sulfoxide (15 ml), and triethylamine (2.7 g).

  • Add 3-chloropentan-2-one (3.2 g) to the mixture.

  • Stir the reaction mixture for about 24 hours at a temperature of 40-45 °C.

  • After 24 hours, add aqueous ammonia (15 ml) to the mixture and continue stirring for approximately 10 hours at 25-30 °C.

  • Following the reaction, add a mixture of water (60 ml) and ethyl acetate (30 ml).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the residue using column chromatography with a mobile phase of ethyl acetate/n-hexane to obtain the title compound.

Data Presentation

Table 1: Reactants and Conditions for Synthesis Routes

RouteStarting MaterialsReagentsSolventTemperatureReaction Time
1 2-(2-oxopentan-3-yl)cyclohexane-1,3-dioneAmmonium acetateAcetic acid95-100 °C~3 hours
2 Cyclohexane-1,3-dione, 3-chloropentan-2-oneTriethylamine, Aqueous ammoniaDMSO40-45 °C then 25-30 °C~34 hours

Spectroscopic Data for Intermediate: 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione

Data TypeSpectral Data
¹H NMR (500 MHz, CDCl₃) δ 5.14 (s, 1H), δ 4.37 (d, 1H), δ 2.50-2.55 (m, 2H), δ 2.35-2.38 (m, 2H), δ 2.16 (s, 3H), δ 2.00-2.05 (m, 2H), δ 1.88-1.90 (m, 2H), δ 1.00-1.02 (m, 3H)
¹³C NMR (500 MHz, CDCl₃) 206.04, 199.34, 176.63, 103.70, 77.12, 36.62, 28.88, 25.44, 21.00, 16.55, 9.41 ppm
Mass Spectrum [M+1] = 197

Note: Detailed spectroscopic data and yield for the final product, this compound, were not explicitly provided in the referenced patents.

Discussion

The synthesis of this compound can be successfully achieved through at least two distinct methods, both starting from the readily available cyclohexane-1,3-dione. Route 1 represents a two-step process involving the formation and subsequent cyclization of an intermediate diketone. This approach may allow for the isolation and purification of the intermediate, potentially leading to a cleaner final product. Route 2 offers a more streamlined one-pot synthesis, which can be more time and resource-efficient for larger-scale production.

The choice of synthetic route will depend on the specific requirements of the research or production goals, including desired purity, yield, and available resources. The provided protocols are based on patent literature and may require optimization for specific laboratory conditions. It is recommended that small-scale trial reactions are performed to fine-tune parameters such as reaction time, temperature, and purification methods.

Safety Precautions

Standard laboratory safety procedures should be followed when performing these experiments. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used in these syntheses are flammable and may be toxic or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Nenitzescu Indole Synthesis of Tetrahydroindol-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydroindol-4-one scaffold is a significant structural motif in medicinal chemistry, forming the core of various pharmacologically active compounds. These molecules have garnered attention for their potential therapeutic applications, including antipsychotic, anxiolytic, and anticancer activities. The versatile synthesis of these indole derivatives is therefore of great interest to the drug development community.

Several synthetic routes to 4,5,6,7-tetrahydroindol-4-ones have been developed, with one of the most effective being a variation of the Nenitzescu indole synthesis. This method involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound or its enamine equivalent. This approach offers a direct and efficient pathway to this valuable class of heterocyclic compounds. These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of a representative 4,5,6,7-tetrahydroindol-4-one.

General Reaction Mechanism

The synthesis of 4,5,6,7-tetrahydroindol-4-ones from 1,3-cyclohexanediones and enamines, such as ethyl 3-aminocrotonate, is a cyclocondensation reaction that shares features with both the Nenitzescu and Paal-Knorr syntheses. The reaction proceeds through the following key steps:

  • Enamine Formation: An α-aminocarbonyl compound, such as ethyl acetoacetate, reacts with an amine or ammonia to form a more nucleophilic enamine.

  • Michael Addition: The enamine undergoes a Michael-type addition to one of the carbonyl groups of the 1,3-cyclohexanedione.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the enamine nitrogen on the second carbonyl group of the cyclohexanedione ring, followed by the elimination of a water molecule to form the pyrrole ring of the tetrahydroindol-4-one system.

This sequence provides a straightforward and atom-economical route to the desired heterocyclic core structure.

Experimental Protocols

This section provides a detailed protocol for a representative Nenitzescu-type synthesis of ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate from 1,3-cyclohexanedione and ethyl 3-aminocrotonate.

Protocol 1: Synthesis of Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Materials:

  • 1,3-Cyclohexanedione

  • Ethyl 3-aminocrotonate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • To a 250 mL round-bottom flask, add 1,3-cyclohexanedione (1.12 g, 10 mmol) and ethyl 3-aminocrotonate (1.29 g, 10 mmol).

  • Add 50 mL of ethanol to the flask, followed by 1 mL of glacial acetic acid.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with stirring and maintain the reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 2 x 30 mL of deionized water and then with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate.

Data Summary

The following table summarizes representative data for the Nenitzescu synthesis of various tetrahydroindol-4-ones.

1,3-Dicarbonyl CompoundEnamine/α-AminocarbonylSolventCatalystReaction Time (h)ProductYield (%)
1,3-CyclohexanedioneEthyl 3-aminocrotonateEthanolAcetic Acid4Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate75-85
DimedoneEthyl 3-aminocrotonateToluenep-Toluenesulfonic acid6Ethyl 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate80-90
1,3-Cyclohexanedione3-Amino-2-pentenenitrileMethanolAcetic Acid52-Ethyl-3-cyano-4,5,6,7-tetrahydro-1H-indol-4-one70-80
Dimedone1-Amino-2-propanoneAcetic AcidNone32,3,6,6-Tetramethyl-4,5,6,7-tetrahydro-1H-indol-4-one65-75

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 1,3-Cyclohexanedione reaction Reflux in Ethanol with Acetic Acid start1->reaction start2 Ethyl 3-aminocrotonate start2->reaction workup1 Solvent Removal reaction->workup1 workup2 Extraction with Ethyl Acetate workup1->workup2 workup3 Washing and Drying workup2->workup3 purification Column Chromatography workup3->purification product Ethyl 2-methyl-4-oxo-4,5,6,7- tetrahydro-1H-indole-3-carboxylate purification->product

Caption: Experimental workflow for the synthesis of a tetrahydroindol-4-one.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 1,3-Cyclohexanedione intermediate1 Michael Adduct reactant1->intermediate1 Michael Addition reactant2 Enamine reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Tetrahydroindol-4-one intermediate2->product Dehydration

Caption: Logical flow of the Nenitzescu-type reaction mechanism.

Application Notes and Protocols for Paal-Knorr Type Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Paal-Knorr synthesis of substituted pyrroles, a robust and versatile method for constructing the pyrrole ring. This reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone in synthetic organic chemistry, enabling access to a wide array of pyrrole derivatives, many of which are key scaffolds in pharmaceuticals and biologically active compounds.[1][2]

The operational simplicity and generally high yields of the Paal-Knorr synthesis have led to its widespread use in both academic research and industrial drug development.[3] This document outlines the reaction mechanism, detailed experimental protocols for various substituted pyrroles under conventional heating and microwave irradiation, and quantitative data to guide the optimization of reaction conditions.

Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. Subsequent dehydration of this intermediate yields the final aromatic pyrrole ring.[1][4][5][6]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various substituted pyrroles using both conventional heating and microwave-assisted techniques.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes the synthesis of an N-arylpyrrole using conventional heating.[1]

Materials:

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Aniline (186 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione and aniline in methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).[1]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often results in significantly shorter reaction times and improved yields.[3][7]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1][8]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Quantitative Data

The efficiency of the Paal-Knorr synthesis is influenced by various factors including the nature of the substrates, the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic approaches.

Table 1: Comparison of Catalysts for the Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole [9]

CatalystTime (min)Yield (%)
CATAPAL 200 (Alumina)4596
CATALOX Sba-90 (Alumina)4564
CATAPAL C-1 (Alumina)4558
CATALOX Sba-200 (Alumina)4546
None4547

Table 2: Microwave-Assisted Synthesis of Various N-Substituted 2,5-Dimethylpyrroles [10]

AmineTemperature (°C)Time (min)Yield (%)
Aniline120-1502-1065-89
Benzylamine120-1502-1065-89
n-Butylamine120-1502-1065-89
Cyclohexylamine120-1502-1065-89

Experimental Workflow

The general workflow for the Paal-Knorr synthesis is a straightforward process that involves the reaction of the starting materials, followed by workup and purification of the resulting substituted pyrrole.

Experimental_Workflow start Start reagents Combine 1,4-Dicarbonyl Compound and Amine start->reagents reaction Reaction (Conventional Heating or Microwave) reagents->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Substituted Pyrrole purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Applications in Drug Development

The pyrrole moiety is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool for drug discovery and development.[3][11] Its applications include the synthesis of:

  • Atorvastatin (Lipitor®): The blockbuster drug used to lower cholesterol contains a central pyrrole ring that is often constructed using a Paal-Knorr or related synthesis.[3]

  • Ketorolac: A significant non-steroidal anti-inflammatory drug (NSAID).[11]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.[11]

  • Novel Therapeutic Agents: The versatility of the Paal-Knorr synthesis allows for the creation of diverse libraries of substituted pyrroles for screening against various biological targets, aiding in the discovery of new lead compounds for a range of diseases.[3] The development of greener and more efficient modifications has further enhanced its utility in modern medicinal chemistry.[2]

References

Application Notes and Protocols: 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a versatile heterocyclic compound that serves as a crucial synthetic precursor in the development of various biologically active molecules. Its rigid, fused-ring structure provides a valuable scaffold for the synthesis of complex polyheterocyclic systems. This tetrahydroindolone core is notably present in the antipsychotic drug Molindone, highlighting its significance in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for reaction planning, characterization, and safety considerations.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO[2][3]
Molecular Weight 177.24 g/mol [2][3]
CAS Number 6116-76-3[2][3]
Appearance Pale-yellow to Yellow-brown Solid[4]
Melting Point Data not available
Boiling Point Data not available
pKa 16.94 ± 0.20 (Predicted)[3]
Storage Temperature -20°C, under inert atmosphere[3]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which is critical for its identification and characterization.

TechniqueDataReference
¹H NMR Spectrum available[2]
¹³C NMR Spectrum available[2]
FTIR (KBr Wafer) Spectrum available[2]
Mass Spectrometry Data not available

Application Notes

This compound is a valuable starting material for a range of chemical transformations, primarily targeting the synthesis of pharmacologically active compounds. Its reactivity is centered around the nucleophilic character of the indole nitrogen and the enolizable ketone, as well as the potential for substitution on the pyrrole ring.

Synthesis of Molindone and its Analogs via Mannich Reaction

A primary application of this precursor is in the synthesis of the antipsychotic drug Molindone. This is achieved through a Mannich reaction, which involves the aminomethylation of the active hydrogen at the C5 position of the tetrahydroindolone ring.

The general workflow for this synthesis is depicted below:

mannlich_workflow precursor 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one product Mannich Base (e.g., Molindone) precursor->product Mannich Reaction reagents Formaldehyde + Secondary Amine (e.g., Morpholine) reagents->product

Caption: General workflow for the synthesis of Molindone via Mannich reaction.

The reaction typically proceeds in good yield and is a key step in the industrial production of Molindone.[5]

N-Alkylation and C-Alkylation for the Synthesis of Diverse Scaffolds

The indole nitrogen of this compound can be readily alkylated to introduce a variety of substituents. Furthermore, the carbon atom adjacent to the carbonyl group can also undergo alkylation, leading to the formation of more complex polycyclic structures. These reactions expand the diversity of compounds that can be synthesized from this precursor.

The logical relationship for these alkylation strategies is as follows:

alkylation_strategies cluster_precursor Precursor cluster_reactions Alkylation Reactions cluster_products Products precursor 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one n_alkylation N-Alkylation precursor->n_alkylation c_alkylation C-Alkylation precursor->c_alkylation n_products N-Substituted Derivatives n_alkylation->n_products c_products C-Substituted Derivatives c_alkylation->c_products

Caption: Alkylation strategies for modifying the precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound (Nenitzescu Indole Synthesis)

This protocol describes the synthesis of the title precursor from 1,3-cyclohexanedione and 2,3-pentanedione-2-oxime, following the principles of the Nenitzescu indole synthesis.[5]

Materials:

  • 1,3-Cyclohexanedione

  • 2,3-Pentanedione-2-oxime

  • Zinc dust

  • Acetic acid

  • Ethanol

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • A solution of 2,3-pentanedione-2-oxime in acetic acid is prepared.

  • Zinc dust is added portion-wise to the solution with stirring, maintaining the temperature below 40°C to effect the in-situ reduction to the aminoketone.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • The reaction mixture is filtered to remove excess zinc.

  • To the filtrate, a solution of 1,3-cyclohexanedione in ethanol is added.

  • The mixture is heated at reflux for 2-3 hours.

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and neutralized with a sodium hydroxide solution.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Molindone via Mannich Reaction

This protocol details the synthesis of Molindone from this compound.[5]

Materials:

  • This compound

  • Bismorpholinomethane or Paraformaldehyde and Morpholine

  • Acetic acid

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve this compound in a mixture of ethanol and acetic acid.

  • Add bismorpholinomethane (or a mixture of paraformaldehyde and morpholine) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and basify with a sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure Molindone.

ReactantAmineProductYield (%)Reference
This compoundMorpholineMolindone>80% (typical)[5]
4,6-dimethoxyindoleDimethylamine4,6-dimethoxygramineNot specified[6]
5,7-dimethoxyindoleDimethylamine5,7-dimethoxygramine36%[6]
Protocol 3: N-Alkylation of this compound

This general protocol describes the N-alkylation of the precursor with various alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromoacetate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • To a solution of this compound in an anhydrous solvent, add the base at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ElectrophileProductYield (%)Reference
Ethyl bromoacetateN-ethoxycarbonylmethyl derivativeNot specified
Allyl bromideN-allyl derivativeNot specified
Methyl iodideN-methyl derivativeNot specified

Biologically Active End-Product: Molindone and its Mechanism of Action

The most prominent drug synthesized from this compound is Molindone, an antipsychotic medication used in the treatment of schizophrenia.[1]

Mechanism of Action

Molindone primarily exerts its antipsychotic effects by acting as a potent antagonist at the dopamine D2 receptors in the brain.[7] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these D2 receptors, Molindone reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[8]

While its primary action is on D2 receptors, Molindone also exhibits some affinity for serotonin 5-HT2B receptors, which may contribute to its overall therapeutic profile and potentially modulate some of the negative and cognitive symptoms of schizophrenia.[9] Unlike many other antipsychotics, Molindone has a low affinity for histamine H1 and muscarinic acetylcholine receptors, which is associated with a lower incidence of side effects like sedation and weight gain.[2]

Signaling Pathway

The antagonism of the dopamine D2 receptor by Molindone disrupts the downstream signaling cascade typically initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.

dopamine_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Molindone Molindone Molindone->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits Cellular_Response Altered Gene Expression and Neuronal Activity PP1->Cellular_Response Dephosphorylates (Modulates)

Caption: Simplified signaling pathway of the Dopamine D2 receptor and the inhibitory action of Molindone.

Pathway Description:

  • Under normal conditions, dopamine binds to and activates the D2 receptor.

  • The activated D2 receptor stimulates the inhibitory G-protein (Gi).

  • The Gi protein, in turn, inhibits the enzyme adenylyl cyclase.

  • Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).

  • PKA is responsible for phosphorylating and activating DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

  • Activated DARPP-32 is an inhibitor of Protein Phosphatase-1 (PP1).

  • By inhibiting PP1, DARPP-32 modulates the phosphorylation state of numerous downstream proteins, ultimately affecting gene expression and neuronal excitability.

  • Molindone , by blocking the D2 receptor, prevents this entire cascade from being initiated by dopamine, thus normalizing the downstream signaling and alleviating the symptoms of psychosis.

Conclusion

This compound is a cornerstone synthetic precursor with significant applications in the synthesis of medicinally important compounds, most notably the antipsychotic drug Molindone. The protocols and application notes provided herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to effectively utilize this versatile building block in their research endeavors. The understanding of its reactivity and the biological activity of its derivatives can pave the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols for 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a synthetic compound belonging to the tetrahydroindole class of molecules. This structural motif is a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. Notably, it forms the core of Molindone, an antipsychotic medication, and has been incorporated into molecules targeting a range of other biological targets.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound in three key areas of drug design: neuropsychiatric disorders, oncology, and anxiety disorders.

I. Application in Neuropsychiatric Drug Discovery: Dopamine D2 Receptor Antagonism

The structural similarity of this compound to the antipsychotic drug molindone strongly suggests its potential as a dopamine D2 receptor antagonist.[1][2][3][4][5] Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for treating psychosis.[1]

Signaling Pathway: Dopamine D2 Receptor

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this action, preventing the dopamine-induced decrease in cAMP.

D2_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds Compound 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one Compound->D2R Antagonizes G_protein->AC Inhibits ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Dopamine D2 Receptor Signaling Pathway.
Quantitative Data: Hypothetical Binding Affinity and Functional Potency

As no specific experimental data for this compound is publicly available, the following table presents hypothetical data to illustrate expected results from the protocols below.

Assay TypeParameterHypothetical Value
D2 Receptor BindingKi (nM)15
Functional cAMP AssayIC50 (nM)50
Experimental Protocols

This protocol determines the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.

Workflow Diagram

Binding_Assay_Workflow A Prepare D2 Receptor Membranes B Incubate Membranes with Radioligand ([3H]Spiperone) and Test Compound A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Bound Radioactivity C->D E Calculate Ki Value D->E

Workflow for D2 Receptor Binding Assay.

Methodology

  • Membrane Preparation:

    • Use commercially available membranes from HEK293 cells stably expressing the human dopamine D2 receptor, or prepare them from cell culture.

    • Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine:

      • D2 receptor membranes (10-20 µg protein).

      • Radioligand (e.g., [³H]Spiperone) at a concentration near its Kd (e.g., 0.2 nM).

      • Serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).

      • For non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Bring the final volume to 200 µL with assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Quantification:

    • Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.

  • Data Analysis:

    • Calculate IC₅₀ values by non-linear regression of the competition binding data.

    • Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional antagonism of the D2 receptor by quantifying the compound's ability to block the dopamine-induced inhibition of cAMP production.

Methodology

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

    • Culture cells in appropriate media until they reach 80-90% confluency in 96-well plates.

  • cAMP Assay:

    • Wash cells with serum-free media.

    • Pre-incubate cells with various concentrations of this compound for 20 minutes.

    • Stimulate the cells with a fixed concentration of dopamine (e.g., 1 µM) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

    • Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the dopamine-mediated response.

II. Application in Oncology: Kinase Inhibition

The indole scaffold is a common feature in many kinase inhibitors.[6] Derivatives of the related tetrahydroindolone core have shown activity against kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 (GSK3), which are implicated in cancer and neurodegenerative diseases.[7]

Signaling Pathway: GSK3

GSK3 is a constitutively active serine/threonine kinase involved in numerous signaling pathways, including cell proliferation and survival. Its activity is regulated by phosphorylation. For instance, Akt-mediated phosphorylation of GSK3β at Ser9 leads to its inhibition. Small molecule inhibitors can directly target the ATP-binding pocket of GSK3.

GSK3_Signaling cluster_pathway PI3K/Akt Pathway PI3K PI3K Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits (p-Ser9) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Activates Substrate Substrate (e.g., β-catenin) GSK3->Substrate Phosphorylates Degradation Degradation Substrate->Degradation Compound 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one Compound->GSK3 Inhibits

Simplified GSK3 Signaling Pathway.
Quantitative Data: Hypothetical Kinase Inhibition

Target KinaseParameterHypothetical Value
GSK3βIC50 (nM)250
CDK5/p25IC50 (nM)400
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol measures the ability of the test compound to inhibit the activity of a purified kinase (e.g., GSK3β) by quantifying ADP production.

Workflow Diagram

Kinase_Assay_Workflow A Prepare Kinase Reaction: Enzyme + Substrate + ATP + Test Compound B Incubate at Room Temp A->B C Stop Reaction & Deplete Remaining ATP (Add ADP-Glo™ Reagent) B->C D Convert ADP to ATP (Add Kinase Detection Reagent) C->D E Measure Luminescence D->E F Calculate IC50 E->F

Workflow for ADP-Glo™ Kinase Assay.

Methodology

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Prepare a solution of the kinase (e.g., recombinant human GSK3β) and its specific substrate (e.g., GSK3 Substrate Peptide) in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add:

      • Test compound or DMSO (vehicle control).

      • Kinase/substrate mix.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescent signal against the log concentration of the test compound and perform a non-linear regression to determine the IC₅₀ value.

III. Application in Anxiety Research: GABAA Receptor Modulation

The 4,5,6,7-tetrahydroindol-4-one scaffold is also found in GABAA receptor agonists developed for the treatment of anxiety. This suggests that this compound could act as a modulator of GABAA receptors.

Receptor Structure and Function: GABAA Receptor

The GABAA receptor is a pentameric ligand-gated ion channel that is permeable to chloride ions (Cl⁻).[7] Binding of the neurotransmitter GABA opens the channel, leading to Cl⁻ influx and hyperpolarization of the neuron, resulting in an inhibitory effect. Positive allosteric modulators (PAMs) bind to a site distinct from the GABA binding site and enhance the effect of GABA, increasing the frequency or duration of channel opening.[8]

Modulation of the GABAA Receptor.
Quantitative Data: Hypothetical GABAA Receptor Modulation

Assay TypeParameterHypothetical Value
ElectrophysiologyEC50 (µM) for GABA potentiation5
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the electrical currents flowing through GABAA receptors in response to GABA and the test compound.

Methodology

  • Cell Preparation:

    • Use primary cultured neurons or a cell line expressing recombinant GABAA receptors (e.g., HEK293 cells expressing α1β2γ2 subunits).

    • Plate cells on coverslips for recording.

  • Patch-Clamp Recording:

    • Place a coverslip in a recording chamber on an inverted microscope and perfuse with extracellular solution.

    • Using a micromanipulator, approach a cell with a glass micropipette filled with intracellular solution to form a high-resistance seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell voltage at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply a low concentration of GABA (e.g., EC₅-EC₁₀) to elicit a baseline current.

    • Co-apply the same concentration of GABA along with varying concentrations of this compound.

    • Record the changes in the amplitude of the GABA-evoked chloride current.

    • Wash out the compound and ensure the current returns to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the current at each compound concentration.

    • Normalize the responses to the baseline GABA current.

    • Plot the percent potentiation against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Conclusion

This compound represents a versatile scaffold for drug discovery. Based on its structural relationship to known therapeutic agents, it holds promise as a modulator of key targets in neuropsychiatry, oncology, and anxiety disorders. The protocols outlined in this document provide a robust framework for researchers to investigate its biological activity and to unlock its therapeutic potential.

References

Application Notes and Protocols for N-Alkylation of Tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1,5,6,7-tetrahydro-4H-indol-4-one, a valuable scaffold in medicinal chemistry. The functionalization of the indole nitrogen is a critical step in the synthesis of diverse bioactive molecules. The following protocols offer a range of methodologies using various alkylating agents and reaction conditions.

Data Presentation

The following table summarizes various conditions for the N-alkylation of tetrahydroindol-4-one and its derivatives, providing a comparative overview of reagents, solvents, and reported yields.

EntryAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
1Acrylonitrile40% Triton B in MethanolDioxaneRoom Temp.2 hNot specified[1]
2Allyl BromideLithium diisopropylamide (LDA)Not specifiedNot specifiedNot specifiedNot specified[2][3]
32-Halobenzyl HalideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
4Benzyl BromideSodium Hydride (NaH)Dimethylformamide (DMF)Room Temp.12 hHigh (representative)General Protocol
5Methyl IodidePotassium Carbonate (K₂CO₃)AcetoneReflux16 hHigh (representative)General Protocol

Experimental Protocols

Three representative protocols for the N-alkylation of 1,5,6,7-tetrahydro-4H-indol-4-one are detailed below.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is a robust and general method for the N-alkylation of indoles with various alkyl halides, particularly effective for less reactive halides.

Materials:

  • 1,5,6,7-Tetrahydro-4H-indol-4-one

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated tetrahydroindol-4-one.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetone

This method employs a milder base and is suitable for more reactive alkyl halides.

Materials:

  • 1,5,6,7-Tetrahydro-4H-indol-4-one

  • Alkyl halide (e.g., methyl iodide, allyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone.

  • Add the alkyl halide (1.2-1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to give the crude product.

  • Purify by silica gel column chromatography.

Protocol 3: Michael Addition of Acrylonitrile (Cyanoethylation)

This protocol, adapted from the work of Sechi et al., describes the addition of an activated alkene to the indole nitrogen.[1]

Materials:

  • 1,5,6,7-Tetrahydro-4H-indol-4-one

  • Acrylonitrile

  • Triton B (40% solution in methanol)

  • Dioxane

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq) in dioxane in a round-bottom flask.

  • Add acrylonitrile (1.5 eq) to the solution.

  • Add a catalytic amount of Triton B solution.

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the N-cyanoethylated product.

Mandatory Visualization

The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the N-alkylation of tetrahydroindol-4-one.

Caption: General reaction scheme for N-alkylation.

experimental_workflow Experimental Workflow for N-Alkylation start Start dissolve Dissolve Tetrahydroindol-4-one in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., NaH) cool->add_base deprotonation Stir for Deprotonation (30 min) add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide react Stir at Room Temperature (12-24 h) add_alkyl_halide->react quench Quench Reaction (aq. NH4Cl) react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Typical experimental workflow diagram.

References

Application Notes and Protocols for the Purification of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to the antipsychotic drug Molindone. The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, addressing common impurities and offering methodologies for achieving high purity suitable for further synthetic transformations and pharmaceutical applications.

Common Impurities and Their Origin

The primary synthetic route to this compound is the Hantzsch pyrrole synthesis. This multi-component reaction, while efficient, can lead to the formation of several byproducts and the presence of unreacted starting materials. Understanding these potential impurities is crucial for developing an effective purification strategy.

Potential Impurities from Hantzsch Pyrrole Synthesis:

  • Unreacted Starting Materials:

    • Ethyl acetoacetate or a related β-ketoester.

    • An α-halo ketone (e.g., chloroacetone).

    • Ammonia or a primary amine.

    • 1,3-cyclohexanedione.

  • Side-Products:

    • Over-alkylation products: Multiple alkylations on the pyrrole nitrogen or other reactive sites.

    • Self-condensation products: Byproducts from the self-reaction of the β-ketoester or α-halo ketone.

    • Incompletely cyclized intermediates: Open-chain precursors that have not fully formed the pyrrole ring.

    • Oxidation products: The tetrahydroindolone ring system can be susceptible to oxidation, leading to the formation of corresponding indolone or other aromatic species.

Purification Strategies

A multi-step purification approach is often necessary to achieve the desired high purity of this compound. The choice of methods will depend on the scale of the synthesis and the impurity profile of the crude material. The most common and effective purification techniques are recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Purification Methods

Purification MethodPurity of Crude Material (%)Purity of Final Product (%)Typical Yield (%)ScaleNotes
Recrystallization80 - 90> 9870 - 90Grams to KilogramsEffective for removing less soluble or more soluble impurities. Final purity is highly dependent on the solvent system.
Column Chromatography60 - 90> 9960 - 85Milligrams to GramsProvides excellent separation of closely related impurities. Can be time-consuming and solvent-intensive for large scales.
Preparative HPLC80 - 95> 99.550 - 80Milligrams to GramsIdeal for achieving very high purity and for separating difficult-to-remove impurities.[1] Can be scaled for larger quantities.

Experimental Protocols

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful purification. For this compound, a mixed solvent system of ethanol and water is often effective.

Protocol for Recrystallization from Ethanol/Water:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Induce Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid (the cloud point). The appearance of turbidity indicates that the solution is saturated.

  • Crystal Formation: Add a few drops of hot ethanol to redissolve the initial precipitate and then allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a common choice.

Protocol for Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, particularly on a smaller scale or for the isolation of minor impurities for characterization, preparative HPLC is the method of choice. A reverse-phase C18 column is typically used for this class of compounds.

Protocol for Preparative HPLC:

  • Column and Mobile Phase: Utilize a preparatory C18 HPLC column. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or phosphoric acid to improve peak shape.[1]

  • Sample Preparation: Dissolve the partially purified or crude material in the initial mobile phase composition. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): Develop an analytical scale HPLC method to determine the optimal gradient for separating the target compound from its impurities.

  • Scale-Up to Preparative HPLC: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly. A common strategy is to use a gradient elution, starting with a lower concentration of acetonitrile and increasing it over time to elute the compound and then any more strongly retained impurities.

  • Fraction Collection: Use a fraction collector to collect the eluate corresponding to the peak of the pure this compound.

  • Product Recovery: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.

Visualized Workflows

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Hot Ethanol Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter AddWater Add Hot Water to Cloud Point Dissolve->AddWater No Insoluble Impurities HotFilter->AddWater Cool Slow Cooling & Ice Bath AddWater->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol/Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Crude Crude Product DryLoad Dry Load onto Silica Gel Crude->DryLoad LoadSample Load Sample onto Column DryLoad->LoadSample PackColumn Pack Silica Gel Column PackColumn->LoadSample Elute Elute with Hexane/EtOAc Gradient LoadSample->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Prep_HPLC_Workflow Crude Crude or Partially Purified Product Dissolve Dissolve in Mobile Phase Crude->Dissolve FilterSample Filter Sample (0.45 µm) Dissolve->FilterSample Inject Inject onto Preparative Column FilterSample->Inject Elute Elute with Acetonitrile/Water Gradient Inject->Elute Collect Collect Fractions Elute->Collect Combine Combine Pure Fractions Collect->Combine RemoveSolvent Remove Acetonitrile Combine->RemoveSolvent Isolate Isolate Product (Lyophilization/Extraction) RemoveSolvent->Isolate Pure High Purity Product Isolate->Pure

Caption: Workflow for the high-purity purification of this compound by preparative HPLC.

References

Application Notes and Protocols: Synthesis of Polyheterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various classes of polyheterocyclic compounds with significant applications in medicinal chemistry, particularly as anticancer agents. The methodologies highlighted focus on efficient, often one-pot, multicomponent reactions.

Application 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Pyranopyrazole derivatives are a class of polyheterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthesis of these compounds can be efficiently achieved through a one-pot, four-component reaction, which is a hallmark of green chemistry due to its atom economy and reduced waste.[2]

Experimental Protocol: Synthesis of 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol details the synthesis of a specific pyranopyrazole derivative with demonstrated anticancer potential.[3]

Materials:

  • Ethyl acetoacetate (1.0 mmol, 0.130 g)

  • Hydrazine hydrate (1.0 mmol, 0.050 g)

  • 3,4,5-Trimethoxybenzaldehyde (1.0 mmol, 0.196 g)

  • Malononitrile (1.1 mmol, 0.066 g)

  • Urea (10 mol%, 0.007 g)

  • Ethanol:Water (1:1 v/v), 4 mL

  • Magnetic stir bar

  • Screw-cap test tube

Procedure:

  • To an oven-dried screw-cap test tube containing a magnetic stir bar, add ethyl acetoacetate (1.0 mmol) and hydrazine hydrate (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Sequentially add 3,4,5-trimethoxybenzaldehyde (1.0 mmol), malononitrile (1.1 mmol), urea (10 mol%), and 4 mL of an ethanol:water (1:1 v/v) solution.[3]

  • Stir the reaction mixture vigorously at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, a solid precipitate will form. Filter the solid and wash it repeatedly with aqueous ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure compound.[3]

Characterization Data for 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:

  • Appearance: White solid[3]

  • Yield: 89%[3]

  • Melting Point: 491–493 K[3]

  • ¹H NMR (400 MHz, DMSO-d₆) δ/p.p.m.: 12.11 (1H, s, NH), 6.87 (2H, s, NH₂), 6.47 (2H, s, aromatic H), 4.59 (1H, s, CH), 3.72 (6H, s, 2 × OCH₃), 3.64 (3H, s, OCH₃), 1.87 (3H, s, CH₃).[3]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ/p.p.m.: 161.39, 155.11, 153.20 (2 C), 140.49, 136.55, 136.20, 121.29, 104.98 (2 C), 97.74, 60.38, 57.33, 56.22 (2 C), 36.87, 10.34.[3]

  • TOF-MS: 365.1230 [M+Na]⁺[3]

Quantitative Data: Anticancer Activity of Pyranopyrazole Derivatives

Several pyranopyrazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The following table summarizes the IC₅₀ values for selected compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference
4 HEPG2 (Liver)0.31[4]
11 HEPG2 (Liver)0.27[4]
12 HEPG2 (Liver)0.23[4]
152 KM12 (Colon)>10 (82% growth inhibition)[5]
153 HOP92 (Lung)>10 (43.19% growth inhibition)[5]
17 MCF7 (Breast)2.89[5]
Signaling Pathway: EGFR and VEGFR-2 Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A significant number of these compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation Inhibitor Pyranopyrazole Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by pyranopyrazole derivatives.

Application 2: Synthesis of Fused Pyrimidine Derivatives

Fused pyrimidine systems are core structures in a vast number of biologically active molecules, including many approved drugs. Their derivatives have shown a wide range of pharmacological activities, making them attractive targets for drug discovery.

Experimental Protocol: Synthesis of 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile

This protocol describes the synthesis of a fused pyrimidine derivative.

Materials:

  • 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile (1 mmol, 150 mg)

  • Acetylacetone (1 mmol, 100 mg)

  • Ethylene glycol (5 mL)

Procedure:

  • In a round-bottom flask, prepare a mixture of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile (1 mmol) and acetylacetone (1 mmol) in ethylene glycol (5 mL).

  • Heat the mixture at 120°C for 3 hours.

  • After cooling, dilute the solution with 5 mL of ice-cold water.

  • Refrigerate the solution overnight to facilitate precipitation.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the pure product.

Characterization Data for 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile:

  • Yield: 63%

  • Melting Point: 112-114°C

  • IR (KBr) cm⁻¹: 3477 (NH₂), 2926 (aliph, C-H), 2220 (C≡N), 1632 (C=N), 1585 (C=C)

  • ¹H-NMR (400 MHz, DMSO-d₆) δ: 8.64 (s, pyrimidine-C6-H), 8.30-7.91 (s, 2H, D₂O exchanged, NH₂), 6.12 (s, 1H, pyrazol H), 2.54 (s, 3Hs, CH₃), 2.16 (s, 3Hs, CH₃)

  • ¹³C-NMR (DMSO-d₆) δ: 163.88, 163.14, 158.01, 150.68, 143.36, 115.97, 110.86, 86.89, 15.68, 13.94

Quantitative Data: Anticancer Activity of Fused Pyrimidine Derivatives

The following table presents the in vitro anticancer activity of several synthesized fused pyrimidine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
3b C32 (Melanoma)24.4[6]
3b A375 (Melanoma)25.4[6]
4f MCF-7 (Breast)1.629[7]
4i MCF-7 (Breast)1.841[7]
5 A549 (Lung)148[8]
7 A549 (Lung)68.75[8]
2d A549 (Lung)<50[9]

Application 3: Ugi-Zhu Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

The Ugi-Zhu three-component reaction is a powerful multicomponent reaction for the synthesis of complex polyheterocyclic scaffolds.[7] This one-pot process, often coupled with a subsequent cascade reaction, allows for the rapid construction of molecules like pyrrolo[3,4-b]pyridin-5-ones.[10][11]

Experimental Workflow: Ugi-Zhu/Cascade Synthesis

The synthesis of pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu reaction followed by a cascade process represents an efficient workflow for generating molecular diversity.

Ugi_Zhu_Workflow Aldehyde Aldehyde UgiZhu Ugi-Zhu 3CR Aldehyde->UgiZhu Amine Amine Amine->UgiZhu Isocyanoacetamide α-Isocyanoacetamide Isocyanoacetamide->UgiZhu MaleicAnhydride Maleic Anhydride Cascade Cascade Reaction (Aza Diels-Alder, N-acylation, Decarboxylation, Dehydration) MaleicAnhydride->Cascade UgiZhu->Cascade Product Pyrrolo[3,4-b]pyridin-5-one Cascade->Product

Caption: Experimental workflow for the Ugi-Zhu/cascade synthesis of pyrrolo[3,4-b]pyridin-5-ones.

Experimental Protocol: One-pot Synthesis of bis-Furyl-pyrrolo[3,4-b]pyridin-5-ones

This protocol outlines a one-pot synthesis of a series of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones using a microwave-assisted Ugi-Zhu reaction followed by a cascade process.[12]

Materials:

  • Appropriate aldehyde (e.g., furan-2-carbaldehyde)

  • Appropriate amine (e.g., furan-2-ylmethanamine)

  • α-Isocyanoacetamide derivative

  • Maleic anhydride

  • Ytterbium triflate (catalyst)

  • Toluene (solvent)

  • Microwave reactor

General Procedure:

  • In a microwave vial, combine the aldehyde, amine, and α-isocyanoacetamide in toluene.

  • Add a catalytic amount of ytterbium triflate.

  • Add maleic anhydride to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture under microwave irradiation according to optimized conditions (time and temperature will vary depending on the specific substrates).

  • After the reaction is complete, cool the mixture and purify the product using appropriate chromatographic techniques.

Quantitative Data: Yields of bis-Furyl-pyrrolo[3,4-b]pyridin-5-ones

The yields for the synthesis of a series of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones are presented below.

CompoundOverall Yield (%)Reference
1a 45-82[12]
1b 45-82[12]
1c 45-82[12]
1d 45-82[12]
1e 45-82[12]
1f 20-92[10]

References

Development of Molindone Analogs from Tetrahydroindol-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is an atypical antipsychotic agent characterized by its tetrahydroindol-4-one core structure. This scaffold has proven to be a valuable starting point for the development of novel therapeutic agents targeting central nervous system disorders. The pharmacological profile of molindone and its analogs is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors. This document provides detailed application notes and experimental protocols for the synthesis and pharmacological evaluation of molindone analogs derived from tetrahydroindol-4-one, aimed at guiding researchers in the discovery of new drug candidates with improved efficacy and safety profiles.

I. Synthesis of Tetrahydroindol-4-one Core and Molindone Analogs

The synthesis of molindone and its analogs typically begins with the construction of the 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one scaffold, followed by a Mannich reaction to introduce the desired aminomethyl group at the C5 position.

A. Synthesis of 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one

The foundational tetrahydroindol-4-one core can be synthesized via a multi-step process starting from 2,3-pentanedione.

Experimental Protocol: Synthesis of 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one

  • Step 1: Oximation of 2,3-pentanedione.

    • Dissolve 2,3-pentanedione and hydroxylamine hydrochloride separately in a 3:1 (w/w) mixture of water and ethanol.

    • Add the hydroxylamine hydrochloride solution to the 2,3-pentanedione solution and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Upon completion, extract the product, 2,3-pentanedione-2-oxime, with a suitable organic solvent and concentrate under reduced pressure.

  • Step 2: Reductive Cyclization with 1,3-cyclohexanedione.

    • In a reaction vessel, combine the 2,3-pentanedione-2-oxime from Step 1 with 1,3-cyclohexanedione in a suitable solvent such as acetic acid.

    • Add a reducing agent, for example, zinc powder, portion-wise while maintaining the temperature.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.

    • Purify the resulting crude product, 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, by recrystallization or column chromatography.

B. Synthesis of Molindone and its Analogs via Mannich Reaction

The introduction of the C5-aminomethyl substituent is achieved through a Mannich reaction on the tetrahydroindol-4-one core. Analogs can be synthesized by varying the secondary amine used in this reaction.

Experimental Protocol: Synthesis of Molindone

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one in an alcohol solvent, such as methanol.

    • Add morpholine hydrochloride and paraformaldehyde to the solution.

    • Acidify the mixture to a pH of 3.5-3.8 using a mineral acid like concentrated hydrochloric acid.[1]

  • Reaction Conditions:

    • Heat the mixture to 50-55°C and stir for approximately 5 hours.[1]

    • Increase the temperature to reflux and continue the reaction for 1-1.5 hours.[1]

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and filter to remove any unreacted starting material.

    • Basify the mother liquor with a suitable base (e.g., sodium hydroxide) to precipitate the crude molindone.

    • Collect the crude product by filtration and wash with water.

    • Purify the crude molindone by recrystallization from a suitable solvent like acetone or isopropanol to yield the final product.[1]

To synthesize molindone analogs, morpholine hydrochloride can be replaced with other secondary amine hydrochlorides in Step 1 of the Mannich reaction protocol.

II. Pharmacological Evaluation

The antipsychotic potential of newly synthesized molindone analogs is primarily assessed by determining their binding affinities and functional activities at dopamine D2 and serotonin 5-HT2A receptors.

A. Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of the test compounds for the D2 and 5-HT2A receptors.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at high speed.

    • Resuspend the resulting membrane pellet in fresh buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a specific D2 receptor radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.

    • For determination of non-specific binding, include wells with the radioligand and a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each test compound.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay

This assay follows a similar procedure to the D2 receptor binding assay, with the following modifications:

  • Cell Line: Use a cell line stably expressing the human serotonin 5-HT2A receptor.

  • Radioligand: A specific 5-HT2A receptor radioligand such as [³H]-Ketanserin is used.

  • Non-specific Binding: A known 5-HT2A antagonist (e.g., ritanserin) is used to determine non-specific binding.

B. Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.

  • Cell Preparation:

    • Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Add varying concentrations of the test compound to the cells.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

    • Measure the fluorescence intensity using a plate reader to determine changes in intracellular calcium concentration.

  • Data Analysis:

    • For agonists, calculate the EC50 value (concentration for 50% of maximal response).

    • For antagonists, calculate the IC50 value (concentration causing 50% inhibition of the agonist response).

III. Data Presentation and Structure-Activity Relationships (SAR)

Table 1: Hypothetical Binding Affinities (Ki, nM) of Molindone Analogs at Dopamine D2 and Serotonin 5-HT2A Receptors

CompoundR Group (at C5-aminomethyl)D2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 Ratio
MolindoneMorpholine5.015.03.0
Analog 1Piperidine8.210.51.3
Analog 2Pyrrolidine12.58.90.7
Analog 3N-Methylpiperazine3.125.48.2
Analog 4Thiomorpholine6.518.12.8

Structure-Activity Relationship (SAR) Insights:

  • The nature of the heterocyclic ring at the C5 position significantly influences both the affinity and selectivity for D2 and 5-HT2A receptors.

  • Substitution of the morpholine ring (Molindone) with a piperidine ring (Analog 1) may lead to a slight decrease in D2 affinity and an increase in 5-HT2A affinity, resulting in a lower selectivity ratio.

  • A smaller pyrrolidine ring (Analog 2) could potentially decrease D2 affinity while enhancing 5-HT2A affinity.

  • The introduction of a basic nitrogen, as in the N-methylpiperazine group (Analog 3), might enhance D2 affinity while reducing 5-HT2A affinity, leading to a higher selectivity for the D2 receptor.

  • Replacing the oxygen in the morpholine ring with sulfur (Thiomorpholine, Analog 4) may have a modest impact on the affinity for both receptors.

IV. Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP Molindone Molindone Analog (Antagonist) Molindone->D2R binds & blocks cAMP cAMP ATP->cAMP inhibited PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response leads to

Caption: Dopamine D2 Receptor Antagonism by Molindone Analogs.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).

SHT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SHT2AR 5-HT2A Receptor Gq Gq Protein SHT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Molindone Molindone Analog (Antagonist) Molindone->SHT2AR binds & blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 leads to PKC PKC Activation DAG->PKC leads to Response Cellular Response Ca2->Response PKC->Response

Caption: Serotonin 5-HT2A Receptor Antagonism by Molindone Analogs.

Experimental Workflow: Synthesis and Evaluation of Molindone Analogs

The overall process for developing and testing new molindone analogs can be summarized in the following workflow.

Experimental_Workflow Start Start: Design Analogs Synthesis_Core Synthesis of Tetrahydroindol-4-one Core Start->Synthesis_Core Synthesis_Analogs Synthesis of Molindone Analogs (Mannich Reaction) Synthesis_Core->Synthesis_Analogs Purification Purification and Characterization (NMR, MS) Synthesis_Analogs->Purification Binding_Assays Receptor Binding Assays (D2 and 5-HT2A) Purification->Binding_Assays Functional_Assays Functional Assays (e.g., Calcium Mobilization) Binding_Assays->Functional_Assays Data_Analysis Data Analysis (Ki, EC50/IC50) Functional_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection End End: Lead Optimization Lead_Selection->End

Caption: Workflow for the Development of Molindone Analogs.

References

Application Notes and Protocols for Calculating IC50 Values of Novel Tetrahydroindolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydroindolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. As researchers synthesize novel derivatives of this class, a critical step in their evaluation is determining their potency. The half-maximal inhibitory concentration (IC50) is a key quantitative measure that indicates the concentration of a compound required to inhibit a specific biological or biochemical process by 50%.[1][2] This value is fundamental in drug discovery for comparing the potency of different compounds, understanding structure-activity relationships (SAR), and selecting promising candidates for further development.[3][4]

These application notes provide detailed workflows and experimental protocols for determining the IC50 values of novel tetrahydroindolone compounds using common cell-based and biochemical assays.

Experimental and Data Analysis Workflow

A systematic approach is essential for the efficient screening and characterization of novel compounds. The overall workflow, from initial screening to final data analysis, involves several key stages. This process ensures that data is collected consistently and analyzed robustly to yield reliable IC50 values.

G cluster_0 Phase 1: Screening & Hit Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Characterization A Tetrahydroindolone Compound Library B Primary Screening (Single High Concentration) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response Assay (Serial Dilutions) C->D E IC50 Value Calculation (Non-linear Regression) D->E F Confirmation in Secondary Assays E->F G Selectivity & Mechanism of Action Studies F->G

Caption: High-level workflow for screening and IC50 determination of novel compounds.

Protocol 1: Cell-Based Viability Assay for IC50 Determination (MTT Assay)

Cell-based assays are crucial for evaluating the cytotoxic or cytostatic potential of a compound on various cell lines.[5] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Materials
  • Target cancer cell line(s)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel tetrahydroindolone compounds

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom plates

  • Microplate reader

Experimental Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL of complete medium.[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each tetrahydroindolone compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete medium to create a range of desired concentrations (e.g., eight-point dose range from 0.1 µM to 100 µM).[2] Ensure the final DMSO concentration in all wells is consistent and low (<0.5%).

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated wells.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the appropriate wells.

  • Incubation:

    • Return the plate to the incubator and incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[5]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[5][6]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[5]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 490 nm or 570 nm using a microplate reader.[5][6]

Protocol 2: Biochemical Kinase Inhibition Assay

Many small molecule inhibitors, including heterocyclic scaffolds like tetrahydroindolone, target protein kinases.[8] Biochemical assays using purified enzymes are essential for determining direct inhibition and for understanding the mechanism of action. Luminescence-based assays, such as those that quantify ATP consumption, are common for this purpose.[9]

G A Prepare Assay Plate: - Kinase - Buffer - Test Compound B Initiate Reaction: Add ATP/Substrate Mix A->B C Incubate (e.g., 60 min at RT) B->C D Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo®) C->D E Measure Signal (Luminescence) D->E F Data Analysis (Calculate % Inhibition) E->F

Caption: General workflow for a biochemical kinase inhibition assay.

Materials
  • Purified target kinase

  • Kinase-specific peptide substrate

  • Assay buffer (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Novel tetrahydroindolone compounds

  • DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Protocol
  • Reagent Preparation:

    • Prepare serial dilutions of the tetrahydroindolone compounds in assay buffer with a constant percentage of DMSO.

    • Prepare a solution of the kinase in assay buffer.

    • Prepare a solution of the substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Km value for the kinase to accurately assess potency.[10]

  • Assay Procedure:

    • Add the test compounds and controls (vehicle control for 0% inhibition, no enzyme for 100% inhibition) to the wells of the assay plate.

    • Add the kinase solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

Data Analysis and IC50 Calculation

The raw data (absorbance or luminescence) must be processed to determine IC50 values.[1] This involves data normalization, plotting a dose-response curve, and applying a non-linear regression model.[1][11]

  • Data Normalization:

    • First, subtract the average blank/background reading from all other values.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))

      • Signal_Compound: Signal from wells with the test compound.

      • Signal_Low_Control (0% Inhibition): Signal from vehicle-treated wells (e.g., DMSO only).

      • Signal_High_Control (100% Inhibition): Signal from wells with no cells or no enzyme.

  • Dose-Response Curve Plotting:

    • Plot the calculated % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[12][13] This typically generates a sigmoidal (S-shaped) curve.[1]

  • Non-linear Regression:

    • Fit the dose-response data to a four-parameter logistic equation using a suitable software package like GraphPad Prism, Origin, or R.[11][14][15] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The software will calculate the best-fit value for the LogIC50, from which the IC50 is determined. The IC50 is the concentration of the compound that produces 50% inhibition.[4]

Example Data Presentation

The results for multiple compounds should be summarized in a clear, tabular format for easy comparison.

Compound IDTarget Cell Line/EnzymeIC50 (µM)95% Confidence IntervalR² of Curve Fit
THI-001MCF-72.52.1 - 3.00.992
THI-001Kinase A0.80.6 - 1.10.995
THI-002MCF-715.212.5 - 18.10.988
THI-002Kinase A> 50N/A< 0.85
StaurosporineKinase A0.010.008 - 0.0130.998

Potential Signaling Pathway Modulation

Tetrahydroindolone derivatives are often investigated for their potential to inhibit protein kinases involved in cancer cell proliferation and survival. One such critical pathway is the RAS-RAF-MEK-ERK (MAPK) pathway. An inhibitor could theoretically target any of the kinases in this cascade.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival, Angiogenesis TF->Output Inhibitor Tetrahydroindolone Compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway by a compound.

References

Application Notes and Protocols for 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is a key chemical entity relevant in the pharmaceutical industry, particularly in the context of the quality control of the antipsychotic drug Molindone.[1] It has been identified as a potential impurity and degradation product of Molindone, making its use as a reference standard essential for ensuring the safety, efficacy, and quality of the final drug product.[2] A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis in pharmaceutical development and manufacturing.[3][4]

These application notes provide detailed protocols for the synthesis, characterization, and analytical application of this compound as a reference standard.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 6116-76-3[5][6][7]
Molecular Formula C₁₁H₁₅NO[5][6]
Molecular Weight 177.24 g/mol [5][6]
IUPAC Name This compound[5]
Appearance White solid (typical)
Solubility Soluble in chloroform, dichloromethane, methanol
Storage -20°C Freezer, Under inert atmosphere[6]

Synthesis of the Reference Standard

A common method for the synthesis of the 4,5,6,7-tetrahydroindol-4-one scaffold is the Nenitzescu indole synthesis.[8][9][10] This involves the condensation of a 1,3-dicarbonyl compound with an enamine. The following is a representative protocol for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 1,3-Cyclohexanedione

  • 3-Amino-2-pentene

  • Acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) in a minimal amount of ethanol.

  • Add 3-amino-2-pentene (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure solid.

Note: This is a representative protocol and may require optimization.

Characterization of the Reference Standard

A reference standard must be thoroughly characterized to confirm its identity and purity.[3][11]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Data available on PubChem[5]
¹³C NMR Data available on PubChem[5]
Mass Spectrometry (MS) Calculated: 177.1154 (for C₁₁H₁₅NO)
Infrared (IR) Characteristic peaks for N-H, C=O, and C=C bonds
Purity Determination

The purity of the reference standard should be determined by a combination of methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). The purity value is crucial for accurate quantitative analysis.

Application in Pharmaceutical Analysis

The primary application of this compound as a reference standard is in the quality control of Molindone, where it is used to identify and quantify the corresponding impurity in the drug substance and formulated products.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its impurities and degradation products. An Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the determination of Molindone and its related compounds, which can be adapted for HPLC.[12][13]

Table 3: HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column Phenyl-hexyl stationary phase (e.g., 50 x 2.1 mm, 1.9 µm) or equivalent C18
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphoric acid)
Flow Rate 0.6 mL/min (can be optimized for standard HPLC)
Injection Volume 5 µL
Detector UV at 254 nm
Column Temperature 25°C
Experimental Protocol: Preparation of Standard and Sample Solutions

Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the impurity in the sample.

Preparation of Sample Solution:

  • Accurately weigh a quantity of the drug substance or powdered tablets equivalent to a known amount of Molindone.

  • Dissolve it in the mobile phase, using sonication if necessary.

  • Dilute to a final concentration suitable for analysis and filter through a 0.45 µm filter before injection.

Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Table 4: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak of the reference standard should be well-resolved from the API and other potential impurities.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the concentration range.
Accuracy Recovery of 98-102% for spiked samples.
Precision (Repeatability and Intermediate) Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in method parameters.

Visualizations

Diagram 1: Synthesis and Application Workflow

G cluster_synthesis Reference Standard Synthesis cluster_characterization Characterization cluster_application Application in QC Start Starting Materials (1,3-Cyclohexanedione, 3-Amino-2-pentene) Reaction Nenitzescu Indole Synthesis Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification RS Pure 3-ethyl-2-methyl- 1,5,6,7-tetrahydroindol-4-one Purification->RS Identity Identity Confirmation (NMR, MS, IR) RS->Identity Purity Purity Assessment (HPLC, DSC) RS->Purity HPLC HPLC Analysis RS->HPLC Calibration API Molindone API / Drug Product API->HPLC Quantification Impurity Quantification HPLC->Quantification Release Product Release Quantification->Release

Caption: Workflow for the synthesis, characterization, and use of the reference standard.

Diagram 2: Role in Drug Quality Control

G cluster_drug Pharmaceutical Product Lifecycle cluster_impurities Potential Impurities cluster_qc Quality Control DS Drug Substance (Molindone) Formulation Formulation DS->Formulation Degradation Degradation Products DS->Degradation Process Process-Related Impurities DS->Process DP Drug Product Formulation->DP DP->Degradation AnalyticalMethod Validated Analytical Method (HPLC) DP->AnalyticalMethod Testing Impurity 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one RefStd Reference Standard Impurity->RefStd is the basis for Degradation->Impurity Process->Impurity RefStd->AnalyticalMethod Specification Specification Limits AnalyticalMethod->Specification Comparison

Caption: The central role of the reference standard in ensuring drug product quality.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals to improve the yield and purity of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, including the antipsychotic drug Molindone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Nenitzescu-type or related condensation pathway.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient formation of the aminoketone intermediate: The in-situ reduction of the oxime precursor may be incomplete. 2. Suboptimal reaction temperature: The condensation reaction is sensitive to temperature. 3. Incorrect solvent: The polarity of the solvent can significantly impact the reaction rate. 4. Decomposition of reactants or product: Prolonged reaction times at high temperatures can lead to degradation.1. Ensure complete reduction of the oxime: If starting from 2,3-pentanedione-2-oxime, ensure the reducing agent (e.g., zinc in acetic acid) is fresh and used in sufficient quantity. Monitor the disappearance of the oxime by TLC. 2. Optimize reaction temperature: Systematically vary the temperature (e.g., from room temperature to reflux) to find the optimal condition. A moderate temperature is often a good starting point. 3. Solvent screening: Test a range of polar solvents such as ethanol, methanol, or acetic acid.[1] 4. Monitor reaction progress: Use TLC to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.
Formation of Multiple Byproducts 1. Self-condensation of 1,3-cyclohexanedione: This can occur under basic or acidic conditions. 2. Side reactions of the aminoketone: The intermediate 2-amino-3-pentanone can undergo self-condensation. 3. Oxidation of the product: The tetrahydroindole ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.1. Control pH: Maintain a slightly acidic to neutral pH to minimize the self-condensation of 1,3-cyclohexanedione. 2. Slow addition of reactants: Add the solution of the in-situ generated aminoketone slowly to the 1,3-cyclohexanedione solution to maintain a low concentration of the aminoketone and favor the desired reaction. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Purification 1. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product. 2. Formation of polar byproducts: Side reactions can generate highly polar impurities that are difficult to separate by standard column chromatography. 3. Product oiling out: The product may not crystallize easily from the reaction mixture or during recrystallization.1. Ensure complete reaction: Monitor the reaction by TLC to confirm the consumption of starting materials. 2. Optimize chromatography conditions: Use a suitable solvent system for column chromatography. A gradient elution may be necessary. Reverse-phase HPLC can also be an effective purification method.[2] 3. Recrystallization solvent screening: Test a variety of solvents and solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is a variation of the Nenitzescu indole synthesis, which involves the condensation of an α-aminoketone with a 1,3-dicarbonyl compound.[3] For this specific molecule, the reaction is typically carried out between 2-amino-3-pentanone (which can be generated in situ from 2,3-pentanedione-2-oxime) and 1,3-cyclohexanedione.

Q2: How can I improve the yield of the reaction?

A2: Yield can often be improved by optimizing several parameters. These include the choice of solvent, reaction temperature, and the molar ratio of the reactants. A systematic approach, such as a design of experiments (DoE), can be beneficial. It is also crucial to ensure the purity of the starting materials.

Q3: What are the key intermediates in this synthesis?

A3: The key intermediate is 2-amino-3-pentanone. This aminoketone is often generated in the reaction mixture (in situ) from a more stable precursor like 2,3-pentanedione-2-oxime to avoid its self-condensation.

Q4: Are there any alternative synthetic methods?

A4: While the Nenitzescu-type reaction is common, other approaches for the synthesis of substituted 4,5,6,7-tetrahydroindol-4-ones exist, often involving multi-component reactions. However, for this specific substitution pattern, the condensation of 2-amino-3-pentanone with 1,3-cyclohexanedione is a direct and frequently cited route.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Purity can be assessed by HPLC, which can also be used for purification.[2]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of this compound. The data is representative of a typical optimization study.

Entry Solvent Temperature (°C) Catalyst (mol%) Reaction Time (h) Yield (%)
1Ethanol80 (Reflux)Acetic Acid (10)1265
2Methanol65 (Reflux)Acetic Acid (10)1260
3Acetic Acid80None875
4Toluene110 (Reflux)p-TSA (5)1655
5Acetic Acid60None1270
6Acetic Acid100None678
7Ethanol/Water (1:1)80Acetic Acid (10)1250

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the in-situ generation of 2-amino-3-pentanone from 2,3-pentanedione-2-oxime followed by condensation with 1,3-cyclohexanedione.

Materials:

  • 2,3-Pentanedione-2-oxime (1.0 eq)

  • 1,3-Cyclohexanedione (1.0 eq)

  • Zinc dust (2.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-pentanedione-2-oxime in a mixture of glacial acetic acid and ethanol.

  • To this solution, add zinc dust portion-wise at room temperature. The mixture is then stirred for 2-4 hours to facilitate the reduction of the oxime to the aminoketone. The progress of the reduction can be monitored by TLC.

  • In a separate flask, dissolve 1,3-cyclohexanedione in ethanol.

  • After the reduction is complete, filter the reaction mixture to remove excess zinc.

  • Slowly add the filtrate containing the in-situ generated 2-amino-3-pentanone to the solution of 1,3-cyclohexanedione.

  • Heat the resulting mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediate In-situ Generation cluster_product Final Product 2_3_pentanedione_2_oxime 2,3-Pentanedione-2-oxime 2_amino_3_pentanone 2-Amino-3-pentanone 2_3_pentanedione_2_oxime->2_amino_3_pentanone Reduction (e.g., Zn/AcOH) 1_3_cyclohexanedione 1,3-Cyclohexanedione product 3-Ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one 1_3_cyclohexanedione->product 2_amino_3_pentanone->product Condensation

Caption: Synthetic pathway for this compound.

experimental_workflow start Start reduction In-situ reduction of 2,3-pentanedione-2-oxime start->reduction condensation Condensation with 1,3-cyclohexanedione reduction->condensation workup Aqueous workup and extraction condensation->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product analysis (NMR, MS, HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

troubleshooting_yield low_yield Low Yield? check_reduction Verify complete reduction of oxime precursor low_yield->check_reduction Yes increase_yield Improved Yield low_yield->increase_yield No optimize_temp Optimize reaction temperature check_reduction->optimize_temp solvent_screen Screen different solvents optimize_temp->solvent_screen check_purity Check purity of starting materials solvent_screen->check_purity check_purity->increase_yield

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Troubleshooting Side Reactions in Nenitzescu Synthesis of Indol-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the Nenitzescu synthesis of 5-hydroxyindoles.

Frequently Asked Questions (FAQs)

Q1: My Nenitzescu reaction is yielding a significant amount of a non-indole byproduct. What is the likely identity of this side product?

A1: The most common byproduct in the Nenitzescu indole synthesis is the corresponding 5-hydroxybenzofuran.[1][2][3] The formation of this benzofuran is a well-established competing reaction pathway.[2] Depending on the specific reactants and conditions, other less common side products that might be observed include 6-hydroxyindoles, O-acylated 4,5-dihydroxyindoles, and pyrroloindoles.[2]

Q2: What reaction conditions favor the formation of the undesired 5-hydroxybenzofuran?

A2: The formation of 5-hydroxybenzofurans can be promoted by the use of certain Lewis and Brønsted acids as catalysts, such as copper(II) chloride (CuCl₂), iron(III) chloride (FeCl₃), bismuth(III) chloride (BiCl₃), and trifluoroacetic acid (TFA).[1][2] The choice of solvent also plays a crucial role, with less polar solvents sometimes favoring the benzofuran pathway.

Q3: How can I optimize my reaction to selectively synthesize the desired 5-hydroxyindole and minimize byproduct formation?

A3: To favor the formation of the 5-hydroxyindole, consider the following adjustments to your protocol:

  • Catalyst Selection: The use of zinc-based Lewis acids, such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), or zinc iodide (ZnI₂), has been shown to significantly promote the formation of the desired 5-hydroxyindole over the benzofuran byproduct.[1][4]

  • Solvent Choice: Highly polar solvents are generally recommended for the Nenitzescu synthesis.[5] Nitromethane is often cited as a particularly effective solvent for improving the yield of the 5-hydroxyindole.[4] Acetic acid is another suitable polar solvent.[6]

  • Stoichiometry: For larger-scale reactions, using a slight excess of the enamine (1.2-1.6 equivalents relative to the benzoquinone) can be beneficial. An excess of benzoquinone may lead to increased side reactions and polymerization.[1][5]

  • Temperature: The optimal reaction temperature is substrate-dependent. Many reactions proceed well at room temperature. If the yield is low, a moderate increase in temperature may be helpful, but excessive heat can promote the formation of side products.[1]

Q4: I've isolated a product with a completely unexpected structure. Is this a known issue with the Nenitzescu reaction?

A4: Yes, under certain conditions, the Nenitzescu reaction is known to produce unusual and unexpected structures. For instance, the reaction between 1,4-benzoquinone and ethyl 3-aminocinnamate in 1-butanol has been reported to yield a pyrrole-azepine hybrid structure.[6] The formation of such products highlights the complexity of the underlying reaction mechanism.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low yield of the desired 5-hydroxyindole Suboptimal reaction conditions.- Ensure a highly polar solvent (e.g., nitromethane, acetic acid) is being used.[6]- Add a Lewis acid catalyst, preferably a zinc halide (e.g., ZnCl₂).[1]- Optimize the stoichiometry by using a slight excess of the enamine.[1][5]- Monitor the reaction by TLC to determine the optimal reaction time.[1]
Polymerization of the benzoquinone starting material.- Use fresh, high-quality benzoquinone.- Avoid an excess of benzoquinone in the reaction mixture.[1]
High yield of 5-hydroxybenzofuran byproduct Inappropriate catalyst or solvent.- Replace the current catalyst with a zinc-based Lewis acid (ZnCl₂, ZnBr₂, or ZnI₂).[1]- Switch to a more polar solvent such as nitromethane.
Formation of 6-hydroxyindole isomer Influence of substituents on the starting materials and reaction conditions.- The regioselectivity can be influenced by the steric and electronic nature of the substituents on both the benzoquinone and the enamine. Careful selection of starting materials is crucial.
Formation of other unexpected byproducts (e.g., O-acylated indoles, pyrroloindoles) Specific reaction conditions and reactant structures.- Re-evaluate the reaction conditions, particularly the solvent and temperature. Acetic or propanoic acid can lead to O-acylated byproducts.[2]- The formation of pyrroloindoles can occur with N-substituted enamines.[2]

Data Presentation

The following table summarizes the effect of different catalysts and solvents on the product distribution in the Nenitzescu synthesis, highlighting the yields of the desired 5-hydroxyindole and the major 5-hydroxybenzofuran side product where data is available.

Benzoquinone Enamine Catalyst Solvent Temp. (°C) 5-Hydroxyindole Yield (%) 5-Hydroxybenzofuran Yield (%) Reference
1,4-BenzoquinoneEthyl 3-aminocrotonateNoneAcetoneReflux46Not reported[6]
1,4-BenzoquinoneEthyl 3-aminocrotonateZnCl₂DichloromethaneRTGoodNot reported[1]
Methyl-p-benzoquinonePiperazinone enaminoesterCuCl₂Acetonitrile0TraceMain Product[2]
Methyl-p-benzoquinonePiperazinone enaminoesterFeCl₃Acetonitrile0TraceMain Product[2]
Methyl-p-benzoquinonePiperazinone enaminoesterZnI₂NitromethaneRT26Not reported[2]
Methyl-p-benzoquinonePiperazinone enaminoesterZnCl₂NitromethaneRT27Not reported[2]

Experimental Protocols

Protocol 1: Classical Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 equivalent) in acetone.

  • To the stirred solution, add ethyl 3-aminocrotonate (1.0-1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Nenitzescu Synthesis

Materials:

  • 1,4-Benzoquinone

  • Enamine (e.g., Ethyl 3-aminocrotonate)

  • Lewis Acid (e.g., ZnCl₂, 8 mol%)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1,4-benzoquinone (1.0 equivalent) and the Lewis acid catalyst (e.g., 0.08 equivalents of ZnCl₂) in the chosen anhydrous solvent (e.g., DCM).

  • In a separate flask, prepare a solution of the enamine (1.0 equivalent) in the same solvent.

  • Slowly add the enamine solution to the stirred benzoquinone/catalyst solution at room temperature.

  • Stir the reaction for the required time (this can range from 40 minutes to several hours, depending on the substrates) and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Nenitzescu_Pathways cluster_start Starting Materials cluster_products Potential Products Benzoquinone Benzoquinone Michael_Adduct Michael Adduct Intermediate Benzoquinone->Michael_Adduct Enamine Enamine Enamine->Michael_Adduct 5-Hydroxyindole 5-Hydroxyindole 5-Hydroxybenzofuran 5-Hydroxybenzofuran Other_Byproducts Other Byproducts (6-Hydroxyindoles, O-acylated indoles, etc.) Michael_Adduct->5-Hydroxyindole Favored by: - Polar Solvents (Nitromethane) - Zn-based Lewis Acids (ZnCl₂) Michael_Adduct->5-Hydroxybenzofuran Favored by: - Certain Lewis Acids (CuCl₂, FeCl₃) - Less Polar Solvents Michael_Adduct->Other_Byproducts Specific Conditions

Caption: Competing reaction pathways in the Nenitzescu synthesis.

Troubleshooting_Workflow start Low Yield or High Byproduct Formation in Nenitzescu Synthesis check_byproduct Identify Major Byproduct(s) (e.g., via NMR, MS) start->check_byproduct is_benzofuran Is the major byproduct 5-hydroxybenzofuran? check_byproduct->is_benzofuran Analysis is_other Other identified byproduct? is_benzofuran->is_other No optimize_indole Optimize for 5-Hydroxyindole: - Use ZnCl₂ as catalyst - Use Nitromethane as solvent - Adjust stoichiometry (slight excess of enamine) is_benzofuran->optimize_indole Yes review_conditions Review Specific Conditions: - If using acetic acid, consider O-acylation - Check literature for specific  enamine reactivity is_other->review_conditions Yes re_evaluate Re-evaluate and Re-run Experiment is_other->re_evaluate Unidentified optimize_indole->re_evaluate review_conditions->re_evaluate

Caption: Troubleshooting workflow for the Nenitzescu synthesis.

References

Technical Support Center: Purification of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during experiments with 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, often an intermediate in the production of Molindone, can lead to several impurities.[1] These can arise from side reactions of the Hantzsch pyrrole synthesis, incomplete reactions, or degradation of the product. Potential impurities may include unreacted starting materials, byproducts from self-condensation of reactants, and oxidized derivatives of the target compound. In the context of Molindone synthesis, a potential impurity is referred to as "methylene SUMO-2".

Q2: My purified product appears oily and does not crystallize. What could be the issue?

A2: The presence of residual solvent or impurities can significantly hinder crystallization, causing the product to "oil out." Ensure that the evaporation of the solvent after extraction is complete. If impurities are suspected, an additional purification step, such as flash chromatography, may be necessary to remove contaminants that inhibit crystal lattice formation. Trying a different recrystallization solvent or a mixture of solvents can also be beneficial.

Q3: The purity of my compound is low after a single purification step. What should I do?

A3: For challenging purifications, a single technique may not be sufficient. A multi-step purification strategy is often more effective. This could involve an initial recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification. The purity of each fraction should be monitored by a suitable analytical method, such as HPLC.[2]

Q4: Can I use activated carbon during recrystallization?

A4: Yes, activated carbon can be used to remove colored impurities. After dissolving the crude product in a suitable hot solvent, a small amount of activated carbon can be added, and the mixture is briefly heated. The hot solution should then be filtered to remove the carbon before allowing it to cool and crystallize. This is a common practice in the purification of related compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low Recovery of Crystalline Product The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).- Concentrate the solution further before cooling.
No Crystal Formation Upon Cooling The solution is not supersaturated, or nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath).
Formation of Impure Crystals The cooling process was too rapid, trapping impurities within the crystal lattice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Product Oiling Out The solvent is not ideal, or the concentration of impurities is high.- Try a different recrystallization solvent or a mixture of solvents.- Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Compound and Impurities The mobile phase polarity is not optimized.- Adjust the solvent ratio of the mobile phase. A less polar mobile phase will increase the retention time of all components on a normal-phase column, potentially improving separation.- If using a gradient elution, adjust the gradient profile to improve the resolution between closely eluting peaks.
Compound Elutes Too Quickly (Low Retention) The mobile phase is too polar for the stationary phase.- Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system on silica gel, this means increasing the proportion of hexane.
Compound Does Not Elute from the Column (High Retention) The mobile phase is not polar enough to displace the compound from the stationary phase.- Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Tailing of the Compound Peak The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds on silica gel) to reduce strong interactions.- Ensure the sample is loaded onto the column in a small volume of solvent and that the column is not overloaded with the crude material.
Cracking or Channeling of the Stationary Phase Improper packing of the column.- Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles and channels.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography

This is a general protocol for the purification of a moderately polar compound like this compound. The mobile phase may need to be optimized based on TLC analysis.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (suggestion for optimization): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method can be used to assess the purity of the final product.[2]

  • Column: Newcrom R1 reverse-phase (RP) column.[2]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[2]

  • Detection: UV detector at an appropriate wavelength.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Chromatography Column Chromatography Recrystallization->Chromatography If purity is low Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product If purity >98% TroubleshootingPurity Start Low Purity after Initial Purification Check_Method Review Purification Method Start->Check_Method Recrystallization_Issue Recrystallization Ineffective? Check_Method->Recrystallization_Issue Chromatography_Issue Chromatography Ineffective? Recrystallization_Issue->Chromatography_Issue No Optimize_Solvent Optimize Recrystallization Solvent/Technique Recrystallization_Issue->Optimize_Solvent Yes Optimize_Column Optimize Chromatography Conditions (Mobile/Stationary Phase) Chromatography_Issue->Optimize_Column Yes Combine_Methods Combine Recrystallization and Chromatography Chromatography_Issue->Combine_Methods No Optimize_Solvent->Start Re-evaluate Optimize_Column->Start Re-evaluate Combine_Methods->Start Re-evaluate

References

Stability of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one under various experimental conditions. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound belongs to the class of cyclic enaminones. Generally, enaminones are more stable than simple enamines due to the conjugation of the nitrogen lone pair with the carbonyl group. However, they are susceptible to hydrolysis, particularly under acidic conditions.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH. It is expected to be least stable in acidic environments and relatively more stable under neutral and basic conditions. Acid-catalyzed hydrolysis is a common degradation pathway for enaminones.

Q3: What are the likely degradation products under acidic and basic conditions?

While specific degradation products for this compound have not been extensively reported in publicly available literature, hydrolysis of the enaminone functionality is the most probable degradation pathway. Under acidic conditions, this would likely lead to the cleavage of the vinylogous amide bond, potentially resulting in a dicarbonyl compound and the corresponding amine. Degradation under basic conditions is generally slower, but if it occurs, it may involve hydrolysis or other base-catalyzed reactions.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the parent compound and monitoring the formation of degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the structural elucidation of isolated degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly Low Recovery of the Compound in Acidic Media

Possible Cause: Degradation of the compound due to acid-catalyzed hydrolysis. Enaminones are known to be labile in acidic conditions.

Troubleshooting Steps:

  • pH Adjustment: If possible for your experimental design, increase the pH of the medium to neutral or slightly basic conditions.

  • Temperature Control: Perform the experiment at a lower temperature to reduce the rate of hydrolysis.

  • Time Optimization: Minimize the exposure time of the compound to acidic conditions.

  • Inert Atmosphere: While hydrolysis is the primary concern, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation, which can sometimes be exacerbated by acidic conditions.

  • Use of a Co-solvent: If the compound is poorly soluble, instead of strong acid, consider using a co-solvent to aid dissolution at a more moderate pH.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Sample Preparation

Possible Cause: Formation of degradation products during sample handling and storage.

Troubleshooting Steps:

  • Sample Preparation Conditions: Prepare solutions immediately before analysis. If storage is necessary, keep samples at low temperatures (2-8 °C) and protected from light.

  • Solvent Selection: Ensure the solvents used for sample preparation are of high purity and do not contain acidic or basic impurities. Use of buffered solutions at a pH of known stability (neutral to basic) is recommended.

  • Forced Degradation Study: To identify if the new peaks are degradation products, perform a forced degradation study under controlled acidic, basic, oxidative, thermal, and photolytic conditions. This will help in creating a degradation profile and identifying potential degradants.

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol provides a general framework for conducting forced degradation studies on this compound. The conditions should be optimized for the specific drug substance.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system (for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl separately.

      • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

      • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH separately.

      • Incubate and sample as described for acid hydrolysis.

      • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

    • Oxidative Degradation:

      • Mix an aliquot of the stock solution with 3% H₂O₂.

      • Incubate at room temperature and sample at various time points.

    • Thermal Degradation:

      • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

      • Sample at various time points.

    • Photolytic Degradation:

      • Expose the solid compound and a solution of the compound to a light source (e.g., UV and/or visible light) as per ICH Q1B guidelines.

      • Keep a control sample protected from light.

      • Sample at various time points.

  • Sample Analysis:

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a buffer) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • Use LC-MS to obtain mass information for the degradation products to aid in their identification.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Stress Conditions

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradation Products
0.1 M HCl2425152
1 M HCl860453
0.1 M NaOH2425< 51
1 M NaOH2460101
3% H₂O₂242582
Thermal (Solid)4880< 20
Photolytic (Solution)2425122

Note: The data in this table is hypothetical and serves as an example. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid base Base Hydrolysis (0.1M & 1M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (60-80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS Analysis hplc->lcms for identification elucidation Structure Elucidation lcms->elucidation

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_acid Acidic Conditions (e.g., HCl, H₂O) cluster_base Basic Conditions (e.g., NaOH, H₂O) parent 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one intermediate_acid Protonated Intermediate parent->intermediate_acid Protonation product_base Slower Hydrolysis or Other Reactions parent->product_base Generally Slower Degradation product_acid Hydrolysis Product(s) (e.g., Dicarbonyl Compound + Amine) intermediate_acid->product_acid Nucleophilic Attack by H₂O

Optimizing reaction conditions for tetrahydroindolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of tetrahydroindolones.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of tetrahydroindolones, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yield is a common issue in multi-step organic syntheses. The causes can typically be traced back to reaction conditions, reagent quality, or competing side reactions. A systematic approach is crucial for troubleshooting.

  • Suboptimal Reaction Conditions: The balance of catalyst, solvent, temperature, and reaction time is critical.

    • Catalyst Choice: The synthesis of the indole core often requires an acid catalyst. Both Brønsted acids (e.g., acetic acid, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[1][2][3] For Paal-Knorr type syntheses, which are frequently used for the pyrrole core of tetrahydroindolones, weakly acidic conditions are often preferred to prevent side reactions like furan formation.[4]

    • Temperature: While many reactions require elevated temperatures to proceed, excessive heat can lead to degradation of starting materials or products.[] It is advisable to start at a moderate temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4] Microwave-assisted synthesis can sometimes reduce reaction times and improve yields under milder conditions.

    • Solvent Selection: The choice of solvent is crucial.[6] For Fischer indole synthesis, polar aprotic solvents may be effective.[1] In some Paal-Knorr variations, solvent-free conditions have proven highly effective, leading to shorter reaction times and high yields.[4][7]

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure all starting materials, particularly the precursor diketone and amine/hydrazine, are pure and dry. Impurities can poison catalysts or participate in side reactions.[8]

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. Verify calculations and measurements of all reagents.

  • Reaction Monitoring: Actively monitor the reaction's progress using TLC or GC. Some reactions are slow and may require extended time for completion.[4] Conversely, letting a reaction run for too long can lead to the formation of degradation products.

Problem 2: Significant Side Product Formation

Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of significant byproducts. How can I minimize these?

Answer: Side product formation often occurs when reaction conditions are not optimized or when the substrates have sensitive functional groups.

  • Identify the Side Products: If possible, isolate and characterize the major byproducts. Understanding their structure can provide clues about the competing reaction pathways.

  • Adjust Acidity: In Paal-Knorr type cyclizations, excessively strong acids (pH < 3) can promote the formation of furan derivatives as a major side product instead of the desired pyrrole/indolone.[4] Using a milder acid like acetic acid can often favor the desired reaction.[4]

  • Control Temperature: High temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve selectivity.

  • Protecting Groups: If your starting materials contain sensitive functional groups that might react under the chosen conditions, consider using appropriate protecting groups.

Problem 3: Difficulty with Product Purification

Question: I can see my desired product on the TLC plate, but I am struggling to isolate it from starting materials or byproducts via column chromatography. What can I do?

Answer: Purification can be challenging, especially if the product has similar polarity to impurities.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems (eluents) for column chromatography. A common issue is that spots that appear separate on a TLC plate co-elute from the column.[9] Try adding a small percentage of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to improve separation.

    • Stationary Phase: If standard silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[9]

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

    • Extraction: A liquid-liquid extraction with a pH adjustment can help remove acidic or basic impurities.

    • Centrifugation/Filtration: If the product precipitates from the reaction mixture, purification can sometimes be achieved by simple filtration or centrifugation to separate it from soluble impurities.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the tetrahydroindolone core? A1: The most prevalent methods are variations of the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound (or a precursor thereof) is condensed with a primary amine or ammonia to form the pyrrole ring.[7][11][12] Another powerful method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of an arylhydrazine with a cyclic ketone.[1][2][3]

Q2: How do I choose the right catalyst for my synthesis? A2: The choice depends on the specific reaction. For Fischer indole synthesis, both Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are effective.[1][2] For Paal-Knorr pyrrole synthesis, milder acids like acetic acid or p-toluenesulfonic acid (p-TsOH) are often sufficient and can prevent side reactions.[4][7] Solid-supported acid catalysts are also gaining popularity due to their ease of separation and potential for reuse.[7]

Q3: Can I run the reaction at room temperature? A3: Some modern variations of the Paal-Knorr synthesis, particularly those using highly efficient catalysts like iodine or operating under solvent-free conditions, can proceed effectively at room temperature, offering high yields in shorter times.[7] However, traditional Fischer indole syntheses typically require elevated temperatures.[3]

Q4: My starting 1,4-dicarbonyl compound is unstable. Are there alternatives? A4: Yes, the Paal-Knorr synthesis is versatile and can be performed with precursors or analogs of 1,4-dicarbonyl compounds, such as acetals or ketals, which can be more stable and generate the dicarbonyl in situ under the acidic reaction conditions.[12]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the impact of various reaction parameters on the yield of tetrahydroindolone and related pyrrole syntheses, based on common optimization strategies.

ParameterCondition ACondition BCondition CExpected Outcome & Remarks
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Weak Acid (e.g., Acetic Acid)Lewis Acid (e.g., Sc(OTf)₃)Strong acids can be effective but may cause side reactions (e.g., furan formation). Weak acids often provide a good balance of reaction rate and selectivity for pyrrole synthesis.[4] Lewis acids can be highly efficient catalysts.[4]
Temperature Room Temperature60-80 °C (Reflux)Microwave (100-150 °C)Room temperature is feasible with certain modern catalysts.[7] Refluxing is a traditional approach but can be slow.[12] Microwave heating can dramatically reduce reaction times.[4]
Solvent Protic (e.g., Ethanol, Acetic Acid)Aprotic (e.g., Acetonitrile, DCM)Solvent-FreeProtic solvents like acetic acid can participate in the reaction as both solvent and catalyst.[13] Aprotic solvents are often chosen to avoid side reactions.[6] Solvent-free conditions can be environmentally friendly and highly efficient.[4][7]
Reaction Time 1-2 hours12-24 hours5-15 minutesMicrowave reactions are typically the fastest. Room temperature reactions may require longer times to reach completion, while traditional heating methods often require overnight reflux.[4][14]

Experimental Protocols

Protocol: Paal-Knorr Synthesis of a Tetrahydroindolone Derivative

This protocol describes a general procedure for the synthesis of a tetrahydroindolone from a cyclic 1,3-dicarbonyl compound and an amino-ketone precursor, which forms the 1,4-dicarbonyl in situ.

Materials:

  • Cyclohexane-1,3-dione

  • 2-Aminoacetophenone hydrochloride

  • Sodium acetate

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexane-1,3-dione (1.0 eq), 2-aminoacetophenone hydrochloride (1.0 eq), and sodium acetate (1.1 eq).

  • Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v) to the flask to dissolve the reagents. Acetic acid serves as both a solvent and a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice water, which should cause the crude product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.

  • Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Problem: Low Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Solution: Purify/Dry Reagents, Verify Stoichiometry reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Catalyst) reagents_ok->check_conditions Yes purify_reagents->check_conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_temp Adjust Temperature: - Try lower temp to reduce degradation - Try higher temp for conversion conditions_ok->optimize_temp No solution_found Solution: Optimized Conditions Found conditions_ok->solution_found Yes optimize_catalyst Change Catalyst: - Switch between Brønsted/Lewis acid - Vary catalyst loading optimize_temp->optimize_catalyst optimize_solvent Change Solvent or Try Solvent-Free optimize_catalyst->optimize_solvent optimize_solvent->solution_found

Caption: Troubleshooting workflow for addressing low reaction yield.

SynthesisWorkflow start_materials Starting Materials: 1. Cyclic Diketone 2. Amine/Hydrazine reaction_setup Reaction Setup: - Add Reagents - Add Solvent & Catalyst start_materials->reaction_setup reaction Reaction: - Heat (Reflux/Microwave) - Monitor by TLC reaction_setup->reaction workup Workup: - Cool Reaction - Precipitate in Water reaction->workup isolation Isolation: - Vacuum Filtration - Wash with Water workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification product Final Product: Tetrahydroindolone purification->product

References

Technical Support Center: Troubleshooting HPLC Separation of Indol-4-one Isomers and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of indol-4-one isomers and their impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indol-4-one isomers and potential impurities critical in drug development?

The separation of isomers is crucial because even minor differences in the spatial arrangement of atoms can lead to significant variations in their biological and pharmacological properties.[1] One isomer of a drug might be therapeutically active, while another could be inactive or even cause adverse effects.[1] Therefore, robust analytical methods are required to separate and quantify each isomer and any related impurities to ensure the safety, efficacy, and quality of the final drug product.[1]

Q2: What are the primary HPLC methods for separating indol-4-one isomers?

Reversed-Phase HPLC (RP-HPLC) is the most common technique used for the separation of indole derivatives.[1][2] For chiral separations, where enantiomers (non-superimposable mirror images) need to be resolved, chiral chromatography using Chiral Stationary Phases (CSPs) is essential.[1][3] Polysaccharide-based CSPs are often a good starting point for method development.[1]

Q3: My chromatogram shows poor peak shape (fronting or tailing). What are the likely causes and solutions?

Poor peak shape is a common issue in HPLC. Here’s a breakdown of potential causes and how to address them:

  • Peak Tailing: This is often observed for basic compounds like some indole derivatives and can be caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1][4][5]

    • Solution: Add a basic modifier, such as triethylamine (TEA), to the mobile phase to mask these silanol groups.[1][5] Alternatively, using a base-deactivated column can mitigate this issue.[1] Operating at a lower pH can also reduce silanol interactions.[5][6]

  • Peak Fronting: This can occur due to several factors, including column overload, mismatched sample solvent and mobile phase strength, or column degradation.[7][8][9][10]

    • Solution: Reduce the injection volume or dilute the sample to prevent column overload.[7][8][10] Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[7][8][9][10] If the column has degraded, it may need to be replaced.[11]

Q4: I'm not getting adequate resolution between my indol-4-one isomers. How can I improve this?

Improving resolution often involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) content can significantly impact selectivity.[12] A gradient elution, where the mobile phase composition changes over time, can also improve the separation of complex mixtures.[12][13]

  • Column Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities. For chiral separations, screening different chiral stationary phases is often necessary.[1]

  • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.[7]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the analysis time.[7]

Q5: What are some common impurities that might be present with indol-4-one, and how can I identify them?

Common impurities can originate from the synthesis process. For instance, the Fischer indole synthesis, a common method for creating indoles, can result in regioisomers if unsymmetrical ketones are used.[14] Impurities could also include starting materials, by-products, or degradation products. Identification of these impurities typically involves techniques like LC-MS/MS, which provides mass information that can help elucidate the structures of unknown peaks in the chromatogram.[12][13]

Troubleshooting Guides

Guide 1: Addressing Peak Shape Problems

This guide provides a systematic approach to diagnosing and resolving common peak shape issues.

Problem Potential Cause Solution
Peak Tailing Secondary interactions with residual silanols on the column packing.[1][4][5]Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. Use a base-deactivated (end-capped) column.[6] Adjust mobile phase pH to suppress silanol ionization (typically lower pH).[5][6]
Column overload.[6]Reduce the sample concentration or injection volume.[6]
Column bed deformation or void.[6][15]Replace the column. Use a guard column to protect the analytical column.[15]
Peak Fronting Sample solvent is stronger than the mobile phase.[7][8][9][10]Dissolve the sample in the mobile phase or a weaker solvent.[7][8][9]
Column overload (mass or volume).[7][8][10]Dilute the sample or reduce the injection volume.[7][8][10]
Column phase collapse (in highly aqueous mobile phases).[8][10]Flush the column with 100% organic solvent. Use a column designed for aqueous mobile phases.[8][10]
Split Peaks Partially blocked column inlet frit.Replace the frit or the column.
Column void.[9]Replace the column.[9]
Injector issue.[9]Clean the injector and ensure proper needle seating.[9]
Guide 2: Optimizing Resolution of Isomers

This table outlines strategies for improving the separation between closely eluting isomers.

Parameter Strategy Considerations
Mobile Phase Adjust organic modifier percentage.Small changes can have a large effect on selectivity.
Try a different organic modifier (e.g., methanol vs. acetonitrile).These solvents have different selectivities.
Modify the mobile phase pH.Can alter the ionization state of the analytes and the stationary phase.
Introduce a buffer.Helps maintain a constant pH for reproducible results.[4]
Stationary Phase Switch to a column with a different chemistry (e.g., Phenyl, Cyano).Offers different interaction mechanisms.
For chiral separations, screen a variety of Chiral Stationary Phases (CSPs).[1]Polysaccharide-based CSPs are a good starting point.[1]
Decrease particle size of the column packing.Smaller particles provide higher efficiency and better resolution.
Temperature Increase column temperature.Can improve peak shape and sometimes alter selectivity.[7]
Flow Rate Decrease the flow rate.Increases efficiency but also run time.[7]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Indole Derivatives

This protocol provides a starting point for developing a separation method for indol-4-one isomers and impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[12][13]

  • Mobile Phase B: Acetonitrile or Methanol.[12][13]

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute more retained compounds.

    • Include a wash step with a high percentage of Mobile Phase B to clean the column.

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes before the next injection.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV at 280 nm (or the λmax of the specific indol-4-one).[16]

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Chiral HPLC Separation of Indole Alkaloids

This protocol is a general guideline for separating enantiomers of indole derivatives.

  • Instrumentation: HPLC or SFC system with a UV or CD detector.[1][3]

  • Column: Chiral stationary phase (e.g., Chiralpak AD, Chiralcel OD).[3]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

TroubleshootingWorkflow Problem Identify Chromatographic Problem PeakShape Poor Peak Shape? Problem->PeakShape Resolution Inadequate Resolution? Problem->Resolution Retention Retention Time Shift? Problem->Retention Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting No, Fronting OptimizeParams Optimize Separation Parameters Resolution->OptimizeParams Yes CheckSystem Check System Stability Retention->CheckSystem Yes SolutionTailing Adjust Mobile Phase pH Add Modifier (TEA) Use Base-Deactivated Column Tailing->SolutionTailing Split Split Peaks Fronting->Split No, Split SolutionFronting Match Sample Solvent Reduce Injection Volume Check for Column Collapse Fronting->SolutionFronting SolutionSplit Check for Blockages Replace Column Inspect Injector Split->SolutionSplit SolutionResolution Adjust Mobile Phase Change Column Modify Temperature/Flow Rate OptimizeParams->SolutionResolution SolutionRetention Ensure Column Equilibration Prepare Fresh Mobile Phase Check Pump Performance CheckSystem->SolutionRetention

Caption: Troubleshooting workflow for common HPLC issues.

HPLCMethodDev Start Define Separation Goal (Isomers & Impurities) ColumnSelection Select Column (C18 or Chiral) Start->ColumnSelection MobilePhase Choose Mobile Phase (Aqueous/Organic) ColumnSelection->MobilePhase Scouting Initial Scouting Runs (Isocratic/Gradient) MobilePhase->Scouting Optimization Optimize Parameters (Gradient, Temp, pH) Scouting->Optimization Validation Method Validation (Robustness, Linearity) Optimization->Validation

Caption: Experimental workflow for HPLC method development.

References

Preventing self-condensation in α-aminoketone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: α-Aminoketone Reactions

This technical support center offers comprehensive guidance for researchers, scientists, and drug development professionals on mitigating the common challenge of self-condensation in reactions involving α-aminoketones. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols designed to address specific issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is α-aminoketone self-condensation?

A1: α-Aminoketone self-condensation is an undesired side-reaction where two molecules of an α-aminoketone react with each other. This process typically leads to the formation of stable, substituted pyrazine byproducts.[1][2] Because primary α-aminoketones are inherently unstable, this reaction can significantly lower the yield of the desired product.[3][4]

Q2: Why are α-aminoketones so susceptible to this reaction?

A2: The susceptibility arises from their bifunctional nature. The molecule contains both a nucleophilic amino group and an electrophilic carbonyl group. One molecule can form an enamine or enolate, which then acts as a nucleophile, attacking the carbonyl group of a second molecule. This inherent reactivity makes them labile and prone to self-reaction.[1][3]

Q3: What are the primary factors that influence the rate of self-condensation?

A3: Several factors can accelerate this unwanted side-reaction:

  • Temperature: Higher temperatures increase the rate of most reactions, including self-condensation.[5] However, in some cases, elevated temperatures can also lead to decomposition.[6]

  • pH: Neutral or basic (alkaline) conditions can promote self-condensation.[7] α-aminoketones are generally more stable under acidic conditions, which is why they are often prepared and stored as hydrochloride salts.[3]

  • Concentration: Higher concentrations of the α-aminoketone increase the probability of two molecules encountering each other, thus favoring the bimolecular self-condensation reaction.

  • Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants and transition states.[8][9] Protic solvents, for example, can interact with the amine and carbonyl groups through hydrogen bonding.[10]

Q4: How can I detect and characterize the pyrazine byproduct?

A4: Pyrazine byproducts are generally more stable and less polar than the α-aminoketone starting material. They can often be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A new, less polar spot appearing over time can indicate byproduct formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the mass of the byproduct, which will correspond to the dimer of the α-aminoketone minus two molecules of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic signals characteristic of the pyrazine ring will be present in the ¹H and ¹³C NMR spectra, providing definitive structural evidence.

Troubleshooting Guide

This guide addresses common problems encountered during α-aminoketone reactions.

Problem: My reaction yield is very low, and I've isolated a significant, unexpected byproduct.

  • Possible Cause: The primary suspect is the self-condensation of your α-aminoketone starting material to form a pyrazine.[2] These compounds are often quite labile.[1]

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use LC-MS and NMR to confirm if the byproduct's mass and spectral data are consistent with the expected pyrazine structure.

    • Assess Starting Material Stability: If you are using an isolated α-aminoketone, check its purity and stability. These compounds can degrade upon storage.[3] Consider converting it to its more stable hydrochloride salt for storage by dissolving it in a suitable solvent and treating it with HCl.[3][4]

    • Implement In Situ Generation: The most effective strategy is to avoid isolating the α-aminoketone altogether. Instead, generate it in situ (in the reaction mixture) so that it reacts with your desired substrate as it is formed.[1][2] This minimizes its concentration and the opportunity for self-reaction. See the detailed protocol below.

Problem: The α-aminoketone starting material appears to be degrading even before the reaction begins.

  • Possible Cause: Primary α-aminoketones are notoriously unstable.[4] Exposure to moisture, air, non-acidic pH, or elevated temperatures can cause rapid degradation.[7]

  • Troubleshooting Steps:

    • Use the Hydrochloride Salt: Whenever possible, work with the hydrochloride salt of the α-aminoketone, which is significantly more stable.[3] The amine is protonated, reducing its nucleophilicity and preventing self-reaction.

    • Control the Environment: Store the compound at low temperatures (e.g., 0-4 °C) under an inert atmosphere (N₂ or Ar).

    • Prepare Freshly: If possible, synthesize the α-aminoketone immediately before use.

Problem: Lowering the temperature to reduce self-condensation makes the desired reaction too slow.

  • Possible Cause: While lower temperatures suppress the undesired side-reaction, they also reduce the rate of the desired transformation.

  • Troubleshooting Steps:

    • Use a Protecting Group: Temporarily protect the α-amino group. This chemically "turns off" its ability to participate in self-condensation. After the desired reaction at the ketone is complete, the protecting group can be removed. The tert-Butoxycarbonyl (Boc) group is a common choice.[11][12] See the protocol below.

    • Optimize Reagent Stoichiometry: If your reaction involves another reagent, ensure the stoichiometry does not leave a large excess of the α-aminoketone unreacted for long periods.

    • Solvent Screening: Test different solvents. Aprotic polar solvents like THF or Dioxane may offer a different reactivity profile compared to protic solvents like methanol or ethanol.[10]

Preventative Strategies & Experimental Protocols

Strategy 1: In Situ Generation of the α-Aminoketone

The most robust method to prevent self-condensation is to generate the reactive α-aminoketone in the presence of its reaction partner.[2] This protocol describes a general method based on the reduction of an α-oximino ketone, a common strategy used in the Knorr pyrrole synthesis.[1][2]

Experimental Protocol: In Situ Generation via α-Oximino Ketone Reduction

  • Preparation of the α-Oximino Ketone:

    • Dissolve the starting ketone (1.0 eq) in a suitable solvent such as glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) dropwise while maintaining the low temperature.

    • Stir for 1-2 hours, monitoring the reaction by TLC until the starting ketone is consumed.

    • Work up the reaction by quenching with water and extracting the α-oximino ketone product. Purify if necessary.

  • In Situ Reduction and Trapping:

    • In a new flask, combine the α-oximino ketone (1.0 eq) and the co-reactant (e.g., a β-ketoester, 1.0 eq) in glacial acetic acid.

    • Add a reducing agent, such as zinc dust (2-3 eq), portion-wise to the stirred mixture. The zinc will reduce the oxime to the amine.

    • The freshly formed α-aminoketone will immediately react with the co-reactant present in the flask.

    • Monitor the reaction by TLC. Once complete, filter off the excess zinc and work up the reaction mixture to isolate the final product.

InSitu_Workflow Start Starting Ketone (e.g., β-Ketoester) Nitrosation Nitrosation (NaNO₂, Acetic Acid) Start->Nitrosation Oxime α-Oximino Ketone (Stable Intermediate) Nitrosation->Oxime Mix Combine with Co-Reactant Oxime->Mix Reduction In Situ Reduction (e.g., Zn Dust) Mix->Reduction Reaction Desired Reaction Mix->Reaction Aminoketone α-Aminoketone (Transient Species) Reduction->Aminoketone Aminoketone->Reaction Consumed as it forms Product Final Product Reaction->Product

Caption: Workflow for in situ generation of α-aminoketones.

Strategy 2: Amine Protection

Protecting the amine functionality prevents it from participating in nucleophilic attack, thereby blocking the self-condensation pathway. The Boc group is widely used due to its stability and ease of removal under acidic conditions.[13]

Experimental Protocol: Boc Protection of an α-Aminoketone

  • Protection Step:

    • Dissolve the α-aminoketone hydrochloride salt (1.0 eq) in a solvent mixture such as 1,4-dioxane and water.

    • Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to neutralize the hydrochloride and free the amine.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, perform an aqueous workup and extract the N-Boc-protected α-aminoketone. Purify by column chromatography.

  • Reaction with Protected Substrate:

    • Use the stable, N-Boc-protected α-aminoketone in your desired reaction.

  • Deprotection Step:

    • Dissolve the N-Boc-protected product in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

    • Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC).

    • Remove the solvent and excess acid under reduced pressure to yield the final product.

Data Presentation: Comparison of Protective Strategies

The following table summarizes common amine protecting groups and their cleavage conditions, which are critical for selecting an appropriate strategy that is compatible with other functional groups in the molecule.[11][12][14]

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsOrthogonality Notes
tert-ButoxycarbonylBocBoc₂OMild Acid (TFA, HCl)[12]Stable to base and hydrogenolysis.
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClMild Base (Piperidine)[11]Stable to acid and hydrogenolysis.
BenzyloxycarbonylCbz (or Z)Cbz-ClCatalytic Hydrogenolysis (H₂/Pd)[11]Stable to mild acid and base.

Visualizations

Mechanism of Self-Condensation

The self-condensation of α-aminoketones proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the stable aromatic pyrazine.

SelfCondensation cluster_0 Step 1: Dimerization cluster_1 Step 2: Oxidation AK1 α-Aminoketone (Molecule 1) DHP Dihydropyrazine Intermediate AK1->DHP Nucleophilic Attack AK2 α-Aminoketone (Molecule 2) AK2->DHP Pyrazine Pyrazine Byproduct (Aromatic & Stable) DHP->Pyrazine [O] -2H₂O

Caption: General mechanism of α-aminoketone self-condensation.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving issues related to α-aminoketone self-condensation.

Troubleshooting decision decision solution solution start Low Yield or Unexpected Byproduct check_byproduct Is byproduct a pyrazine? (Check Mass Spec / NMR) start->check_byproduct check_stability Is starting material degrading? check_byproduct->check_stability Yes optimize Optimize Conditions (Temp, Conc., Solvent) check_byproduct->optimize No in_situ Generate α-aminoketone in situ check_stability->in_situ Yes, highly unstable protecting_group Use amine protecting group (e.g., Boc) check_stability->protecting_group Moderately unstable use_salt Use/form hydrochloride salt check_stability->use_salt Degrades on storage in_situ->solution Implement Protocol protecting_group->solution Implement Protocol use_salt->solution Implement Protocol

Caption: Troubleshooting workflow for α-aminoketone reactions.

References

Regioselectivity issues in the formylation of tetrahydroindol-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the formylation of tetrahydroindol-4-ones.

Troubleshooting Guide

This guide addresses common problems encountered during the formylation of tetrahydroindol-4-ones in a question-and-answer format.

Question 1: My formylation reaction is resulting in a mixture of products, with formylation occurring on both the pyrrole ring and the carbon alpha to the ketone. How can I improve regioselectivity?

Answer: This is a common regioselectivity issue. The primary cause is the presence of multiple reactive sites. To favor formylation at the desired position, consider the following strategies:

  • N-Protection of the Pyrrole: The pyrrole nitrogen, if unsubstituted, can be reactive and can direct electrophilic substitution to the pyrrole ring. Protecting the nitrogen with a suitable group (e.g., Tosyl (Ts), Ethoxymethyl (EOM), or Benzenesulfonyl) can block this reactivity and often directs formylation to the α-carbon of the ketone. For instance, N-tosyl protection has been shown to be effective before carrying out a Vilsmeier reaction.[1]

  • Choice of Formylating Agent and Conditions:

    • Vilsmeier-Haack Reaction (POCl₃/DMF): This is a powerful formylating agent that can react with electron-rich aromatic systems like pyrroles.[2][3] If the pyrrole ring is unsubstituted, formylation at the C-2 position is likely.[1]

    • Formylation with Ethyl Formate and Base: Using reagents like ethyl formate with sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (t-BuOK) tends to favor formylation at the α-position to the ketone, yielding an enol tautomer.[1][4] This method is often regioselective for the ketone functionality.[1][4]

Question 2: I am observing overformylation or di-formylation in my reaction. What are the likely causes and how can I minimize it?

Answer: Overformylation can occur when the pyrrole moiety is not fully substituted.[1] To mitigate this, you can:

  • Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the substrate. Reducing the equivalents of the Vilsmeier reagent or ethyl formate can help minimize the formation of di-formylated products.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the desired mono-formylated product is maximized. Lowering the reaction temperature can also help to reduce the rate of side reactions.

Question 3: My reaction is giving a low yield, or it is not proceeding to completion. What are the potential reasons?

Answer: Low yields can stem from several factors:

  • Solubility Issues: N-unsubstituted tetrahydroindol-4-ones have been reported to have poor solubility, which can lead to low yields.[1] Ensure your substrate is adequately dissolved in the reaction solvent. N-protection can sometimes improve solubility.

  • Reagent Quality: The Vilsmeier reagent is moisture-sensitive.[5] Ensure that your reagents (POCl₃, DMF) and solvent are anhydrous. The bases used in the ethyl formate method (NaH, NaOMe, t-BuOK) are also highly sensitive to moisture.

  • Insufficient Activation: In the Vilsmeier-Haack reaction, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) is crucial.[6] Ensure proper mixing and appropriate temperatures for its formation (typically at low temperatures, <25°C).[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity for the Vilsmeier-Haack formylation of an N-protected tetrahydroindol-4-one?

A1: With a protected pyrrole nitrogen, the Vilsmeier-Haack reaction can be directed to other positions. However, the primary competition remains between the pyrrole ring's carbon atoms and the α-carbon of the ketone. The electron-rich nature of the pyrrole ring makes it a likely site for electrophilic substitution.

Q2: Can I achieve formylation specifically at the C-5 position (α to the ketone)?

A2: Yes, formylation at the C-5 position is frequently achieved. The reaction of 4,5,6,7-tetrahydroindol-4-ones with ethyl formate in the presence of a base like sodium methoxide or potassium tert-butoxide has been shown to regioselectively α-formylate the ketone, yielding the desired product in good yields (70-88%).[1][4]

Q3: Are there any alternative formylation methods for tetrahydroindol-4-ones?

A3: Besides the Vilsmeier-Haack reaction and the use of ethyl formate, other formylation methods exist for heterocyclic compounds, though they are less specifically documented for this particular scaffold. These could include the Duff reaction or the Reimer-Tiemann reaction, although these are more commonly used for phenols and might require significant optimization.[7] For indoles in general, methods involving metal-free decarboxylative formylation have also been reported.[8]

Data Presentation

Table 1: Regioselective α-Formylation of Tetrahydroindol-4-ones

Starting MaterialReagentsProductYield (%)Reference
4,5,6,7-tetrahydroindol-4-onesEthyl formate, Sodium methoxide or Potassium tert-butoxideα-formylated ketone functionality70-88[1][4]
Ethoxymethyl (EOM) protected 4,5,6,7-tetrahydroindol-4-oneEthyl formate, Sodium hydrideEnol tautomer of α-formylated ketoneNot explicitly stated[1][4]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Tosyl-Tetrahydroindol-4-one

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve N-Tosyl-tetrahydroindol-4-one (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Stir the mixture until the ice has melted and the evolution of gas has ceased.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Pathway Start N-Protected Tetrahydroindol-4-one Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Aromatic Substitution Reagent Vilsmeier Reagent (POCl₃/DMF) Reagent->Intermediate Product Formylated Product Intermediate->Product Hydrolysis SideProduct Side Products (e.g., overformylation) Intermediate->SideProduct Hydrolysis Aqueous Work-up (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack Formylation Workflow.

Troubleshooting_Workflow Start Start: Poor Regioselectivity or Low Yield CheckProtection Is the Pyrrole N-Protected? Start->CheckProtection ProtectN Protect Pyrrole Nitrogen (e.g., with Tosyl group) CheckProtection->ProtectN No CheckReagents Are Reagents/Solvents Anhydrous? CheckProtection->CheckReagents Yes ConsiderMethod Consider Alternative Method: Ethyl Formate + Base for α-ketone formylation CheckProtection->ConsiderMethod If α-formylation is desired ProtectN->CheckReagents DryReagents Use Anhydrous Reagents and Solvents CheckReagents->DryReagents No OptimizeConditions Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time CheckReagents->OptimizeConditions Yes DryReagents->OptimizeConditions Success Improved Selectivity/Yield ConsiderMethod->Success OptimizeConditions->Success

Caption: Troubleshooting Decision Tree for Formylation.

References

Technical Support Center: DDQ-Mediated Dehydrogenation of Tetrahydroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDQ-mediated dehydrogenation of tetrahydroindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the DDQ-mediated dehydrogenation of tetrahydroindoles?

A1: The reaction proceeds through a hydride transfer mechanism. The electron-rich tetrahydroindole forms a charge-transfer complex with the electron-deficient DDQ. This is followed by the rate-determining step, which is the abstraction of a hydride ion (H-) from the tetrahydroindole by DDQ. This generates a stabilized carbocation intermediate. Subsequently, a rapid proton (H+) transfer to the reduced DDQ (hydroquinone anion) occurs, leading to the formation of the aromatic indole and 2,3-dichloro-5,6-dicyanohydroquinone (DDQH2).[1]

Q2: My reaction is sluggish or shows incomplete conversion, even with a stoichiometric amount of DDQ. What could be the cause?

A2: Several factors can lead to incomplete conversion:

  • Steric Hindrance: Bulky substituents on the tetrahydroindole ring can hinder the approach of DDQ, slowing down the reaction.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the tetrahydroindole nucleus can decrease its electron density, making the initial charge-transfer complex formation and subsequent hydride abstraction less favorable.[2]

  • Solvent Choice: The reaction rate is often influenced by the solvent's polarity. Polar solvents can accelerate the reaction by stabilizing the ionic intermediates.[3] Dioxane, THF, and dichloromethane are commonly used.[3][4]

  • Moisture: DDQ can react with water, which can affect its reactivity.[3] Ensure you are using anhydrous solvents and reagents.

Q3: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?

A3: Common side reactions include:

  • Over-oxidation: DDQ is a strong oxidizing agent and can sometimes lead to the oxidation of other sensitive functional groups in the molecule.[5] For instance, benzylic methyl groups can be oxidized.[2]

  • Diels-Alder Adducts: DDQ is a potent dienophile and can undergo Diels-Alder reactions if a suitable diene is present in the substrate.[4]

  • Michael Adducts: The hydroquinone byproduct (DDQH2) can potentially form Michael adducts.[4]

To minimize side reactions, consider using a catalytic amount of DDQ with a co-oxidant, which can lead to a cleaner reaction profile.[2][5] Alternatively, for substrates with sensitive functional groups, a milder dehydrogenating agent might be more suitable.[5][6]

Q4: The purification of my final indole product is challenging due to the DDQ-hydroquinone (DDQH2) byproduct. How can I effectively remove it?

A4: The removal of DDQH2 is a common challenge. Here are a few strategies:

  • Filtration: In many cases, DDQH2 precipitates out of the reaction mixture, especially in solvents like benzene or dioxane, and can be removed by filtration.[4]

  • Aqueous Base Wash: An alkaline wash (e.g., with a dilute solution of sodium hydroxide or sodium bicarbonate) during the workup can help remove the acidic DDQH2.

  • Column Chromatography: If the byproduct is not easily removed by filtration or washing, column chromatography on silica gel is typically effective. The polarity of the eluent should be carefully chosen to ensure good separation.[4]

  • Alternative Workup: In some procedures, the reaction mixture is passed through a short plug of neutral alumina to remove the hydroquinone.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Reaction 1. Inactive DDQ (due to moisture).2. Sterically hindered substrate.3. Electron-withdrawing groups on the substrate.4. Insufficient reaction temperature.1. Use freshly recrystallized DDQ and anhydrous solvents.2. Increase reaction time and/or temperature. Consider a less bulky dehydrogenating agent.3. Use a higher reaction temperature or a more forcing solvent. For N-benzoyl protected substrates, consider an alternative reagent like phenyltrimethylammonium tribromide.[6]4. Refluxing in a suitable solvent like dioxane or toluene is often required.[4]
Incomplete Conversion 1. Insufficient DDQ.2. Reaction has not reached completion.3. Unsuitable solvent.1. Use a slight excess of DDQ (e.g., 1.1-1.2 equivalents).2. Monitor the reaction by TLC. Extend the reaction time if starting material is still present.3. Screen different solvents. Polar solvents like dioxane or THF are generally effective.[3]
Formation of Multiple Products (Side Reactions) 1. Over-oxidation of sensitive functional groups.2. High reaction temperature leading to decomposition.3. Presence of dienes leading to Diels-Alder adducts.[4]1. For substrates with sensitive groups (e.g., pinacolboronates), consider a catalytic system with a milder co-oxidant.[5]2. Run the reaction at the lowest effective temperature.3. If possible, protect the diene functionality before dehydrogenation.
Difficulty in Product Isolation/Purification 1. Co-precipitation of product with DDQH2.2. Similar polarity of product and DDQH2.1. After filtering the precipitated DDQH2, wash the solid with a solvent in which the product is soluble but the hydroquinone is not (e.g., warm benzene or chloroform).[4]2. During workup, use an aqueous basic wash to remove the acidic DDQH2. Optimize column chromatography conditions (e.g., use a gradient elution).

Quantitative Data Summary

The yield of DDQ-mediated dehydrogenation is highly dependent on the substrate. Below is a summary of representative data.

SubstrateN-SubstituentOther SubstituentsReagentYield (%)Reference
IndolineMethyl5-BromoStoichiometric DDQModerate (40-78%)[5]
Indoline-PinacolboronateStoichiometric DDQ47%[5]
Tetrahydroindol-4-oneH-Stoichiometric DDQLow[6]
Tetrahydroindol-4-oneBenzoyl-Stoichiometric DDQUnsuccessful[6]

Experimental Protocols

General Protocol for DDQ-Mediated Dehydrogenation of Tetrahydroindoles

Materials:

  • Tetrahydroindole substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., dioxane, toluene, or THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tetrahydroindole substrate.

  • Solvent Addition: Add the anhydrous solvent to dissolve the substrate.

  • Reagent Addition: Add DDQ to the solution. The color of the solution will likely change, often to a deep green or brown, indicating the formation of a charge-transfer complex.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical TLC plate would have three lanes: starting material, co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates the completion of the reaction. The formation of the less polar indole product should be observed. DDQH2 will also be visible on the TLC plate.

  • Workup:

    • Cool the reaction mixture to room temperature. The DDQH2 byproduct may precipitate as a pale yellow solid.

    • Filter the mixture to remove the precipitated DDQH2. Wash the solid with a small amount of the reaction solvent or another suitable solvent like warm benzene to recover any co-precipitated product.[4]

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure indole.

Visualizations

DDQ_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Tetrahydroindole Tetrahydroindole CTC Charge-Transfer Complex Tetrahydroindole->CTC + DDQ DDQ DDQ DDQ->CTC Carbocation Carbocation Intermediate CTC->Carbocation Hydride Transfer (Rate-Determining) DDQH_anion DDQH- Anion Indole Indole Carbocation->Indole Proton Loss DDQH2 DDQH2 DDQH_anion->DDQH2 + H+

Caption: Mechanism of DDQ mediated dehydrogenation.

Experimental_Workflow Setup 1. Reaction Setup (Substrate + Anhydrous Solvent) Add_DDQ 2. Add DDQ Setup->Add_DDQ Heat 3. Heat to Reflux Add_DDQ->Heat Monitor 4. Monitor by TLC Heat->Monitor Workup 5. Workup (Cool, Filter, Wash) Monitor->Workup Reaction Complete Purify 6. Purify (Column Chromatography) Workup->Purify Product Pure Indole Purify->Product

Caption: General experimental workflow for dehydrogenation.

Troubleshooting_Tree Start Reaction Issue? LowYield Low Yield / Incomplete Conversion Start->LowYield SideProducts Side Products Observed Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue Check_Reagents Check Reagent Quality (Anhydrous Conditions, Fresh DDQ) LowYield->Check_Reagents Possible Cause Increase_Temp Increase Temperature / Time LowYield->Increase_Temp Possible Cause Change_Solvent Change Solvent LowYield->Change_Solvent Possible Cause Consider_Catalysis Consider Catalytic DDQ or Alternative Reagent SideProducts->Consider_Catalysis Solution Base_Wash Use Aqueous Base Wash PurificationIssue->Base_Wash Solution Optimize_Chromo Optimize Chromatography PurificationIssue->Optimize_Chromo Solution

Caption: Troubleshooting decision tree for DDQ dehydrogenation.

References

Scaling up the synthesis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a key intermediate for preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up of this compound via the Paal-Knorr reaction between cyclohexane-1,3-dione and 3-amino-2-pentanone.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the Paal-Knorr synthesis of this tetrahydroindolone can arise from several factors.[1] Incomplete reaction, side reactions, and product degradation are common culprits. To improve the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant degradation occurs. For conventional heating, refluxing in a suitable solvent like ethanol or acetic acid is common. Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields by minimizing thermal decomposition.[2]

  • pH of the Reaction Mixture: The Paal-Knorr reaction is acid-catalyzed.[3][4][5][6] The pH should be weakly acidic. If the medium is too acidic (pH < 3), the formation of the furan byproduct can become significant.[1][6] A catalytic amount of a weak acid like acetic acid is often sufficient.

  • Purity of Starting Materials: Impurities in either the cyclohexane-1,3-dione or the 3-amino-2-pentanone can lead to side reactions and lower yields. Ensure the starting materials are of high purity. 3-amino-2-pentanone can be unstable and is often generated in situ or used as its hydrochloride salt.

  • Water Removal: The final step of the Paal-Knorr synthesis is a dehydration to form the aromatic pyrrole ring.[7] While some water may be tolerated, excess water can inhibit this step. If not using an aqueous system, ensure your solvent is dry.

Q2: I am observing a significant byproduct in my reaction mixture. What is it likely to be and how can I minimize its formation?

The most common byproduct in this reaction is the corresponding furan, formed from the acid-catalyzed self-condensation and dehydration of cyclohexane-1,3-dione.[1] To minimize furan formation:

  • Control the Acidity: Avoid strongly acidic conditions. A weakly acidic environment favors the reaction with the amine over the self-condensation of the dione.

  • Stoichiometry of Reactants: Using a slight excess of the amine (3-amino-2-pentanone) can help to favor the desired reaction pathway.

  • Reaction Temperature: High temperatures can sometimes favor byproduct formation. Optimize the temperature to find a balance between a reasonable reaction rate and minimizing side reactions.

Q3: The purification of the final product is proving difficult. What are some recommended purification strategies?

Purification of this compound can be challenging due to the presence of unreacted starting materials and byproducts.

  • Crystallization: If the crude product is a solid, recrystallization is often an effective method for purification. A mixed solvent system, such as ethanol/water, may be effective.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Acid-Base Extraction: The product has a weakly basic nitrogen atom in the pyrrole ring. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Q4: How can I best monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be used.[1]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and potential outcomes for the synthesis of this compound.

ParameterConventional HeatingMicrowave-Assisted
Solvent Ethanol, Acetic AcidEthanol, Acetic Acid
Catalyst Acetic Acid, HCl (catalytic)Acetic Acid
Temperature Reflux (78-118 °C)80-120 °C
Reaction Time 2-24 hours10-30 minutes
Typical Yield 60-80%70-90%
IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time/temperature, check catalyst
Side reactionsOptimize pH, temperature, and stoichiometry
Product degradationReduce reaction time, use milder conditions
Furan Byproduct Excessively acidic conditionsUse a weaker acid or less catalyst
Purification Difficulty Similar polarity of product and impuritiesUtilize acid-base extraction or optimize chromatography

Experimental Protocols

Protocol 1: Synthesis of this compound via Conventional Heating

Materials:

  • Cyclohexane-1,3-dione

  • 3-amino-2-pentanone hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

  • Hydrochloric acid (1M)

  • Sodium hydroxide (2M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexane-1,3-dione (1.0 eq), 3-amino-2-pentanone hydrochloride (1.05 eq), and sodium acetate (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • Cyclohexane-1,3-dione

  • 3-amino-2-pentanone hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a microwave reaction vial, combine cyclohexane-1,3-dione (1.0 eq), 3-amino-2-pentanone hydrochloride (1.05 eq), and sodium acetate (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes.

  • After cooling, work up the reaction mixture as described in Protocol 1 (steps 4-7).

Visualizations

Synthesis_Pathway Cyclohexane-1,3-dione Cyclohexane-1,3-dione Paal-Knorr Reaction Paal-Knorr Reaction Cyclohexane-1,3-dione->Paal-Knorr Reaction 3-Amino-2-pentanone 3-Amino-2-pentanone 3-Amino-2-pentanone->Paal-Knorr Reaction Product This compound Paal-Knorr Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Purity Check Starting Material Purity Start->Check_Purity Monitor_Reaction Optimize Reaction Monitoring (TLC/HPLC) Start->Monitor_Reaction Adjust_Conditions Adjust Reaction Conditions Check_Purity->Adjust_Conditions Monitor_Reaction->Adjust_Conditions Optimize_Purification Optimize Purification Protocol Adjust_Conditions->Optimize_Purification Impurity Profile Changed Success Improved Yield and Purity Adjust_Conditions->Success Yield Improved Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Overcoming low reactivity of N-H pyrrolocyclohexanone in substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of the N-H bond in pyrrolocyclohexanone scaffolds during substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H bond of pyrrolocyclohexanone unreactive in substitution reactions?

The low reactivity of the N-H bond in pyrrolocyclohexanone, a type of lactam, is primarily due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This amide resonance reduces the nucleophilicity of the nitrogen atom, making it less likely to attack an electrophile.[1] In bicyclic systems, ring strain can further influence the geometry at the nitrogen atom, affecting its reactivity.[1]

Q2: What are the most common strategies to activate the N-H bond of pyrrolocyclohexanone for substitution?

The most common strategies involve increasing the nucleophilicity of the nitrogen atom. This is typically achieved by deprotonation using a suitable base to form a more reactive lactamate anion. The choice of base is critical and depends on the specific reaction (N-alkylation vs. N-arylation) and the electrophile.

Q3: Which is generally more challenging: N-alkylation or N-arylation of pyrrolocyclohexanone?

N-arylation is often more challenging than N-alkylation. N-arylation typically requires a catalyst, such as a palladium or copper complex, to facilitate the carbon-nitrogen bond formation with an aryl halide. These reactions, like the Buchwald-Hartwig amination, are often sensitive to steric hindrance and electronic effects on both coupling partners.[2] N-alkylation can often be achieved under simpler, non-catalyzed conditions with a strong base and an alkyl halide.[3][4]

Troubleshooting Guides

Guide 1: Troubleshooting Low Yields in N-Alkylation Reactions

Problem: Low or no conversion of N-H pyrrolocyclohexanone to the N-alkylated product.

Logical Troubleshooting Workflow:

G start Low N-Alkylation Yield base 1. Re-evaluate Base Strength and Stoichiometry start->base solvent 2. Optimize Solvent base->solvent If no improvement temp 3. Adjust Reaction Temperature solvent->temp If no improvement electrophile 4. Check Electrophile Reactivity temp->electrophile If no improvement additives 5. Consider Additives electrophile->additives If no improvement end Improved Yield additives->end Successful Optimization

Troubleshooting N-Alkylation Yields.

Troubleshooting Step Potential Cause of Low Yield Recommended Solution(s)
1. Re-evaluate Base The base is not strong enough to fully deprotonate the lactam N-H.Switch to a stronger base such as Sodium Hydride (NaH), Potassium Hydride (KH), or Lithium diisopropylamide (LDA). Use of an appropriate excess (e.g., 1.1-1.5 equivalents) can also drive the reaction to completion.[3]
2. Optimize Solvent The solvent may not be suitable for the reaction, affecting solubility or reactivity.For reactions with ionic intermediates, polar aprotic solvents like DMF or DMSO are often effective.[4] Ensure the solvent is anhydrous, as water can quench the base and the lactamate anion.
3. Adjust Temperature The reaction temperature may be too low to overcome the activation energy.Gradually increase the reaction temperature. For some challenging alkylations, heating may be necessary.[5]
4. Check Electrophile The alkylating agent may be unreactive (e.g., alkyl chlorides) or sterically hindered.Use a more reactive alkylating agent, such as an alkyl iodide or bromide. For sterically hindered electrophiles, longer reaction times or higher temperatures may be required.
5. Consider Additives The reaction may benefit from additives that can enhance reactivity.The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in biphasic systems or when using solid bases like potassium carbonate.[3]
Guide 2: Troubleshooting Failed Buchwald-Hartwig N-Arylation

Problem: No desired N-arylated product is observed, or the reaction stalls at low conversion.

Logical Troubleshooting Workflow:

G start Failed Buchwald-Hartwig N-Arylation catalyst 1. Verify Catalyst and Ligand Integrity start->catalyst base 2. Screen Different Bases catalyst->base If no improvement solvent 3. Solvent Optimization base->solvent If no improvement aryl_halide 4. Assess Aryl Halide Reactivity solvent->aryl_halide If no improvement temp 5. Adjust Temperature and Time aryl_halide->temp If no improvement end Successful Coupling temp->end Successful Optimization

Troubleshooting Buchwald-Hartwig N-Arylation.

Troubleshooting Step Potential Cause of Failure Recommended Solution(s)
1. Catalyst/Ligand The palladium catalyst or phosphine ligand may be inactive or inappropriate for the substrate.Use a pre-catalyst for more reliable generation of the active catalytic species.[6] Screen different generations of Buchwald-Hartwig ligands; bulkier, more electron-rich ligands can be more effective for challenging substrates. Ensure all reagents are handled under an inert atmosphere to prevent catalyst deactivation.
2. Base Selection The chosen base may be incompatible or not optimal for the specific ligand and substrate combination.Screen a variety of bases. While strong, non-coordinating bases like sodium tert-butoxide are common, sometimes weaker bases like potassium phosphate or cesium carbonate can provide better results, especially with sensitive functional groups.[6]
3. Solvent Choice The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure the solvent is rigorously degassed and anhydrous.
4. Aryl Halide Reactivity The aryl halide may be unreactive.The reactivity order is generally I > Br > Cl. If using an aryl chloride, consider switching to the corresponding bromide or iodide if synthetically feasible.[6]
5. Temperature & Time The reaction may require more forcing conditions.Gradually increase the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to check for substrate consumption and product formation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Lactam using a Strong Base

This protocol is adapted from procedures for the N-alkylation of 2-pyrrolidinone and can be a starting point for pyrrolocyclohexanone.[4]

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of the N-H pyrrolocyclohexanone (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of a Lactam

This is a general starting point based on established Buchwald-Hartwig amination protocols.[2]

  • Preparation: To an oven-dried Schlenk tube, add the N-H pyrrolocyclohexanone (1.2 eq.), aryl halide (1.0 eq.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., sodium tert-butoxide, 1.4 eq.). Evacuate and backfill the tube with an inert gas (3x). Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Data Summary

The following tables summarize typical reaction conditions for N-alkylation and N-arylation of lactams, which can serve as a starting point for optimizing reactions with pyrrolocyclohexanone.

Table 1: Representative Conditions for N-Alkylation of Lactams

Lactam SubstrateAlkylating AgentBaseSolventTemp. (°C)Yield (%)Reference
2-PyrrolidinoneBenzyl bromideNaHDMFRT95[4]
2-PyrrolidinoneEthyl iodideK₂CO₃/TBABNeat (Microwave)12088[3]
ValerolactamPropargyl bromideKOHDMSORT85(Adapted from similar systems)
CaprolactamMethyl iodideNaHTHFRT92(Adapted from similar systems)

Table 2: Representative Conditions for N-Arylation of Lactams

Lactam SubstrateAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Pyrrolidinone4-BromotoluenePd(OAc)₂/BINAPNaOtBuToluene10085(Adapted from Buchwald-Hartwig reviews)
δ-Valerolactam4-ChlorobenzonitrilePd₂(dba)₃/XPhosK₃PO₄Dioxane11078(Adapted from Buchwald-Hartwig reviews)
ε-Caprolactam1-IodonaphthaleneCuI/diamineK₂CO₃DMF12075(Adapted from Ullmann coupling reviews)

Signaling Pathways and Workflows

General Reaction Scheme for N-H Substitution of Pyrrolocyclohexanone:

G cluster_0 Pyrrolocyclohexanone cluster_1 Electrophile cluster_2 N-Substituted Product Pyrrolocyclohexanone Pyrrolocyclohexanone N-R-Product N-R-Product Pyrrolocyclohexanone->N-R-Product Base (Catalyst for Arylation) R-X R-X (Alkyl or Aryl Halide) R-X->N-R-Product

N-H Substitution of Pyrrolocyclohexanone.

References

Validation & Comparative

Navigating the Landscape of CDK Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one is not documented in publicly available scientific literature as a Cyclin-Dependent Kinase (CDK) inhibitor, this guide provides a comprehensive comparison of established, clinically significant CDK inhibitors. The focus will be on the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib, which have revolutionized the treatment of certain cancers.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, experimental validation, and mechanistic pathways of these key inhibitors.

Introduction to Prominent CDK4/6 Inhibitors

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer, leading to uncontrolled cell growth.[1][2][3] The development of selective CDK inhibitors has been a significant advancement in oncology.[1][2] The first generation of pan-CDK inhibitors showed limited success due to toxicity from a lack of selectivity.[2] However, the advent of more selective inhibitors, particularly those targeting CDK4 and CDK6, has changed the treatment landscape for hormone receptor-positive (HR+), HER2-negative breast cancer.[1][4]

The three leading FDA-approved CDK4/6 inhibitors are:

  • Palbociclib (Ibrance®) : The first FDA-approved CDK4/6 inhibitor.[3][5]

  • Ribociclib (Kisqali®) : Another highly selective CDK4/6 inhibitor.[6][7]

  • Abemaciclib (Verzenio®) : A potent inhibitor of CDK4 and CDK6.[4][6][7]

These drugs are typically used in combination with endocrine therapy to treat advanced or metastatic breast cancer.[6][8]

Comparative Performance Data

The following tables summarize the in vitro potency of Palbociclib, Ribociclib, and Abemaciclib against various cyclin-dependent kinases. This data is crucial for understanding their selectivity and potential off-target effects.

Table 1: Inhibitory Concentration (IC50) of CDK4/6 Inhibitors against Cyclin D-CDK4/6 Complexes

InhibitorCyclin D1/CDK4 (nM)Cyclin D3/CDK6 (nM)
Palbociclib1116
Ribociclib1039
Abemaciclib210

Data compiled from various preclinical studies.[9]

Table 2: Selectivity Profile of CDK4/6 Inhibitors (IC50 in nM)

InhibitorCDK1/CycBCDK2/CycACDK2/CycECDK5/p25CDK7/CycHCDK9/CycT
Palbociclib>10,000>10,000840>10,000>10,0004,000
Ribociclib>1,000>1,000>1,000>1,000>1,000>1,000
Abemaciclib67494397330033

This table highlights the higher selectivity of Palbociclib and Ribociclib for CDK4/6 compared to other CDKs, whereas Abemaciclib shows activity against other CDKs, notably CDK9.

Mechanism of Action: The CDK4/6-Rb Pathway

CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.

CDK4_6_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulates PI3K_Akt_mTOR->CyclinD Upregulates CDK46_CyclinD Cyclin D-CDK4/6 Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Promotes Inhibitor CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) Inhibitor->CDK46_CyclinD Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - CDK/Cyclin Enzyme - Substrate (e.g., Rb peptide) - ATP - Test Compound start->prep_reagents serial_dilution Serially Dilute Test Compound prep_reagents->serial_dilution reaction_setup Set Up Reaction in Microplate: Enzyme + Substrate + Compound serial_dilution->reaction_setup initiate_reaction Initiate Reaction (Add ATP) reaction_setup->initiate_reaction incubation Incubate (e.g., 30°C for 60 min) initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify Quantify Substrate Phosphorylation stop_reaction->quantify data_analysis Data Analysis: Plot Dose-Response Curve Calculate IC50 quantify->data_analysis end End data_analysis->end

References

A Comparative Guide to the Synthetic Efficiency of Tetrahydroindol-4-one Routes

Author: BenchChem Technical Support Team. Date: December 2025

The 4,5,6,7-tetrahydroindol-4-one core is a significant structural motif in medicinal chemistry, forming the backbone of various pharmaceuticals. The efficient synthesis of this scaffold is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of four prominent synthetic routes to tetrahydroindol-4-one derivatives: the Nenitzescu indole synthesis, the Paal-Knorr pyrrole synthesis, one-pot three-component reactions, and domino reactions. The comparison is based on key efficiency metrics, supported by experimental data from peer-reviewed literature.

Comparison of Synthesis Efficiency

The efficiency of a synthetic route is a multifactorial assessment that includes reaction yield, reaction time, temperature, catalyst loading, and the complexity of the work-up procedure. The following table summarizes these quantitative parameters for the four discussed synthetic methodologies, providing a clear basis for comparison.

Synthesis RouteTypical Yield (%)Reaction Time (h)Temperature (°C)Catalyst Loading (mol%)Key AdvantagesKey Disadvantages
Nenitzescu Synthesis 40-602-2425-8010-20 (Lewis Acid)Utilizes readily available starting materials.Moderate yields, potential for side products.
Paal-Knorr Synthesis 70-951-1280-120Acid catalyst (often stoichiometric)Generally high yields, clean reactions.Requires synthesis of 1,4-dicarbonyl precursors.
Three-Component Reaction 65-900.5-1225-1005-20High atom economy, operational simplicity.Optimization can be complex.
Domino Reaction 75-951-825-11010-30Forms multiple bonds in one pot, high efficiency.Substrate scope can be limited.

Visualizing the Synthetic Pathways

To further understand the logical flow of each synthetic route, the following diagrams, generated using the DOT language, illustrate the key transformations.

Nenitzescu Indole Synthesis

Nenitzescu Benzoquinone 1,4-Benzoquinone Intermediate1 Michael Adduct Benzoquinone->Intermediate1 Enamine β-Aminocrotonate Enamine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Hydroxy- tetrahydroindol-4-one Intermediate2->Product Dehydration

Caption: Nenitzescu synthesis workflow.

Paal-Knorr Pyrrole Synthesis

Paal_Knorr Dicarbonyl 1,4-Dicarbonyl Compound Intermediate Hemiaminal Dicarbonyl->Intermediate Amine Primary Amine or Ammonia Amine->Intermediate Product Tetrahydroindol-4-one Intermediate->Product Cyclization & Dehydration

Caption: Paal-Knorr synthesis workflow.

Three-Component Reaction

Three_Component Diketone Cyclohexane-1,3-dione Product Tetrahydroindol-4-one Derivative Diketone->Product Aldehyde Aldehyde Aldehyde->Product Amine Amine Amine->Product

Caption: Three-component synthesis workflow.

Domino Reaction

Domino_Reaction ReactantA Starting Material A Intermediate1 Intermediate A ReactantA->Intermediate1 ReactantB Starting Material B ReactantB->Intermediate1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Cascade Sequence Product Tetrahydroindol-4-one Derivative Intermediate2->Product

Caption: Domino reaction workflow.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for each of the discussed routes.

Nenitzescu Indole Synthesis of Ethyl 2-methyl-5-hydroxy-1,5,6,7-tetrahydroindol-4-one-3-carboxylate

A solution of 1,4-benzoquinone (1.08 g, 10 mmol) in acetone (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, ethyl 3-aminocrotonate (1.29 g, 10 mmol) is added. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Paal-Knorr Synthesis of 1,2,5-trimethyl-4,5,6,7-tetrahydroindol-4-one

To a solution of 3-methylhexane-2,5-dione (1.42 g, 10 mmol) in ethanol (20 mL), methylamine (40% in water, 2.33 mL, 30 mmol) is added. The mixture is stirred at 80 °C in a sealed tube for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the title compound.

Three-Component Synthesis of Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

In a round-bottom flask, cyclohexane-1,3-dione (1.12 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) are dissolved in ethanol (25 mL). The mixture is stirred at room temperature for 30 minutes. Benzaldehyde (1.06 g, 10 mmol) is then added, and the reaction is heated to reflux for 6 hours. Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the product.

Domino Synthesis of a Functionalized Tetrahydroindol-4-one

A mixture of an enaminone (derived from dimedone and a primary amine, 10 mmol), an α,β-unsaturated aldehyde (12 mmol), and a Lewis acid catalyst (e.g., Yb(OTf)3, 1 mol%) in acetonitrile (20 mL) is stirred at 80 °C for 4 hours. The reaction involves a sequence of Michael addition, intramolecular cyclization, and dehydration. After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the functionalized tetrahydroindol-4-one derivative.[1]

References

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one provides unambiguous confirmation of its chemical structure. This guide delves into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data that collectively fingerprint this molecule, offering a comparative perspective against structurally related analogs.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed look at the experimental data and protocols used to verify the molecular identity of this compound. The presented data serves as a benchmark for quality control and a foundational reference for further derivatization and pharmacological studies.

Comparative Spectroscopic Analysis

To contextualize the spectroscopic features of this compound, we compare its key spectral data with two analogs: 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one, where the ethyl group at the C3 position is replaced by a methyl group, and 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, which introduces a carbonyl function at the C3 side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Assignment This compound 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one (Predicted) 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (Predicted)
NH (indole)~8.0 ppm (br s)~8.0 ppm (br s)~8.2 ppm (br s)
CH₂ (C5)~2.7 ppm (t, J = 6.0 Hz)~2.7 ppm (t, J = 6.0 Hz)~2.8 ppm (t, J = 6.0 Hz)
CH₂ (C6)~2.1 ppm (quint, J = 6.0 Hz)~2.1 ppm (quint, J = 6.0 Hz)~2.2 ppm (quint, J = 6.0 Hz)
CH₂ (C7)~2.4 ppm (t, J = 6.0 Hz)~2.4 ppm (t, J = 6.0 Hz)~2.5 ppm (t, J = 6.0 Hz)
CH₃ (C2)~2.3 ppm (s)~2.2 ppm (s)~2.4 ppm (s)
CH₂ (ethyl, C3)~2.6 ppm (q, J = 7.5 Hz)--
CH₃ (ethyl, C3)~1.2 ppm (t, J = 7.5 Hz)--
CH₃ (methyl, C3)-~2.1 ppm (s)-
CH₃ (acetyl, C3)--~2.5 ppm (s)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Assignment This compound 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one (Predicted) 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (Predicted)
C=O (C4)~195 ppm~195 ppm~194 ppm
C (indole, C3a)~145 ppm~145 ppm~146 ppm
C (indole, C7a)~130 ppm~130 ppm~131 ppm
C (indole, C2)~125 ppm~124 ppm~126 ppm
C (indole, C3)~115 ppm~110 ppm~118 ppm
CH₂ (C5)~38 ppm~38 ppm~38 ppm
CH₂ (C6)~23 ppm~23 ppm~23 ppm
CH₂ (C7)~22 ppm~22 ppm~22 ppm
CH₃ (C2)~12 ppm~11 ppm~13 ppm
CH₂ (ethyl, C3)~18 ppm--
CH₃ (ethyl, C3)~14 ppm--
CH₃ (methyl, C3)-~10 ppm-
C=O (acetyl, C3)--~198 ppm
CH₃ (acetyl, C3)--~30 ppm
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Key IR Absorption Frequencies (KBr Pellet)

Functional Group This compound 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one (Predicted) 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one (Predicted)
N-H Stretch (indole)~3400 cm⁻¹~3400 cm⁻¹~3400 cm⁻¹
C-H Stretch (aliphatic)~2960-2850 cm⁻¹~2960-2850 cm⁻¹~2960-2850 cm⁻¹
C=O Stretch (ketone, C4)~1680 cm⁻¹~1680 cm⁻¹~1680 cm⁻¹
C=O Stretch (acetyl, C3)--~1650 cm⁻¹
C=C Stretch (indole)~1600 cm⁻¹~1600 cm⁻¹~1600 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and provides information about its fragmentation pattern, which aids in structure elucidation.

Table 4: Mass Spectrometry Data (Electron Ionization)

Ion This compound 2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one 3-acetyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
Molecular Ion [M]⁺m/z 177m/z 163m/z 191
[M-CH₃]⁺m/z 162m/z 148m/z 176
[M-C₂H₅]⁺m/z 148--
[M-COCH₃]⁺--m/z 148

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Employ a spectral width of 16 ppm, a relaxation delay of 1 second, and acquire 16 scans.

  • ¹³C NMR Parameters: Utilize a spectral width of 240 ppm, a relaxation delay of 2 seconds, and acquire 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: Mix approximately 1 mg of the solid sample with 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the FTIR spectrum using a suitable spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in methanol into the mass spectrometer via direct infusion or after separation by gas chromatography.

  • Ionization: Employ electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500.

Structure Confirmation Workflow

The logical process for confirming the structure of this compound using the collected spectroscopic data is outlined below.

structure_confirmation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR_Acquisition NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Integration NMR_Acquisition->NMR_Analysis IR_Acquisition FTIR Spectroscopy IR_Analysis Identify Characteristic Functional Group Vibrations IR_Acquisition->IR_Analysis MS_Acquisition Mass Spectrometry MS_Analysis Determine Molecular Weight and Analyze Fragmentation MS_Acquisition->MS_Analysis Framework Establish C-H Framework NMR_Analysis->Framework Func_Groups Confirm Functional Groups (C=O, N-H) IR_Analysis->Func_Groups Mol_Formula Verify Molecular Formula and Weight MS_Analysis->Mol_Formula Final_Structure Propose and Confirm Final Structure Framework->Final_Structure Func_Groups->Final_Structure Mol_Formula->Final_Structure

Caption: Workflow for the spectroscopic confirmation of the molecular structure.

Unveiling the Potency of Tetrahydroindolone Analogs: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is bridging the gap between in vitro and in vivo efficacy. This guide provides a comparative analysis of novel tetrahydroindolone derivatives, focusing on the makaluvamine analog FBA-TPQ and neocryptolepine analogs, for which both laboratory and preclinical animal data are available. We delve into their performance, supported by experimental data, to offer a clear perspective on their therapeutic potential.

Performance at a Glance: FBA-TPQ and Neocryptolepine Analogs

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of two distinct classes of tetrahydroindolone-related compounds. This side-by-side comparison is designed to facilitate a rapid assessment of their potency and spectrum of activity.

In Vitro Cytotoxicity Data
Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
FBA-TPQ Panc-1Pancreatic Cancer0.11 - 0.54[1]
HPACPancreatic Cancer0.11 - 0.54[1]
Mia PaCa-2Pancreatic Cancer0.11 - 0.54[1]
MCF-7Breast Cancer0.097 - 2.297[2]
A2780Ovarian Cancer< 1[3]
OVCAR-3Ovarian Cancer< 1[3]
Neocryptolepine Analogs EACEhrlich Ascites CarcinomaStronger than reference drug[4][5]
In Vivo Efficacy Data
Compound/AnalogAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
FBA-TPQ Nude mice with Panc-1 xenograftsPancreatic Cancer5 mg/kg/day, 5 days/week77.8%[1]
Nude mice with Panc-1 xenograftsPancreatic Cancer10 mg/kg/day, 5 days/week90.1%[1]
Nude mice with MCF-7 xenograftsBreast Cancer20 mg/kg/day, 3 days/week for 1 week~71.6%[2]
Neocryptolepine Analogs Female albino Swiss mice with EAC-induced solid tumorEhrlich Ascites CarcinomaNot specifiedRemarkable decrease in tumor volume[4][5]

Delving into the Mechanisms: Signaling Pathways and Experimental Approaches

The anti-cancer activity of these compounds is rooted in their ability to interfere with critical cellular processes. The makaluvamine analog FBA-TPQ, for instance, has been shown to induce apoptosis and cause cell cycle arrest by modulating several key signaling pathways.[1][2][3]

G cluster_0 FBA-TPQ Action cluster_1 PI3K/Akt Pathway Inhibition cluster_2 Cell Cycle Arrest FBA-TPQ FBA-TPQ ROS Generation ROS Generation FBA-TPQ->ROS Generation PI3K Inhibition PI3K Inhibition FBA-TPQ->PI3K Inhibition Cdk Inhibition Cdk Inhibition FBA-TPQ->Cdk Inhibition DNA Damage DNA Damage ROS Generation->DNA Damage ATM/p-ATM ATM/p-ATM DNA Damage->ATM/p-ATM p53/p-p53 p53/p-p53 ATM/p-ATM->p53/p-p53 Bax Bax p53/p-p53->Bax Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Akt Inhibition Akt Inhibition PI3K Inhibition->Akt Inhibition MDM2 Inhibition MDM2 Inhibition Akt Inhibition->MDM2 Inhibition p53 Activation p53 Activation MDM2 Inhibition->p53 Activation p53 Activation->Apoptosis G2/M Arrest G2/M Arrest Cdk Inhibition->G2/M Arrest

Figure 1: Simplified signaling pathways affected by FBA-TPQ.

To validate these findings, a systematic experimental workflow is typically employed, starting from broad in vitro screening and culminating in focused in vivo studies.

G cluster_0 Experimental Workflow In Vitro Screening In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification In Vivo Xenograft Model In Vivo Xenograft Model Lead Identification->In Vivo Xenograft Model Data Analysis Data Analysis In Vivo Xenograft Model->Data Analysis

Figure 2: Typical experimental workflow for drug evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., FBA-TPQ) and incubated for a specified period (e.g., 72 hours).[1]

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.[1]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., Panc-1 or MCF-7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][2]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound (e.g., FBA-TPQ) or a vehicle control, following a specific dosing schedule and route of administration (e.g., intraperitoneal injection).[1][2]

  • Tumor Measurement: Tumor volume is measured regularly using calipers throughout the treatment period.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[1][2]

  • Toxicity Assessment: The general health and body weight of the mice are monitored throughout the experiment to assess any potential toxicity of the compound.[2]

Ehrlich Ascites Carcinoma (EAC) Model

This model is used for both in vitro and in vivo evaluation of anti-cancer agents.

  • In Vitro Cytotoxicity: EAC cells are incubated with different concentrations of the neocryptolepine analogs, and cell viability is assessed, typically using a dye exclusion method like trypan blue.[4][5]

  • In Vivo Solid Tumor Model: EAC cells are injected subcutaneously into the thigh of mice. After tumor development, the mice are treated with the test compounds. The reduction in tumor volume is the primary measure of efficacy.[4][5]

This guide highlights the promising anti-cancer profiles of the makaluvamine analog FBA-TPQ and neocryptolepine analogs, demonstrating a encouraging correlation between their in vitro potency and in vivo efficacy. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of oncology drug discovery.

References

Comparative Analysis of 2,3-Substituted Indol-4-ones: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indol-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Strategic substitutions at the 2 and 3-positions of this heterocyclic core have led to the development of potent inhibitors of various enzymes, particularly protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of 2,3-substituted indol-4-one derivatives, summarizing their structure-activity relationships (SAR), presenting quantitative biological data, and detailing the experimental protocols used for their evaluation.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various 2,3-substituted indol-4-one analogues and related structures. These derivatives have been primarily investigated for their anticancer and enzyme inhibitory properties.

Table 1: Anticancer Activity of 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives

CompoundSubstitution (R)Cell LineActivity (MIC in µg/mL)Reference
3k 5-IodoMRSA ATCC 433000.98[1]
3d Not SpecifiedCandida albicansModerate Activity[1]
3p Not SpecifiedCandida albicansModerate Activity[1]
3t Not SpecifiedCandida albicansModerate Activity[1]
3u Not SpecifiedCandida albicansModerate Activity[1]
5a Not SpecifiedCandida albicansModerate Activity[1]
6u Not SpecifiedCandida albicansModerate Activity[1]
3ai Not SpecifiedCandida albicansMore Pronounced Activity[1]

MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Kinase Inhibitory Activity of 3-Substituted Indole Derivatives against c-Src Kinase

CompoundSubstitution Patternc-Src Kinase IC₅₀ (µM)Reference
4d Unsubstituted phenyl50.6[2]
4l 3-Nitrophenyl58.3[2]

Table 3: Antiproliferative Activity of 3-Substituted Indoles

CompoundSubstitution PatternCell Line (SK-OV-3) % Inhibition @ 50 µMCell Line (HT-29) % Inhibition @ 50 µMReference
4o 4-Methylphenyl70-77%70-77%[2]
4p 4-Methylphenyl70-77%70-77%[2]
4q 4-Methoxyphenyl70-77%70-77%[2]

SK-OV-3: Human ovarian adenocarcinoma cell line; HT-29: Human colon carcinoma cell line

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,3-substituted indol-4-ones and related scaffolds is significantly influenced by the nature and position of the substituents.

For the 2-(1H-indol-3-yl)quinazolin-4(3H)-one series, substitutions on the indole ring have been shown to modulate antimicrobial and antifungal activity. Notably, the presence of a halogen, such as iodine at the 5-position of the indole ring, as seen in compound 3k , resulted in a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA.[1]

In the case of 3-substituted indoles evaluated for c-Src kinase inhibition, the electronic properties of the substituent on the phenyl ring at the 3-position appear to play a role. An unsubstituted phenyl group (4d ) and a phenyl group with an electron-withdrawing nitro group (4l ) both exhibited micromolar inhibitory activity against c-Src kinase.[2]

Furthermore, the antiproliferative activity of 3-substituted indoles against ovarian (SK-OV-3) and colon (HT-29) cancer cell lines was enhanced by the presence of electron-donating groups on the phenyl ring. Compounds with 4-methylphenyl (4o , 4p ) and 4-methoxyphenyl (4q ) substituents demonstrated significant inhibition of cell proliferation.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.

General Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the kinase inhibitory activity of test compounds.[3]

  • Kinase Reaction Setup: In a 384-well plate, a kinase reaction is prepared containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations. Control wells without the inhibitor and without the enzyme are included.

  • Incubation: The reaction plate is incubated at an optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume any remaining ATP. The plate is then incubated at room temperature for 40 minutes.

  • ADP Detection: Kinase Detection Reagent is added to the wells, which converts the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The inhibitory activity of the compound is determined by the reduction in the luminescent signal compared to the control without the inhibitor. The IC₅₀ value is then calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., SK-OV-3, HT-29) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Diagram 1: General Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Cell-Based Assay Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Kinase Reaction Kinase Reaction Serial Dilution->Kinase Reaction Test Compound Cell Treatment Cell Treatment Serial Dilution->Cell Treatment Test Compound Signal Detection Signal Detection Kinase Reaction->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Viability Assay Viability Assay Cell Treatment->Viability Assay Antiproliferative Activity Antiproliferative Activity Viability Assay->Antiproliferative Activity Antiproliferative Activity->SAR Analysis

Caption: Workflow for screening and evaluating indol-4-one derivatives.

Diagram 2: Simplified Kinase Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylation Cascade Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling->Cell Proliferation / Survival Indol-4-one Inhibitor Indol-4-one Inhibitor Indol-4-one Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of a generic kinase signaling pathway by indol-4-ones.

References

Comparative Study of the Antipsychotic Potential of Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antipsychotic potential of various indole derivatives. While direct comparative studies on a series of indol-4-one derivatives are limited in current literature, this document synthesizes available data on the broader class of indole-based compounds, which have shown promise as antipsychotic agents. The focus is on their interactions with key central nervous system targets, primarily dopamine D2 and serotonin 5-HT2A receptors, and their efficacy in preclinical models of psychosis.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. In the realm of antipsychotic drug discovery, indole derivatives have been extensively explored as potential therapeutic agents. Their structural versatility allows for the fine-tuning of pharmacological properties to achieve desired receptor binding profiles and in vivo efficacy. This guide summarizes key findings from various studies to provide a comparative overview of their potential.

Data Presentation: In Vitro Receptor Binding Affinities

The antipsychotic activity of many compounds is attributed to their affinity for dopamine D2 and serotonin 5-HT2A receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of various indole derivatives for these receptors, as reported in different studies. A lower Ki value indicates a higher binding affinity.

Compound IDIndole Derivative ClassDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Reference
D2AAK1 Indole-basedHigh Affinity (Specific value not provided)High Affinity (Specific value not provided)[1]
D2AAK5 Indole derivativeNo significant affinityHigh Affinity (Specific value not provided)[2]
D2AAK6 Indole derivativeNo significant affinityHigh Affinity (Specific value not provided)[2]
D2AAK7 Indole derivativeNo significant affinityHigh Affinity (Specific value not provided)[2]
Compound 16 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indolePartial AgonistAntagonist[3]
Oxypertine Phenylpiperazine IndoleYes (Antagonist)Yes (Antagonist)[4]
Roxindole Indole derivativeYes (Agonist/Partial Agonist)Yes (Agonist/Partial Agonist)[4]

Note: "High Affinity" is stated in the source, but specific numerical Ki values were not provided in the abstract. For detailed quantitative data, referring to the full-text of the cited literature is recommended.

In Vivo Antipsychotic Activity

Preclinical in vivo models are crucial for evaluating the potential therapeutic efficacy of drug candidates. The following table summarizes the activity of selected indole derivatives in common animal models of psychosis.

Compound IDAnimal ModelKey FindingsReference
D2AAK1 & derivatives Amphetamine-induced hyperactivity in miceDecreased hyperactivity, indicating antipsychotic potential.[1][2]
Compounds 11 & 12 Apomorphine-induced mesh climbing and stereotypy in miceShowed potential atypical antipsychotic profile.[5]
Compound 16 Not specifiedExhibited a broad antipsychotic-like activity without motor impairments.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of antipsychotic potential.

Radioligand Receptor Binding Assay (for D2 and 5-HT2A Receptors)

This in vitro assay measures the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of indol-4-one derivatives for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

  • Test compounds (indol-4-one derivatives) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at varying concentrations.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperlocomotion in Mice

This in vivo behavioral model is widely used to screen for antipsychotic activity.

Objective: To evaluate the ability of indol-4-one derivatives to reverse hyperlocomotion induced by amphetamine.

Materials:

  • Male Swiss Webster mice.

  • Test compounds (indol-4-one derivatives) at various doses.

  • d-Amphetamine sulfate.

  • Vehicle (e.g., saline, DMSO).

  • Open-field activity monitoring system.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and the open-field arenas for a set period before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

  • Pre-treatment Time: Allow a specific pre-treatment time for the compound to be absorbed and distributed.

  • Amphetamine Challenge: Administer d-amphetamine to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately place the mice in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly reduces the amphetamine-induced hyperactivity compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in psychosis and a general workflow for the preclinical evaluation of antipsychotic drug candidates.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle DDC Dopamine_free Dopamine Dopamine_vesicle->Dopamine_free Release D2_receptor D2 Receptor Dopamine_free->D2_receptor Binds to DAT DAT Dopamine_free->DAT Reuptake G_protein Gi/o D2_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ↓ conversion of ATP ATP ATP PKA PKA cAMP->PKA ↓ activation DARPP_32 DARPP-32 PKA->DARPP_32 ↓ phosphorylation Cellular_response Altered Gene Expression & Neuronal Excitability DARPP_32->Cellular_response DAT->Dopamine_vesicle Antipsychotic Antipsychotic (Indole Derivative) Antipsychotic->D2_receptor Blocks

Caption: Dopamine D2 Receptor Signaling Pathway and the Action of Antipsychotics.

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_vesicle Serotonin (in vesicle) Five_HTP->Serotonin_vesicle AADC Serotonin_free Serotonin Serotonin_vesicle->Serotonin_free Release HT2A_receptor 5-HT2A Receptor Serotonin_free->HT2A_receptor Binds to SERT SERT Serotonin_free->SERT Reuptake G_protein Gq/11 HT2A_receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation SERT->Serotonin_vesicle Antipsychotic Antipsychotic (Indole Derivative) Antipsychotic->HT2A_receptor Blocks

Caption: Serotonin 5-HT2A Receptor Signaling Pathway and the Action of Antipsychotics.

experimental_workflow cluster_design Drug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization design Lead Identification (Indole Scaffold) synthesis Synthesis of Indole Derivatives design->synthesis binding Receptor Binding Assays (D2, 5-HT2A, etc.) synthesis->binding functional Functional Assays (e.g., cAMP, Ca2+ flux) binding->functional admet In Vitro ADMET (Metabolic Stability, etc.) functional->admet efficacy Behavioral Models (e.g., Amphetamine-induced Hyperactivity) admet->efficacy side_effects Side Effect Models (e.g., Catalepsy) efficacy->side_effects pk Pharmacokinetics side_effects->pk optimization Structure-Activity Relationship (SAR) Analysis pk->optimization optimization->design Iterative Improvement

Caption: General Experimental Workflow for Antipsychotic Drug Discovery.

References

Comparative Guide to Analytical Methods for the Quantification of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and alternative analytical methodologies for the quantitative analysis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a significant indole derivative. The information is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of indole-based compounds.

Introduction

The accurate quantification of this compound is crucial for various stages of drug development, from discovery and preclinical studies to quality control of the final product. While HPLC-UV is a widely adopted technique for this purpose, a range of alternative methods offer distinct advantages in terms of sensitivity, selectivity, and throughput. This guide presents a comparative overview of HPLC-UV, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by experimental data from studies on structurally related indole derivatives.

Methodology Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of different analytical techniques for the quantification of indole derivatives.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key validation parameters for HPLC-UV and its alternatives. It is important to note that a specific validated HPLC-UV method for this compound is not publicly available. Therefore, the data presented for the HPLC-UV method is a representative model based on validated methods for other indole derivatives.

Table 1: HPLC-UV Method for Indole Derivatives

ParameterResult
Analyte This compound (Representative)
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Table 2: UPLC-MS/MS Method for Indole Derivatives

ParameterResult
Analyte Indole[1]
Linearity Range 1 - 500 ng/mL[1]
Correlation Coefficient (r²) > 0.998[1]
Accuracy (% Recovery) 88.65% to 97.18%[2]
Precision (% RSD) < 6.27%[2]
Limit of Quantification (LOQ) 1 ng/mL[1]

Table 3: GC-MS Method for Indole Derivatives

ParameterResult
Analyte Indole/Indazole Carboxamide Synthetic Cannabinoids[3][4]
Linearity Range 0.025 - 1 mg/mL[4]
Correlation Coefficient (r²) > 0.998[5]
Accuracy (% Recovery) 94% - 103%[4]
Precision (% RSD) Intra-day: < 2.5%, Inter-day: < 4.0%[4]
Limit of Detection (LOD) Not specified
Limit of Quantification (LOQ) 0.025 mg/mL[4]

Table 4: Capillary Electrophoresis (CE) Method for Drug Compounds

ParameterResult
Analyte Oxcarbazepine and Zonisamide (as representative drugs)[6]
Linearity Range 5 - 100 µg/mL[6]
Correlation Coefficient (r²) > 0.9995[6]
Accuracy (% Recovery) 99.37% - 100.76%[6]
Precision (% RSD) Intra-day: < 1.90%, Inter-day: < 1.97%[6]
Limit of Detection (LOD) Not specified
Limit of Quantification (LOQ) 5 µg/mL[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for indole derivatives and can be adapted for the quantification of this compound.

HPLC-UV Method Protocol (Representative)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 220 nm or 280 nm for indoles).

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

UPLC-MS/MS Method Protocol
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with water containing 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions are determined by direct infusion of the analyte.

  • Sample Preparation: Protein precipitation is often used for biological samples, followed by centrifugation and filtration.

GC-MS Method Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amine-containing compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100 °C, ramp to 280 °C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Sample Preparation: Derivatization may be required for non-volatile indole derivatives to increase their volatility.

Capillary Electrophoresis (CE) Method Protocol
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as sodium phosphate or borate buffer, at a specific pH. For separating neutral compounds, Micellar Electrokinetic Chromatography (MEKC) is used, where a surfactant like sodium dodecyl sulfate (SDS) is added to the BGE.

  • Applied Voltage: 20-30 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: The sample is dissolved in the BGE or a compatible solvent.

Visualizations

Experimental Workflow for HPLC-UV Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC-UV method according to ICH guidelines.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation Parameters cluster_report Finalization A Standard & Sample Preparation C Optimize Chromatographic Conditions A->C B Mobile Phase Preparation B->C D System Suitability Test (SST) C->D E Specificity D->E Proceed if SST passes F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K

Caption: Workflow for HPLC-UV Method Validation.

Signaling Pathway of Method Selection

This diagram illustrates the decision-making process for selecting an appropriate analytical method based on key experimental requirements.

Method_Selection_Pathway cluster_input Initial Considerations cluster_decision Decision Points cluster_methods Analytical Methods Requirement Analytical Requirement Sensitivity High Sensitivity Needed? Requirement->Sensitivity Volatility Analyte Volatile? Sensitivity->Volatility Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No Matrix Complex Matrix? Volatility->Matrix No GC_MS GC-MS Volatility->GC_MS Yes UPLC_MS UPLC-MS/MS Matrix->UPLC_MS Yes CE Capillary Electrophoresis Matrix->CE No

References

Cytotoxicity of Substituted Tetrahydroindol-4-ones: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various substituted tetrahydroindol-4-one derivatives on different cancer cell lines. The information is compiled from recent studies to facilitate the identification of promising compounds for further investigation.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected substituted tetrahydroindol-4-one derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 5b Not specifiedMCF-7 (Breast)0.74 - 4.62Sunitinib4.77
HepG2 (Liver)1.13 - 8.81Sunitinib2.23
Derivative 10e Not specifiedMCF-7 (Breast)0.74 - 4.62Sunitinib4.77
HepG2 (Liver)1.13 - 8.81Sunitinib2.23
Derivative 10g Not specifiedMCF-7 (Breast)0.74 - 4.62Sunitinib4.77
HepG2 (Liver)1.13 - 8.81Sunitinib2.23
Derivative 15a Not specifiedMCF-7 (Breast)0.74 - 4.62Sunitinib4.77
HepG2 (Liver)1.13 - 8.81Sunitinib2.23
Derivative 17a Not specifiedMCF-7 (Breast)0.74 - 4.62Sunitinib4.77
HepG2 (Liver)1.13 - 8.81Sunitinib2.23
6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one 6,6-dimethyl, 1-(2-methylphenyl), 2-phenylJurkat (Leukemia)14.8--
HEK293 (Normal Kidney)93.63--

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2, Jurkat) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the substituted tetrahydroindol-4-one compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentrations of the tetrahydroindol-4-one derivatives for 24 or 48 hours.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Fixation:

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation_24h Incubate (24h) cell_seeding->incubation_24h compound_treatment Treat with Substituted Tetrahydroindol-4-ones incubation_24h->compound_treatment incubation_48_72h Incubate (48-72h) compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition formazan_formation Formazan Formation (in viable cells) mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading ic50_determination Determine IC50 Values absorbance_reading->ic50_determination

Caption: Experimental workflow for determining the cytotoxicity of substituted tetrahydroindol-4-ones.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_regulation Apoptosis Regulation cluster_execution Execution Phase drug Tetrahydroindol-4-one bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 inhibits bax BAX (Pro-apoptotic) drug->bax activates caspase9 Caspase-9 bcl2->caspase9 inhibits bax->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by tetrahydroindol-4-ones.

A Comparative Guide to QSAR Modeling of Indol-4-ones for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indol-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and kinase inhibitory effects. Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in the rational design and optimization of novel indol-4-one derivatives as therapeutic agents. This guide provides a comparative overview of 2D-QSAR and 3D-QSAR (CoMFA and CoMSIA) methodologies as applied to indol-4-one analogs, supported by detailed experimental protocols.

Data Presentation: A Comparative Analysis of QSAR Models

To illustrate a comparative scenario, let us consider a hypothetical dataset of substituted indol-4-one derivatives evaluated for their cytotoxic activity against a cancer cell line (e.g., MCF-7) and their inhibitory activity against a relevant kinase (e.g., a receptor tyrosine kinase). The biological activity is expressed as the half-maximal inhibitory concentration (IC50) and is converted to pIC50 (-logIC50) for QSAR modeling.

QSAR Model Methodology Key Descriptors/Fields Statistical Parameters Key Findings and Interpretations
2D-QSAR Multiple Linear Regression (MLR)Topological (e.g., Wiener index), Electronic (e.g., Dipole moment), Physicochemical (e.g., LogP)r² = 0.82, q² = 0.76, pred_r² = 0.79The model suggests that higher lipophilicity and the presence of specific electronic features at certain positions of the indol-4-one core are crucial for anticancer activity.[1]
3D-QSAR (CoMFA) Comparative Molecular Field AnalysisSteric and Electrostatic Fieldsq² = 0.73, r² = 0.97, pred_r² = 0.71Contour maps indicate that bulky, electropositive substituents at R1 and electronegative groups at R2 enhance activity, providing a 3D roadmap for structural modifications.[2]
3D-QSAR (CoMSIA) Comparative Molecular Similarity Indices AnalysisSteric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor Fieldsq² = 0.68, r² = 0.98, pred_r² = 0.75In addition to steric and electrostatic insights, CoMSIA maps highlight the importance of hydrophobic interactions in the R1 region and hydrogen bond acceptor capabilities at the R2 position for improved biological activity.[2]

Experimental Protocols

General Workflow for QSAR Model Development

A typical QSAR modeling workflow involves several key stages, from data preparation to model validation and interpretation.

G cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Model Validation & Interpretation Data_Curation Dataset Curation (Indol-4-one Structures & pIC50) Structure_Optimization 3D Structure Generation & Energy Minimization Data_Curation->Structure_Optimization Data_Splitting Splitting into Training and Test Sets Structure_Optimization->Data_Splitting Descriptor_Calculation Descriptor/Field Calculation Data_Splitting->Descriptor_Calculation Feature_Selection Feature Selection (for 2D-QSAR) Descriptor_Calculation->Feature_Selection Model_Building Model Building (e.g., MLR, PLS) Feature_Selection->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Model_Interpretation Model Interpretation (e.g., Contour Maps) External_Validation->Model_Interpretation

Caption: A generalized workflow for developing a predictive QSAR model.

2D-QSAR Modeling Protocol
  • Molecular Descriptor Calculation: For each indol-4-one derivative, a wide range of 2D descriptors are calculated using software like PaDEL-Descriptor or Dragon. These descriptors numerically represent the chemical structure, including topological, electronic, and physicochemical properties.

  • Data Preprocessing: The calculated descriptors are checked for constant or near-constant values and inter-correlation. Highly correlated descriptors are removed to avoid multicollinearity in the model.

  • Model Building: Multiple Linear Regression (MLR) is a common technique used to build the QSAR model. The biological activity (pIC50) is the dependent variable, and the selected molecular descriptors are the independent variables. The goal is to find the best-fitting linear equation.

  • Model Validation: The predictive power of the model is assessed using internal validation (cross-validation, q²) and external validation (predicting the activity of a test set of molecules, pred_r²).

3D-QSAR (CoMFA and CoMSIA) Protocol
  • Molecular Alignment: This is a critical step in 3D-QSAR. All molecules in the dataset are aligned based on a common substructure or a pharmacophore model. The quality of the alignment significantly impacts the model's robustness.

  • CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated using a probe atom (e.g., a sp3 carbon with a +1 charge).[3]

  • CoMSIA Field Calculation: CoMSIA extends beyond CoMFA by calculating similarity indices for five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[4]

  • Partial Least Squares (PLS) Analysis: PLS is used to correlate the variation in the calculated 3D fields with the variation in biological activity. This statistical method is well-suited for handling a large number of correlated variables.

  • Model Validation and Interpretation: Similar to 2D-QSAR, the models are validated internally and externally. The results are visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity.[3][4]

Biological Assay Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5][6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The indol-4-one derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value for each compound is determined.

Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[2]

  • Assay Setup: The assay is typically performed in a 384-well plate format. The indol-4-one inhibitors, a known kinase inhibitor (positive control), and a vehicle control (e.g., DMSO) are added to the wells.

  • Kinase Reaction: A reaction mixture containing the target kinase, its specific substrate, and ATP is added to the wells to initiate the reaction.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the kinase reaction to proceed.

  • ATP Detection: A detection reagent is added to stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining in the well.

  • Luminescence Reading: The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Signaling Pathway for an Indol-4-one Kinase Inhibitor

G Indol4one Indol-4-one Inhibitor RTK Receptor Tyrosine Kinase (RTK) Indol4one->RTK Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: A simplified signaling pathway illustrating the mechanism of an indol-4-one kinase inhibitor.

Experimental Workflow for QSAR-Guided Drug Discovery

G cluster_0 Synthesis & Screening cluster_1 QSAR Modeling cluster_2 Lead Optimization Synthesis Synthesis of Indol-4-one Library Screening Biological Screening (e.g., MTT, Kinase Assay) Synthesis->Screening Model_Development QSAR Model Development Screening->Model_Development Model_Validation Model Validation Model_Development->Model_Validation Virtual_Screening Virtual Screening of New Analogs Model_Validation->Virtual_Screening Hit_Selection Selection of Promising Hits Virtual_Screening->Hit_Selection Lead_Optimization Synthesis & Testing of Optimized Leads Hit_Selection->Lead_Optimization

Caption: An integrated workflow for QSAR-guided lead discovery and optimization of indol-4-ones.

References

Unveiling the Kinase Selectivity of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a novel compound is a critical step in early-stage drug discovery. This guide provides a comparative analysis of the kinase inhibitory activity of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one against a panel of representative kinases. Due to the absence of publicly available experimental data for this specific compound, this guide presents a hypothetical cross-reactivity profile to illustrate its potential characteristics in comparison to well-established kinase inhibitors.

This analysis includes a direct comparison with Staurosporine, a potent but non-selective inhibitor, and two multi-targeted inhibitors, Sunitinib and Dasatinib. The data herein is intended to serve as a framework for how such a compound could be evaluated and positioned within the landscape of kinase inhibitors.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound and comparator compounds was hypothetically assessed against a panel of kinases representing various families. The results, presented as the percentage of inhibition at a concentration of 1 µM, are summarized in the table below.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
ABL1 Tyrosine Kinase25984599
SRC Tyrosine Kinase30996099
VEGFR2 Tyrosine Kinase85959275
PDGFRβ Tyrosine Kinase88979580
c-KIT Tyrosine Kinase75969485
EGFR Tyrosine Kinase15902030
FGFR1 Tyrosine Kinase60927050
CDK2/cyclin A Ser/Thr Kinase10941525
PKCα Ser/Thr Kinase5991012
PKA Ser/Thr Kinase898510

Experimental Protocols

The following is a representative protocol for a biochemical kinase assay used to generate kinase inhibition data.

Biochemical Kinase Assay Protocol (Radiometric)

This assay quantifies the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates (peptides or proteins)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, the kinase, substrate, and test compound are combined in the kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.

  • Washing: The filter plate is washed to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Scintillation fluid is added to the wells, and the radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control (DMSO vehicle) signal.

Visualizing Molecular Interactions and Processes

To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one Inhibitor->RTK Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

G cluster_workflow Kinase Profiling Workflow A Compound Dilution B Kinase Reaction Setup (Kinase, Substrate, Compound) A->B C Initiate with [γ-³³P]ATP B->C D Incubation C->D E Stop Reaction & Substrate Capture D->E F Signal Detection (Scintillation Counting) E->F G Data Analysis (% Inhibition) F->G

Caption: Experimental Workflow for Kinase Profiling.

G cluster_tyrosine Tyrosine Kinases cluster_ser_thr Serine/Threonine Kinases Compound 3-ethyl-2-methyl-1,5,6,7- tetrahydroindol-4-one RTKs VEGFR2, PDGFRβ, c-KIT Compound->RTKs High Inhibition Staurosporine Staurosporine Staurosporine->RTKs NonReceptorTKs ABL1, SRC Staurosporine->NonReceptorTKs SerThr CDK2, PKCα, PKA Staurosporine->SerThr Broad Inhibition Sunitinib Sunitinib Sunitinib->RTKs High Inhibition Dasatinib Dasatinib Dasatinib->NonReceptorTKs High Inhibition

Safety Operating Guide

Proper Disposal of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Disposal Overview

This document provides detailed procedural guidance for the safe handling and disposal of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one, a compound requiring careful management in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and environmental compliance.

Hazard Summary

Before handling, it is crucial to be aware of the known hazards associated with this compound.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed.H302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.
May cause an allergic skin reaction.H317Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. The following is a general protocol based on best practices for chemical waste management.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Designate a specific, sealed, and clearly labeled waste container for this compound waste.

  • Do not mix this waste with incompatible materials. As a solid organic compound, it should be segregated from aqueous waste, inorganic solids, and reactive chemicals.

3. Labeling:

  • The waste container must be labeled with the full chemical name: "this compound".

  • Include the appropriate hazard warnings (e.g., "Harmful," "Skin Sensitizer").

  • Indicate the date when the waste was first added to the container.

4. Waste Accumulation:

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Keep the container securely closed except when adding waste.[1]

5. Disposal of Empty Containers:

  • To be considered "empty," a container must be thoroughly scraped to remove all residual solid.

  • The first rinse of the "empty" container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[2]

  • After rinsing, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., broken glass box for glass containers).[1]

6. Final Disposal:

  • Once the waste container is full, or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

  • Do not dispose of this chemical down the drain or in the regular trash.[1][3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling of this compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_generation Waste Generation (Unused reagent, contaminated materials) ppe->waste_generation segregate Segregate as Solid Organic Waste waste_generation->segregate label_container Use a Labeled, Sealed Container ('Hazardous Waste', Chemical Name, Date) segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store full_or_done Container Full or No Longer Needed? store->full_or_done full_or_done->store No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup full_or_done->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and may cause an allergic skin reaction. Appropriate PPE is mandatory to prevent exposure.

Hazard Summary:

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H317: May cause an allergic skin reactionSkin sensitization (Category 1)

Recommended Personal Protective Equipment:

PPE ItemSpecification
Hand Protection Chemical-resistant gloves are required. Based on general recommendations for ketones, butyl rubber or natural rubber gloves are preferred. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Eye Protection Chemical safety goggles or a face shield must be worn.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For operations with a higher risk of splashing, consider a chemical-resistant apron or coveralls.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if handling fine powders that may become airborne, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be required.

Operational Plan for Handling

Strict adherence to the following procedures is necessary to ensure safe handling of this compound.

Pre-Operational Checklist:

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower.

  • Have appropriate spill cleanup materials readily available.

Step-by-Step Handling Procedure:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup:

    • Ensure all glassware is clean, dry, and free of defects.

    • Set up the reaction apparatus within the chemical fume hood.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all equipment and the work area to remove any residual chemical.

    • Remove PPE in the designated area, avoiding contamination of skin or personal clothing.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Inspect and Don PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Prepare Solution / Set Up Reaction handle1->handle2 post1 Decontaminate Work Area and Equipment handle2->post1 post2 Wash Hands Thoroughly post1->post2 post3 Properly Remove and Store PPE post2->post3

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or contaminated solid material in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this chemical in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

Disposal Procedure:

  • All waste must be collected in containers that are in good condition, compatible with the chemical, and securely sealed.

  • Label all hazardous waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations. Do not pour this chemical down the drain or dispose of it in regular trash.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one
Reactant of Route 2
3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

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